Methyl 1-benzofuran-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156073. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJIKNIHYNIDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303014 | |
| Record name | methyl 1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1646-27-1 | |
| Record name | 1646-27-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-benzofuran-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Methyl 1-Benzofuran-2-carboxylate from Salicylic Aldehyde
Abstract: Methyl 1-benzofuran-2-carboxylate is a pivotal scaffold in medicinal chemistry and materials science, serving as a precursor for a multitude of pharmacologically active agents and functional materials. This guide provides an in-depth technical overview of its synthesis, starting from the readily available precursor, salicylic aldehyde. We will dissect the primary synthetic strategies, focusing on a robust and efficient one-pot cyclization method. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into reaction mechanisms, parameter optimization, and analytical validation. This document is intended for researchers, chemists, and professionals in drug development seeking a comprehensive and practical understanding of this essential synthetic transformation.
Part 1: Synthetic Strategies - A Comparative Overview
The construction of the benzofuran ring system from salicylic aldehyde can be approached through several strategic pathways. The choice of route often depends on factors such as desired yield, scalability, atom economy, and the availability of reagents. Two principal strategies dominate the landscape for this specific transformation.
-
Route A: Direct One-Pot Cyclization. This is the most direct and often preferred method. It involves the reaction of salicylic aldehyde with a methyl haloacetate, such as methyl bromoacetate, in the presence of a base. This approach combines the initial alkylation of the phenolic hydroxyl group and the subsequent intramolecular cyclization into a single, efficient operation, directly yielding the target ester.
-
Route B: Two-Step Synthesis via Carboxylic Acid Intermediate. This alternative route first involves the synthesis of 1-benzofuran-2-carboxylic acid. This can be achieved through a Perkin-like condensation of salicylic aldehyde with reagents like acetic anhydride (which forms a coumarin intermediate that rearranges) or through condensation with chloroacetic acid.[1] The resulting carboxylic acid must then be esterified in a separate step, typically via a Fischer-Speier esterification with methanol and an acid catalyst.[2]
While Route B is a classic and viable method, Route A offers significant advantages in terms of process efficiency and reduced handling steps, making it the focus of this guide.
Part 2: The Core Synthesis: One-Pot Tandem Cyclization
This section provides a detailed exploration of the direct synthesis of this compound from salicylic aldehyde and methyl bromoacetate. This reaction is a cornerstone of benzofuran synthesis due to its reliability and straightforward execution.
Reaction Principle and Mechanism
The transformation is a tandem reaction that proceeds through two key mechanistic stages:
-
O-Alkylation (Williamson Ether Synthesis): The reaction is initiated by the deprotonation of the phenolic hydroxyl group of salicylic aldehyde by a base (e.g., K₂CO₃) to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of methyl bromoacetate in an Sₙ2 reaction, displacing the bromide ion and forming an ether intermediate, methyl 2-(2-formylphenoxy)acetate.
-
Intramolecular Aldol-Type Condensation: The aldehyde group of the ether intermediate is now positioned to react intramolecularly. The base abstracts an acidic α-proton from the carbon adjacent to the ester carbonyl, generating an enolate. This enolate then attacks the aldehyde carbonyl carbon, forming a cyclic alkoxide intermediate. Subsequent elimination of a water molecule (dehydration) upon workup or heating leads to the formation of the stable, aromatic benzofuran ring.
The overall mechanistic workflow is depicted below.
Caption: Mechanism of one-pot benzofuran synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol describes a typical laboratory-scale synthesis.
Table 1: Reagents and Equipment
| Item | Specification | Purpose |
| Reagents | ||
| Salicylic aldehyde | >99% purity | Starting material |
| Methyl bromoacetate | >98% purity | C2 source for furan ring |
| Potassium Carbonate | Anhydrous, finely powdered | Base catalyst |
| Acetonitrile (MeCN) | Anhydrous grade | Reaction solvent |
| Ethyl Acetate | Reagent grade | Extraction solvent |
| Brine Solution | Saturated aq. NaCl | Washing agent |
| Sodium Sulfate | Anhydrous | Drying agent |
| Equipment | ||
| Round-bottom flask | Sized for reaction volume (e.g., 250 mL) | Reaction vessel |
| Reflux Condenser | Prevent solvent loss | |
| Magnetic Stirrer/Hotplate | Agitation and heating | |
| Separatory Funnel | Liquid-liquid extraction | |
| Rotary Evaporator | Solvent removal |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylic aldehyde (1.0 eq.), anhydrous potassium carbonate (3.0 eq.), and anhydrous acetonitrile (approx. 100 mL for a 10 mmol scale).
-
Reagent Addition: Begin stirring the suspension. Slowly add methyl bromoacetate (1.2 eq.) to the mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylic aldehyde spot has been consumed.
-
Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solids with a small amount of ethyl acetate.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude residue in ethyl acetate (150-200 mL). Wash the organic solution sequentially with 5% dilute HCl (50 mL), water (50 mL), and finally with brine solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to obtain pure this compound.
Key Parameters and Optimization: The Causality Behind the Choices
-
Choice of Base: Potassium carbonate (K₂CO₃) is the base of choice for this reaction.[3] It is sufficiently basic to deprotonate the phenol but not strong enough to promote significant hydrolysis of the ester or other unwanted side reactions. Stronger bases like sodium hydride (NaH) or hydroxides could lead to competing reactions. The base must be anhydrous, as water can interfere with the reaction.
-
Choice of Solvent: A polar aprotic solvent is essential. Acetonitrile (MeCN) is an excellent choice as it effectively dissolves the reactants and facilitates the Sₙ2 reaction without participating in the reaction itself.[3] Dimethylformamide (DMF) is another option but is more difficult to remove during work-up.
-
Stoichiometry: A slight excess of the alkylating agent (methyl bromoacetate) is used to ensure complete consumption of the limiting salicylic aldehyde. A significant excess of the base is required to drive the reaction to completion and neutralize the HBr formed as a byproduct.
-
Temperature: Refluxing conditions provide the necessary activation energy for both the Sₙ2 and the cyclization steps, ensuring a reasonable reaction rate.
Table 2: Typical Reaction Parameters and Outcomes
| Parameter | Condition | Rationale | Expected Yield |
| Salicylaldehyde | 1.0 equivalent | Limiting reagent | N/A |
| Methyl Bromoacetate | 1.2 equivalents | Drives reaction to completion | N/A |
| Base (K₂CO₃) | 3.0 equivalents | Ensures complete deprotonation and neutralizes acid | N/A |
| Solvent | Anhydrous Acetonitrile | Polar aprotic, facilitates Sₙ2 reaction | N/A |
| Temperature | Reflux (~82°C) | Provides activation energy for efficient reaction | N/A |
| Time | 12-24 hours | Time to completion (TLC monitored) | >85%[3] |
Part 3: Alternative Route via Fischer Esterification
For contexts where 1-benzofuran-2-carboxylic acid is already available or is synthesized as an intermediate, the final esterification step is critical. The Fischer-Speier esterification is the most common and cost-effective method.
Reaction Principle and Mechanism
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (methanol, in this case) and/or by removing the water that is formed as a byproduct.
The mechanism involves the following key steps:
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated by the solvent or the conjugate base of the catalyst to yield the final ester product and regenerate the acid catalyst.
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol
-
Setup: Suspend 1-benzofuran-2-carboxylic acid (1.0 eq.) in a large excess of methanol (can serve as both reactant and solvent).
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 2-5 mol%).
-
Reaction: Heat the mixture to reflux for 4-8 hours.
-
Work-up: Cool the reaction, neutralize the acid catalyst carefully with a base (e.g., saturated sodium bicarbonate solution), and remove the excess methanol under reduced pressure.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over sodium sulfate, and concentrate. Purify as described previously.
Part 4: Purification and Characterization
Regardless of the synthetic route, the identity and purity of the final product must be rigorously confirmed.
-
Purification: Recrystallization from ethanol is often sufficient to obtain highly pure, crystalline this compound. For less pure samples, silica gel column chromatography using a gradient of ethyl acetate in hexane is effective.
-
Characterization: The structure is confirmed by standard spectroscopic methods.
-
¹H NMR: Expect characteristic signals for the aromatic protons on the benzofuran ring system, a singlet for the furan proton at the 3-position, and a singlet around 3.9 ppm for the methyl ester protons.
-
¹³C NMR: Will show distinct signals for the ester carbonyl, the aromatic carbons, and the methoxy carbon.
-
IR Spectroscopy: A strong absorption band around 1720-1730 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the product (C₁₀H₈O₃) provides definitive confirmation of the molecular formula.
-
Conclusion
The synthesis of this compound from salicylic aldehyde is a fundamental transformation for accessing a wide array of complex molecules. The direct, one-pot tandem cyclization using methyl bromoacetate and potassium carbonate in acetonitrile stands out as the most efficient and practical approach for laboratory and potential scale-up applications. A thorough understanding of the underlying reaction mechanisms and the critical role of each reaction parameter is paramount to achieving high yields and purity. The protocols and insights provided in this guide serve as a robust foundation for researchers and drug development professionals working with this valuable heterocyclic scaffold.
References
-
Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. Available at: [Link]
-
Babu, R. R., & Kumar, K. A. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 60B(5), 769-775. Available at: [Link]
-
Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC - PubMed Central. Available at: [Link]
-
Mphahlele, M. J., & Moquist, S. A. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 7, 210–217. Available at: [Link]
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Various Authors. (2020). Research advances in the Rap-Stoermer reaction. ResearchGate. Available at: [Link]
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Pharmaguideline. (n.d.). Benzoin Condensation and Perkin Condensation. Pharmaguideline. Available at: [Link]
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Wikipedia. (2023). Perkin reaction. In Wikipedia. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Master Organic Chemistry. Available at: [Link]
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An In-depth Technical Guide to the Mechanism of Perkin Reaction for the Synthesis of Methyl 1-Benzofuran-2-carboxylate
Abstract
Benzofuran scaffolds are integral to a multitude of natural products and pharmacologically active compounds, driving significant interest in their synthetic pathways.[1][2] This guide provides a detailed mechanistic exploration of the synthesis of methyl 1-benzofuran-2-carboxylate, a key intermediate in drug discovery, via a pathway related to the classic Perkin reaction. While the traditional Perkin reaction of salicylaldehyde with acetic anhydride famously yields coumarin, this document elucidates the modified condensation and intramolecular cyclization strategy required to form the benzofuran ring system.[3][4][5] We will dissect the reaction on a molecular level, explain the causality behind experimental choices, and provide a validated experimental protocol for its successful execution.
Introduction: Beyond the Classic Perkin Reaction
The Perkin reaction, discovered by William Henry Perkin in 1868, is a cornerstone of organic synthesis, traditionally used to produce α,β-unsaturated aromatic acids through the condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the acid.[3][5][6] A classic example is the synthesis of cinnamic acid from benzaldehyde and acetic anhydride.[7]
When salicylaldehyde (an o-hydroxybenzaldehyde) is subjected to these conditions, the reaction proceeds via an intramolecular acylation and subsequent dehydration to form coumarin, not a benzofuran.[3][4][5] The synthesis of the benzofuran core, therefore, requires a strategic modification of the Perkin-type condensation. This guide focuses on a widely employed and efficient method: the base-catalyzed condensation of salicylaldehyde with an α-haloester, such as methyl bromoacetate or chloroacetate, followed by an intramolecular cyclization. This approach provides direct access to the valuable benzofuran-2-carboxylate scaffold.
The Core Mechanism: A Step-by-Step Dissection
The synthesis of this compound from salicylaldehyde proceeds through a sequential condensation-cyclization mechanism. The entire process is orchestrated by a base, which plays a dual role in facilitating the key bond-forming events.
Reactants and Their Roles
A clear understanding of each component's function is critical to appreciating the mechanism's elegance.
| Reagent | Structure | Role | Rationale for Choice |
| Salicylaldehyde | O=Cc1ccccc1O | Electrophile & Nucleophile Precursor | The aldehyde group serves as the electrophilic site for the initial condensation. The adjacent hydroxyl group is deprotonated to become the key nucleophile for the ring-forming cyclization. |
| Methyl Bromoacetate | BrCH₂C(=O)OCH₃ | Nucleophile Precursor & Substrate for Cyclization | The α-carbon is acidic and can be deprotonated to form a carbanion (enolate). The bromine atom serves as a good leaving group during the intramolecular nucleophilic substitution. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | Base | A moderately weak base, ideal for selectively deprotonating the acidic phenolic hydroxyl and the α-carbon of the ester without promoting unwanted side reactions like ester hydrolysis. |
| Acetonitrile (CH₃CN) | CH₃CN | Solvent | A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction without interfering with the nucleophiles or electrophiles. |
Mechanistic Pathway
The reaction unfolds in a logical sequence of three primary stages: dual deprotonation, nucleophilic addition, and intramolecular cyclization followed by dehydration.
Figure 1: High-level workflow of the benzofuran synthesis mechanism.
Step 1: Formation of Nucleophiles via Deprotonation The reaction is initiated by the base, potassium carbonate. It performs two crucial deprotonations:
-
Phenol Deprotonation: The phenolic proton of salicylaldehyde is acidic and is readily removed by the base to form a potassium phenoxide intermediate. This activates the oxygen, transforming it into a potent nucleophile for the subsequent cyclization step.
-
α-Carbon Deprotonation: The base also abstracts a proton from the α-carbon of methyl bromoacetate. This creates a resonance-stabilized carbanion (an enolate), which acts as the primary nucleophile for the initial attack on the aldehyde.
Step 2: Aldol-Type Condensation The newly formed ester enolate attacks the electrophilic carbonyl carbon of the salicylaldehyde. This nucleophilic addition breaks the aldehyde's C=O pi bond, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.
Step 3: Intramolecular Cyclization and Aromatization This final stage is the hallmark of the reaction, leading to the heterocyclic ring system.
-
Ring Closure: The phenoxide oxygen, generated in Step 1, now acts as an intramolecular nucleophile. It attacks the carbon atom bearing the bromine, displacing the bromide ion in an SN2 fashion. This step forms the five-membered furan ring.
-
Dehydration: The resulting intermediate readily undergoes dehydration (loss of a water molecule). The hydroxyl group formed from the original aldehyde carbonyl and a proton on the adjacent carbon are eliminated, creating a double bond and consequently, the stable aromatic benzofuran system.
Experimental Protocol: A Self-Validating System
This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of this compound.[8]
Materials & Reagents:
-
Salicylaldehyde
-
Methyl bromoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
5% Hydrochloric Acid (HCl)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 mmol), anhydrous potassium carbonate (3.0 mmol), and 100 mL of anhydrous acetonitrile.
-
Addition of Ester: Begin stirring the mixture at ambient temperature. Slowly add methyl bromoacetate (1.2 mmol) to the suspension.
-
Expertise Note: The slow addition of the bromoacetate is crucial to control any potential exotherm and to ensure it reacts primarily with the intended nucleophiles rather than self-condensing.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Trustworthiness: Monitoring by TLC is a self-validating step. The disappearance of the salicylaldehyde spot and the appearance of a new, less polar product spot confirms the reaction is proceeding as expected.
-
-
Workup - Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the resulting crude residue in ethyl acetate (150-200 mL). Transfer the solution to a separatory funnel and wash sequentially with:
-
5% HCl solution (50 mL) - to neutralize any remaining base and protonate any unreacted phenoxide.
-
Water (50 mL).
-
Brine solution (50 mL) - to aid in the separation of the aqueous and organic layers.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization, if necessary.
Conclusion
The synthesis of this compound via a modified Perkin-type condensation is a powerful and efficient strategy for accessing this important heterocyclic core. By understanding the nuanced, multi-step mechanism—from the dual role of the base in generating two distinct nucleophiles to the pivotal intramolecular cyclization—researchers can better optimize reaction conditions and apply this methodology to a wider range of substituted precursors. This guide provides the foundational knowledge and a validated protocol to empower scientists in the fields of medicinal chemistry and materials science to confidently utilize this reaction in their synthetic endeavors.
References
-
Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. Available at: [Link]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. Available at: [Link]
-
Khan, I., Zaib, S., Batool, S., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Available at: [Link]
-
Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: An Indian Journal. Available at: [Link]
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Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]
-
Chemistry Stack Exchange. (2024). Alternate pathway for Perkin reaction of salicylaldehyde. Available at: [Link]
-
Srinivasan, M., et al. (2015). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Journal of Chemical and Pharmaceutical Research, 7(3), 1317-1324. Available at: [Link]
-
Wikipedia. (n.d.). Perkin reaction. Available at: [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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spectroscopic data (NMR, IR, MS) for methyl 1-benzofuran-2-carboxylate
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 1-Benzofuran-2-carboxylate
Authored by: A Senior Application Scientist
Abstract
This compound (C₁₀H₈O₃) is a key heterocyclic compound, serving as a versatile building block in the synthesis of various pharmacologically active molecules and functional materials.[1][2] Accurate and unambiguous structural confirmation is paramount for any research or development involving this scaffold. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data reporting to explain the causal relationships behind the observed spectral features, offering field-proven insights into experimental design and data interpretation.
Molecular Structure and Spectroscopic Overview
The first step in any spectroscopic analysis is to understand the molecule's structure. This compound consists of a fused benzofuran ring system with a methyl ester group at the 2-position. This arrangement dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint.
Chemical Structure and Atom Numbering
The IUPAC-standard numbering for the benzofuran ring is essential for unambiguous assignment of NMR signals. The following diagram illustrates the structure and the numbering convention used throughout this guide.
Caption: Structure and IUPAC numbering of this compound.
General Workflow for Spectroscopic Analysis
A robust analytical workflow ensures data integrity and reproducibility. The process is a self-validating system where each technique provides complementary information to build a complete structural picture.
Caption: A validated workflow for comprehensive spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy: Data and Interpretation
The ¹H NMR spectrum reveals five distinct signals: four in the aromatic region corresponding to the protons on the benzene ring and the furan ring, and one in the aliphatic region for the methyl ester protons.
Causality Behind Chemical Shifts:
-
H3 (furan proton): This proton is on an electron-rich furan ring but is deshielded by the adjacent ester group and the ring oxygen. It typically appears as a singlet downfield.
-
Aromatic Protons (H4, H5, H6, H7): These protons form a complex multiplet system. Their specific chemical shifts are influenced by their position relative to the electron-donating oxygen atom and the overall aromatic system. Typically, H7 and H4, being adjacent to the heteroatom and the fused ring junction respectively, appear at the extremes of the aromatic region.
-
Methyl Protons (-OCH₃): The three protons of the methyl group are equivalent and are shielded by the adjacent oxygen, causing them to appear as a sharp singlet in the upfield region (~3.9 ppm).
Tabulated ¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H7 | ~7.68 | d | 1H |
| H4 | ~7.58 | d | 1H |
| H5 | ~7.45 | t | 1H |
| H3 | ~7.39 | s | 1H |
| H6 | ~7.30 | t | 1H |
| -OCH₃ | ~3.95 | s | 3H |
| Note: Data synthesized from typical values found in chemical databases. Exact shifts can vary with solvent and instrument frequency.[3] |
¹³C NMR Spectroscopy: Data and Interpretation
The ¹³C NMR spectrum is crucial for confirming the carbon backbone. It shows ten distinct signals, corresponding to the ten carbon atoms in the molecule.
Causality Behind Chemical Shifts:
-
Carbonyl Carbon (C=O): This carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, causing it to appear significantly downfield (>160 ppm).
-
Quaternary Carbons (C2, C3a, C7a): These carbons do not have attached protons and their signals are typically less intense. C2 is deshielded by the ester group and the furan oxygen. C7a is deshielded by the direct attachment to the furan oxygen.
-
Aromatic Carbons (C4, C5, C6, C7): These carbons appear in the typical aromatic region (110-130 ppm).
-
Furan Carbon (C3): This carbon appears in the upper region of the aromatic carbons, influenced by the ring electronics.
-
Methyl Carbon (-OCH₃): This sp³ hybridized carbon is shielded and appears upfield (~52 ppm).
Tabulated ¹³C NMR Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | ~160.0 |
| C7a | ~155.0 |
| C2 | ~145.5 |
| C3a | ~128.0 |
| C5 | ~127.0 |
| C6 | ~124.0 |
| C4 | ~122.5 |
| C7 | ~112.0 |
| C3 | ~111.5 |
| -OCH₃ | ~52.0 |
| Note: Data is representative and sourced from public databases like PubChem and ChemicalBook.[4][5] |
Experimental Protocol: NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using standard pulse programs. A typical acquisition might involve 16 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, significantly more scans (e.g., 1024 or more) and a longer relaxation delay may be required for a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data (FID). Phase correct the spectrum and baseline correct it. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and the residual CHCl₃ signal to 77.16 ppm for ¹³C. Integrate the ¹H signals and pick all peaks for both spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the ester group and the aromatic system.
IR Data and Interpretation
Key Diagnostic Peaks:
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm⁻¹ is the most prominent feature and is definitive for the carbonyl group of the ester.[6] The conjugation with the furan ring slightly lowers this frequency compared to a saturated ester.
-
C-O Stretch (Ester): Two characteristic C-O stretching bands are expected for the ester group, typically around 1250 cm⁻¹ (asymmetric stretch) and 1100 cm⁻¹ (symmetric stretch).
-
C-H Stretch (Aromatic & Furan): Absorptions just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) are characteristic of C-H bonds on sp² hybridized carbons.
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ (typically 2950-2980 cm⁻¹) correspond to the C-H bonds of the methyl group.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzofuran ring system.
Tabulated IR Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100 | Medium | Aromatic/Furan C-H Stretch |
| ~2960 | Medium | Aliphatic (Methyl) C-H Stretch |
| ~1725 | Strong | C=O Carbonyl Stretch (Conjugated Ester) |
| ~1600, ~1470 | Medium | C=C Aromatic Ring Stretch |
| ~1250 | Strong | Asymmetric C-O Stretch (Ester) |
| ~1120 | Strong | Symmetric C-O Stretch (Ester) |
| ~760 | Strong | C-H Out-of-plane Bend (ortho-disubstituted benzene) |
| Note: Data derived from typical values for similar structures and public spectral libraries.[7][8] |
Experimental Protocol: IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened kimwipe (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a single drop if liquid, or a few crystals if solid) of this compound directly onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically subtract the background spectrum. Label the significant peaks with their wavenumbers.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent to prevent cross-contamination.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern, which helps in confirming the structure.
MS Data and Interpretation
For this compound (Molecular Formula: C₁₀H₈O₃), the exact mass is 176.0473 g/mol .[4] In a typical electron ionization (EI) mass spectrum, the following key signals are expected:
-
Molecular Ion Peak (M⁺): A strong peak at m/z = 176, corresponding to the intact molecule minus one electron. This confirms the molecular weight.
-
Key Fragment Ions: The fragmentation pattern provides a roadmap to the molecule's structure. Common fragmentation pathways for this molecule involve losses from the ester group.
Tabulated MS Data
| m/z | Proposed Fragment Ion | Identity of Lost Neutral Fragment |
| 176 | [C₁₀H₈O₃]⁺˙ | (Molecular Ion) |
| 145 | [M - OCH₃]⁺ | ·OCH₃ (methoxy radical) |
| 117 | [M - COOCH₃]⁺ | ·COOCH₃ (methoxycarbonyl radical) |
| 89 | [C₇H₅]⁺ | CO (from benzofuran ring cleavage) |
Proposed Fragmentation Pathway
The fragmentation is a logical cascade initiated by the high energy of electron ionization. Understanding this pathway validates the connectivity of the atoms.
Caption: Key fragmentation steps for this compound under EI-MS.
Experimental Protocol: GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like this ester.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
GC Method Setup:
-
Injector: Set to a temperature of 250 °C.
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Method Setup:
-
Ion Source: Use Electron Ionization (EI) at 70 eV.
-
Source Temperature: Set to 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: Once the run is complete, analyze the resulting chromatogram. Identify the peak corresponding to the compound. Examine the mass spectrum associated with that peak, identify the molecular ion, and analyze the fragmentation pattern to confirm the structure.
Conclusion
The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework. IR spectroscopy validates the presence of key functional groups, particularly the conjugated ester. Mass spectrometry confirms the molecular weight and provides structural corroboration through predictable fragmentation patterns. The protocols and interpretations detailed in this guide provide a robust framework for the analysis of this compound, ensuring data integrity and confidence in structural assignment for applications in research and development.
References
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PubChem. this compound. National Center for Biotechnology Information. [Link][4]
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The Royal Society of Chemistry. Supporting Information for Nanocrystalline CdS thin film...[Link][7]
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Indian Journal of Chemistry. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.[Link][1]
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Journal of Organic Chemistry and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.[Link][2]
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ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.[Link]
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ResearchGate. FT-IR Spectra of Ethyl 1-benzofuran-2-carboxylate.[Link][8]
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Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups.[Link][6]
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chemical properties and reactivity of methyl 1-benzofuran-2-carboxylate
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Methyl 1-Benzofuran-2-carboxylate
Introduction
This compound is a key heterocyclic compound featuring a fused benzene and furan ring system. This scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous natural products and synthetic molecules with diverse pharmacological activities.[1][2] Its utility stems not only from the inherent biological properties of the benzofuran core but also from the versatile chemical handles it possesses: an electron-rich aromatic system and a reactive ester group. This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the molecule's chemical properties and a comprehensive overview of its reactivity, focusing on transformations that are fundamental to its application in modern synthesis. We will delve into the causality behind experimental choices, present detailed protocols for key reactions, and contextualize its synthetic utility with authoritative references.
Core Chemical and Physical Properties
The foundational characteristics of a molecule dictate its behavior in a chemical system. Understanding these properties is paramount for designing synthetic routes and handling the compound safely.
Structure and Nomenclature
-
IUPAC Name: this compound[3]
-
Synonyms: Methyl benzofuran-2-carboxylate
-
CAS Number: 1646-27-1[3]
-
Molecular Structure: The molecule consists of a benzofuran ring system with a methyl ester group substituted at the C2 position of the furan ring.
Physicochemical Data
The following table summarizes the key computed and experimental properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₃ | PubChem[3] |
| Molecular Weight | 176.17 g/mol | PubChem[3] |
| Appearance | White to off-white solid | Inferred from supplier data |
| XLogP3 | 2.5 | PubChem[3] |
| SMILES | COC(=O)C1=CC2=CC=CC=C2O1 | PubChem[3] |
Spectral Characterization
-
¹³C NMR Spectroscopy: Key resonances are typically observed for the carbonyl carbon of the ester (~160-165 ppm), the carbons of the aromatic benzene ring (~110-130 ppm), and the carbons of the furan ring, in addition to the methoxy carbon (~52 ppm).[1]
-
¹H NMR Spectroscopy: The spectrum characteristically shows a singlet for the methyl ester protons (~3.9 ppm), a singlet for the proton at the C3 position of the furan ring, and a series of multiplets in the aromatic region (7.2-7.7 ppm) corresponding to the four protons on the benzene ring.[4]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will prominently feature the molecular ion peak (M⁺) at m/z = 176.[5]
Reactivity Profile and Synthetic Utility
The reactivity of this compound is dominated by two main features: the ester functional group and the benzofuran ring system. These sites allow for a wide array of chemical transformations, making it a versatile building block for more complex molecules.
Reactions at the Ester Functional Group
The methyl ester at the C2 position is a gateway to other key functional groups, including carboxylic acids, amides, and alcohols.
The conversion of the methyl ester to its corresponding carboxylic acid, benzofuran-2-carboxylic acid, is a fundamental and high-yielding transformation. This reaction is critical as the carboxylic acid is a precursor for many other derivatives and is often a key component in biologically active molecules.[6][7]
Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from a base like KOH or NaOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion as a leaving group. An acid-base reaction between the newly formed carboxylic acid and the methoxide (or excess hydroxide) drives the reaction to completion. A final acidic workup is required to protonate the carboxylate salt and isolate the neutral carboxylic acid.
Caption: Workflow for the hydrolysis of this compound.
Experimental Protocol: Synthesis of Benzofuran-2-carboxylic Acid [1][8]
-
Dissolve this compound (1.0 eq) in ethanol (e.g., 80 mL per 10 mmol of ester).
-
Cool the solution to approximately 10°C in an ice bath.
-
Prepare a solution of potassium hydroxide (KOH, ~2.0 eq) in water and add it dropwise to the cooled ester solution.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature and remove the excess ethanol under reduced pressure.
-
Dilute the remaining aqueous residue with water and acidify to a pH of 2-3 with a 1 M HCl solution.
-
A precipitate of benzofuran-2-carboxylic acid will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to yield the final product.
The synthesis of benzofuran-2-carboxamides is of high interest, as the amide bond is a cornerstone of many pharmaceutical compounds. This can be achieved through several methods, ranging from classical approaches to modern, one-pot procedures.
Method 1: Direct Amidation with Ammonia For the synthesis of the primary amide, a direct reaction with ammonia can be employed. This typically requires forcing conditions due to the relatively low nucleophilicity of ammonia and the stability of the methyl ester.
Experimental Protocol: Synthesis of 5-(1-piperazinyl)benzofuran-2-carboxamide (Illustrative) [9] This protocol is adapted for a substituted derivative but illustrates the general principle.
-
Add the starting methyl ester (e.g., methyl 5-(1-piperazinyl)benzofuran-2-carboxylate) to a saturated solution of ammonia in methanol.
-
Stir the mixture at room temperature (25-35°C) for 6-16 hours.
-
After reaction completion, remove the solvent under vacuum.
-
Add water to the residue and adjust the pH as needed for purification, which may involve extraction or crystallization.
Method 2: Advanced Two-Step, One-Pot Transamidation A more versatile and modern approach involves a two-step, one-pot transamidation procedure that avoids harsh conditions and accommodates a wider range of amines.[10][11] This method first activates the amide (pre-formed from the carboxylic acid and a directing group like 8-aminoquinoline) with di-tert-butyl dicarbonate (Boc₂O) and then introduces the desired amine nucleophile.
Causality and Mechanistic Insight: The initial amide is activated by Boc₂O to form an N-acyl-Boc-carbamate intermediate. This intermediate is significantly more electrophilic at the carbonyl carbon than the starting amide, making it susceptible to nucleophilic attack by a wide range of primary and secondary amines at mild temperatures (e.g., 60°C). This process offers superior functional group tolerance and substrate scope compared to classical methods.[11]
Caption: Logical flow for the two-step, one-pot transamidation protocol.
Experimental Protocol: General One-Pot Transamidation [10][11]
-
Boc Activation: To a solution of the starting N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 eq) in acetonitrile (MeCN, 0.1 M), add di-tert-butyl dicarbonate ((Boc)₂O, 2.0-5.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1-0.15 eq). Stir the reaction at 60°C for 5 hours. Concentrate the mixture in vacuo.
-
Aminolysis: To the crude residue from step 1, add toluene (0.5 M) and the desired amine nucleophile (1.5 eq). Stir the reaction at 60°C for 0.5 to 6 hours until completion (monitored by TLC).
-
Upon completion, concentrate the reaction mixture in vacuo and purify the residue by column chromatography to yield the final benzofuran-2-carboxamide derivative.
Reduction of the ester provides access to the corresponding primary alcohol, a valuable intermediate for further functionalization, such as conversion to halides or ethers.
Causality and Mechanistic Insight: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reaction proceeds via nucleophilic attack of the hydride ion on the ester carbonyl, followed by elimination of the methoxide to form an intermediate aldehyde, which is immediately reduced further by another equivalent of hydride to the primary alcohol.
Experimental Protocol: Reduction with LiAlH₄ [12][13]
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add a solution or slurry of LiAlH₄ (1.5-2.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed.
-
Cool the reaction back to 0°C and quench it carefully by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms. Filter the solid and wash it thoroughly with ethyl acetate or THF.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (1-benzofuran-2-yl)methanol.
Reactions Involving the Benzofuran Scaffold: C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds, enabling the synthesis of complex biaryl and substituted heterocyclic systems from simpler precursors. For these reactions, a halogenated derivative, such as methyl 5-bromo-1-benzofuran-2-carboxylate , is typically used as the starting material.[14]
This reaction is one of the most widely used methods for forming C(sp²)-C(sp²) bonds, coupling an organoboron species with an organohalide. It is instrumental in synthesizing 5-arylbenzofuran derivatives, which are common motifs in bioactive molecules.[15][16][17]
Causality and Mechanistic Insight: The reaction is catalyzed by a Palladium(0) species. The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst into the aryl-bromide bond of the benzofuran, forming a Pd(II) intermediate. (2) Transmetalation , where the aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the boronic acid. (3) Reductive Elimination , where the two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Experimental Protocol: Suzuki Coupling of Methyl 5-bromobenzofuran-2-carboxylate [14]
-
To a microwave vial or reaction flask, add methyl 5-bromobenzofuran-2-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as cesium carbonate (Cs₂CO₃, 2.0 eq), and the palladium catalyst (e.g., a pre-formed Pd(II) complex, 0.1-1 mol%).
-
Add the solvent (e.g., toluene, or a mixture like EtOH/H₂O).
-
Seal the vessel and heat the reaction mixture. If using microwave heating, irradiate at a set temperature (e.g., 150°C) for a short duration (e.g., 20-30 minutes).[14] For conventional heating, stir at 80-100°C for 4-12 hours.[17]
-
After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 5-arylbenzofuran-2-carboxylate derivative.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | 0.1 | Cs₂CO₃ | Toluene | 95 | [14] |
| 4-Methoxyphenylboronic acid | 0.1 | Cs₂CO₃ | Toluene | 96 | [14] |
| Thiophene-2-boronic acid | 0.1 | Cs₂CO₃ | Toluene | 93 | [14] |
| 4-Chlorophenylboronic acid | 0.1 | Cs₂CO₃ | Toluene | 91 | [14] |
-
Heck Reaction: This reaction couples the benzofuran halide with an alkene. It is particularly useful for synthesizing 2-substituted benzofurans via intramolecular cyclization pathways or for introducing vinyl groups onto the ring.[18][19][20][21]
-
Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the benzofuran halide with a terminal alkyne, typically using a dual palladium and copper catalytic system.[22][23][24] This method is highly effective for synthesizing precursors to more complex heterocyclic systems.
Summary and Future Outlook
This compound is a synthetically tractable and highly valuable scaffold. Its ester group provides reliable access to acids, amides, and alcohols through well-established protocols. Furthermore, when appropriately functionalized with a halide, the benzofuran ring becomes a versatile platform for advanced C-C bond formation via palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. The continued development of novel synthetic methods, such as directed C-H activation, will further expand the utility of this core structure, enabling the rapid assembly of complex molecular architectures for applications in drug discovery, agrochemicals, and organic electronics.
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First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (2011). Beilstein Journal of Organic Chemistry. [Link]
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Alkaline hydrolysis of the methyl esters of benzo[b]furan-2- and 3-, benzo[b]thiophen-2- and 3-, and indole-2- and 3-carboxylic acids. (1970). Advances in Heterocyclic Chemistry. [Link]
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Methyl 1-Benzofuran-2-carboxylate: A Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-benzofuran-2-carboxylate stands as a cornerstone in synthetic organic chemistry, offering a robust and versatile platform for the construction of a diverse array of novel heterocyclic compounds. Its inherent reactivity, stemming from the strategic placement of an ester group on the electron-rich benzofuran nucleus, allows for a multitude of chemical transformations. This guide provides a comprehensive exploration of the synthetic utility of this compound, detailing its conversion into key intermediates and subsequent elaboration into a variety of medicinally relevant heterocyclic systems, including pyrazoles, triazoles, pyrimidines, and fused bicyclic and tricyclic frameworks. We will delve into the mechanistic underpinnings of these transformations, providing detailed, field-proven experimental protocols and quantitative data to empower researchers in their quest for new molecular entities.
Introduction: The Strategic Importance of the Benzofuran Scaffold
The benzofuran motif is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic functionalization of this core scaffold is paramount in the development of new therapeutic agents. This compound serves as an ideal starting point for such endeavors due to the accessibility of its synthetic routes and the predictable reactivity of its ester functionality. This guide will illuminate the pathways from this versatile precursor to a world of novel heterocycles.
Synthesis of the Core Precursor: this compound
The efficient synthesis of this compound is the crucial first step. Several reliable methods have been established, with the choice of route often depending on the availability of starting materials and desired scale. A widely adopted and robust method involves the reaction of salicylaldehyde with an α-halo ester, such as ethyl bromoacetate, in the presence of a base.[4][5]
Experimental Protocol: Synthesis of Ethyl Benzofuran-2-carboxylate
This protocol describes the synthesis of the ethyl ester, which can be readily transesterified to the methyl ester if required.
-
To a solution of salicylaldehyde (1 mmol) in acetonitrile (100 mL), add anhydrous potassium carbonate (3.0 mmol).
-
Slowly add ethyl bromoacetate (1.2 mmol) to the reaction mixture at ambient temperature.
-
Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate (200 mL) and wash with 5% dilute HCl.
-
Wash the organic layer sequentially with water (50 mL) and brine solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography to obtain pure ethyl benzofuran-2-carboxylate.[4]
For the synthesis of the corresponding methyl ester, methyl bromoacetate can be used in place of ethyl bromoacetate.
The Gateway Intermediate: Benzofuran-2-carbohydrazide
The conversion of the ester functionality of this compound to a hydrazide is a pivotal transformation, opening the door to a vast array of cyclization reactions. This is typically achieved through a straightforward reaction with hydrazine hydrate.[6]
Experimental Protocol: Synthesis of Benzofuran-2-carbohydrazide
-
To a solution of ethyl benzofuran-2-carboxylate (0.01 mol) in ethanol (30 mL), add hydrazine hydrate (25 mL).
-
Heat the mixture at reflux for 4 hours on a water bath.
-
Remove the excess ethanol under reduced pressure and dilute the residue with water.
-
Collect the precipitated solid by filtration.
-
Recrystallize the solid from ethanol to obtain pure, colorless needles of 5-bromobenzofuran-2-carbohydrazide.[6]
The following diagram illustrates the central role of benzofuran-2-carbohydrazide as a branching point for the synthesis of various five-membered heterocycles.
Caption: The central role of benzofuran-2-carbohydrazide.
Synthesis of Five-Membered Heterocycles
Benzofuran-2-carbohydrazide is an exemplary precursor for a variety of five-membered aromatic heterocycles, which are prevalent motifs in pharmacologically active compounds.
Pyrazoles
Pyrazoles are a well-known class of nitrogen-containing heterocycles with diverse biological activities. The condensation of benzofuran-2-carbohydrazide with 1,3-dicarbonyl compounds provides a direct and efficient route to 3-(benzofuran-2-yl)-substituted pyrazoles.[7]
Experimental Protocol: Synthesis of 3-(Benzofuran-2-yl)-5-methyl-1H-pyrazole
-
A mixture of benzofuran-2-carbohydrazide (1.0 mmol) and acetylacetone (1.1 mmol) in glacial acetic acid (10 mL) is refluxed for 6 hours.
-
After cooling, the reaction mixture is poured into ice-water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallization from ethanol affords the pure pyrazole derivative.
Table 1: Synthesis of Benzofuran-Pyrazole Derivatives
| 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |
| Acetylacetone | 3-(Benzofuran-2-yl)-5-methyl-1H-pyrazole | ~85% | [7] |
| Ethyl acetoacetate | 3-(Benzofuran-2-yl)-5-hydroxy-1H-pyrazole | ~80% | [7] |
| Dibenzoylmethane | 3-(Benzofuran-2-yl)-4,5-diphenyl-1H-pyrazole | ~78% | [7] |
1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are another important class of heterocycles with a broad range of biological activities. They can be readily synthesized from benzofuran-2-carbohydrazide through cyclization with various one-carbon synthons. A common method involves reaction with carbon disulfide in the presence of a base to form the corresponding oxadiazole-2-thiol.
Experimental Protocol: Synthesis of 5-(Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol
-
To a solution of potassium hydroxide (0.02 mol) in ethanol (80 mL) and water (4 mL), add benzofuran-2-carbohydrazide (0.02 mol).
-
Once dissolved, add carbon disulfide (slightly more than 1 equivalent) and reflux the mixture for 2-3 hours.
-
Concentrate the solution to a small volume and dissolve the residue in water.
-
Acidify the aqueous solution with a suitable acid to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent to obtain the pure 1,3,4-oxadiazole-2-thiol.
1,2,4-Triazoles
1,2,4-Triazoles are a class of heterocycles with significant applications in medicinal and materials chemistry. A convenient one-pot synthesis from benzofuran-2-carbohydrazide involves reaction with carbon disulfide and potassium hydroxide, followed by the addition of hydrazine hydrate.[8]
Experimental Protocol: Synthesis of 4-Amino-5-(benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol
-
Dissolve benzofuran-2-carbohydrazide (0.01 mol) in a solution of potassium hydroxide (0.015 mol) in ethanol (50 mL).
-
Add carbon disulfide (0.015 mol) and stir the mixture at room temperature for 12 hours.
-
Add hydrazine hydrate (0.02 mol) and reflux the mixture for 6 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure triazole derivative.[8]
The following diagram illustrates the general workflow for the synthesis of these five-membered heterocycles.
Caption: Workflow for five-membered heterocycle synthesis.
Synthesis of Six-Membered and Fused Heterocycles
The utility of this compound and its derivatives extends beyond five-membered rings to the synthesis of more complex six-membered and fused heterocyclic systems.
Pyrimidines
Pyrimidines are a fundamentally important class of heterocycles, forming the backbone of nucleic acids. Benzofuran-containing pyrimidines have shown promising biological activities.[9] A common synthetic strategy involves the Claisen-Schmidt condensation of a 2-acetylbenzofuran (which can be derived from this compound) with an aldehyde to form a chalcone, followed by cyclization with a suitable nitrogen-containing reagent like urea, thiourea, or guanidine.[10][11]
Experimental Protocol: General Procedure for Benzofuran-Pyrimidine Synthesis
-
Chalcone Synthesis: A mixture of 2-acetylbenzofuran (1 mmol) and an appropriate aromatic aldehyde (1 mmol) is stirred in ethanol. An aqueous solution of sodium hydroxide is added dropwise, and the mixture is stirred at room temperature for 5-6 hours. The resulting solid chalcone is filtered, washed with water, and recrystallized.[12]
-
Pyrimidine Formation: A mixture of the benzofuran chalcone (1 mmol) and urea (or thiourea/guanidine hydrochloride) (1.2 mmol) in ethanol containing a catalytic amount of potassium hydroxide is refluxed for 8-10 hours. The reaction mixture is then cooled and poured into crushed ice. The precipitated solid is filtered, washed with water, and recrystallized to yield the desired pyrimidine derivative.[12]
Table 2: Examples of Synthesized Benzofuran-Pyrimidine Derivatives
| Chalcone Substituent (Ar) | Cyclizing Agent | Product | Yield (%) | Reference |
| Phenyl | Urea | 4-(Benzofuran-2-yl)-6-phenylpyrimidin-2(1H)-one | ~75% | [12] |
| 4-Chlorophenyl | Thiourea | 4-(Benzofuran-2-yl)-6-(4-chlorophenyl)pyrimidine-2(1H)-thione | ~80% | [12] |
| 2-Thienyl | Guanidine HCl | 4-(Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine | 83% | [12] |
Fused Systems: Benzofuro[2,3-d]pyrimidines
For the synthesis of fused heterocyclic systems, such as benzofuro[2,3-d]pyrimidines, more specialized starting materials derived from the benzofuran core are often required. One approach involves the use of 2-aminobenzofuran-3-carbonitrile, which can undergo cyclization with various reagents. An electrochemical synthesis has also been reported for the formation of benzofuro[2,3-d]pyrimidine derivatives.[13] More classical approaches often involve the cyclization of appropriately substituted 2-aminobenzofurans.[1][2][11]
Cycloaddition Reactions
The benzofuran ring itself can participate in cycloaddition reactions, although its aromatic character can sometimes render it less reactive than simple furans. These reactions provide powerful methods for the construction of complex polycyclic frameworks. Both [4+2] and [3+2] cycloadditions have been reported, leading to a variety of novel fused and spirocyclic systems.[14][15][16][17] The mechanism of these reactions can be complex, often involving stepwise pathways with zwitterionic intermediates.[3][16]
Biological Significance of Derived Heterocycles
The novel heterocycles synthesized from this compound and its derivatives have been investigated for a wide range of biological activities. Numerous studies have demonstrated their potential as:
-
Anticancer agents: Benzofuran-pyrazole and benzofuro[3,2-d]pyrimidine derivatives have shown significant cytotoxic activity against various cancer cell lines.[18][19]
-
Antimicrobial agents: Benzofuran-pyrimidine and benzofuran-triazole hybrids have exhibited potent antibacterial and antifungal properties.[5][9][10]
-
Antiviral agents: Certain benzofuran-pyrazole derivatives have been identified as potent inhibitors of HIV.[7]
-
Enzyme inhibitors: Benzofuran-pyridazine derivatives have been explored as α-glucosidase and β-galactosidase inhibitors for the management of diabetes.[20]
Conclusion
This compound has proven to be a remarkably versatile and valuable precursor in the field of heterocyclic chemistry. Its straightforward synthesis and the facile conversion of its ester group into other reactive functionalities, particularly the carbohydrazide, provide access to a vast and diverse chemical space. The ability to construct a wide array of five- and six-membered heterocycles, as well as more complex fused systems, underscores its importance in drug discovery and materials science. The continued exploration of new reaction pathways starting from this core scaffold is certain to yield novel molecules with significant biological and physical properties. This guide has provided a comprehensive overview of the key transformations and methodologies, equipping researchers with the foundational knowledge and practical protocols to leverage the full potential of this exceptional building block.
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literature review on the synthesis and applications of benzofuran-2-carboxylates
A Technical Guide to the Synthesis and Application of Benzofuran-2-carboxylates
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] When substituted with a carboxylate group at the 2-position, this scaffold gives rise to benzofuran-2-carboxylates, a class of molecules that serve as crucial intermediates and pharmacophores in medicinal chemistry and materials science.[3] Their derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[4][5][6][7] This guide provides a comprehensive overview of the principal synthetic methodologies for accessing benzofuran-2-carboxylates, explains the mechanistic rationale behind these transformations, and explores their diverse applications, with a particular focus on drug discovery.
Introduction: The Significance of the Benzofuran-2-carboxylate Scaffold
Benzofuran, a bicyclic system composed of a fused benzene and furan ring, is a cornerstone in the architecture of many biologically active molecules.[2] The introduction of a carboxylate (or carboxylic acid) moiety at the C-2 position profoundly influences the molecule's electronic properties and provides a versatile chemical handle for further functionalization. This functional group can participate in hydrogen bonding, act as a metal-coordinating group, and be readily converted into esters, amides, and other derivatives, enabling the systematic exploration of structure-activity relationships (SAR).
Many natural and synthetic benzofuran derivatives owe their therapeutic effects to this structural motif.[5] For instance, derivatives of benzofuran-2-carboxylic acid have been investigated as potent agents against various cancer cell lines and microbial strains.[1][5][6] The scaffold's rigid, planar structure allows it to effectively interact with biological targets such as enzymes and receptors, while the 2-carboxylate group provides a key interaction point or a site for linking to other pharmacophores. Beyond pharmaceuticals, these compounds also find utility in the development of agrochemicals and specialty materials.[3] This guide will delve into the established and modern synthetic routes that enable access to this valuable class of compounds and highlight their most significant applications.
Core Synthetic Strategies
The construction of the benzofuran-2-carboxylate core can be achieved through several strategic approaches, ranging from classic condensation reactions to modern transition-metal-catalyzed cyclizations. The choice of method is often dictated by the desired substitution pattern on the aromatic ring and the availability of starting materials.
O-Alkylation of Salicylaldehydes and Subsequent Cyclization
One of the most direct and widely used methods involves the reaction of a substituted salicylaldehyde with an α-haloacetate, such as ethyl bromoacetate. This reaction proceeds via a two-step sequence: an initial Williamson ether synthesis (O-alkylation) followed by an intramolecular cyclization.
-
Mechanism: The reaction is typically mediated by a weak base (e.g., K₂CO₃) which deprotonates the phenolic hydroxyl group of the salicylaldehyde. The resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of the α-haloacetate to form an ether intermediate. The subsequent intramolecular cyclization can be viewed as a Darzens or Perkin-like condensation, where an enolate formed from the ester attacks the aldehyde carbonyl group. Dehydration of the resulting aldol-type adduct yields the benzofuran ring. The use of microwave irradiation can significantly accelerate this process.[8]
Caption: The Perkin Rearrangement for Benzofuran-2-carboxylic Acid Synthesis.
Transition-Metal Catalyzed Syntheses
Modern organic synthesis heavily relies on transition-metal catalysis, and the construction of benzofurans is no exception. Palladium and copper catalysts are particularly prominent in forging the key C-C and C-O bonds required for the heterocyclic core.
-
Palladium-Catalyzed Cross-Coupling and Cyclization: A powerful strategy involves the Sonogashira coupling of an o-halophenol (typically o-iodophenol) with a terminal alkyne. [9][10]The resulting o-(alkynyl)phenol intermediate undergoes a subsequent intramolecular cyclization (hydroalkoxylation) to form the benzofuran ring. This can often be performed in a one-pot fashion. [11]Palladium catalysts are also instrumental in intramolecular C-H activation/functionalization pathways, which offer high atom economy. [12][13][14]
-
Copper-Catalyzed Cyclization: Copper catalysts are frequently used to facilitate the intramolecular C-O bond formation, a key step in many benzofuran syntheses. This is often described as an Ullmann-type condensation. [9][15]These reactions can be used to cyclize precursors such as o-halophenyl ketones or vinyl ethers, providing efficient access to the benzofuran core.
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An In-depth Technical Guide to the Photophysical Properties of Methyl 1-Benzofuran-2-carboxylate
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are ubiquitous in nature and exhibit a wide array of biological activities, including antimicrobial, antitumor, and antiviral properties.[1][2] Beyond their pharmacological importance, the inherent electronic structure of benzofurans endows them with interesting photophysical properties, making them valuable building blocks for fluorescent probes, organic light-emitting diodes (OLEDs), and other optoelectronic materials.[3] This technical guide provides a comprehensive exploration of the photophysical properties of a fundamental benzofuran derivative, methyl 1-benzofuran-2-carboxylate. We will delve into its synthesis, theoretical underpinnings of its electronic transitions, and detailed experimental protocols for characterizing its absorption and emission characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the unique optical properties of this class of molecules.
Synthesis of this compound: A Reliable Protocol
The synthesis of this compound can be achieved through several established methods for constructing the benzofuran ring system. A common and effective approach involves the reaction of a salicylaldehyde with an α-halo ester, followed by intramolecular cyclization.[4][5]
Experimental Protocol: Synthesis via Perkin Reaction
This protocol is adapted from established procedures for the synthesis of benzofuran-2-carboxylates.[4]
Materials:
-
Salicylaldehyde
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine
-
Hydrochloric acid (HCl, dilute)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Step 1: Synthesis of Ethyl 1-Benzofuran-2-carboxylate
-
To a solution of salicylaldehyde (1 mmol) in anhydrous acetonitrile (100 mL), add anhydrous potassium carbonate (3.0 mmol) and ethyl bromoacetate (1.2 mmol).
-
Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate (200 mL) and wash with 5% dilute HCl, followed by water (50 mL) and brine solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 1-benzofuran-2-carboxylate.
Step 2: Hydrolysis to 1-Benzofuran-2-carboxylic acid
-
Dissolve the ethyl 1-benzofuran-2-carboxylate from Step 1 in ethanol.
-
Add a solution of sodium hydroxide and heat the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with dilute HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain 1-benzofuran-2-carboxylic acid.
Step 3: Esterification to this compound
-
Carefully add thionyl chloride (1.0 mmol) to 1-benzofuran-2-carboxylic acid (1.0 mmol) and stir at 90°C for 1 hour.
-
Cool the reaction mixture to 0°C and dilute with anhydrous dichloromethane.
-
Add triethylamine (1.5 mmol) followed by anhydrous methanol (1.1 mmol).
-
Stir the resulting solution for 2 hours at room temperature.
-
Remove the solvent under vacuum, dilute the residue with cold water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Diagram of the Synthetic Pathway:
Caption: Synthesis of this compound.
Theoretical Framework: Understanding the Photophysical Behavior
The photophysical properties of this compound are governed by its electronic structure and the nature of its excited states. Computational studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into these characteristics.[6][7][8]
The absorption of UV-Vis light by the molecule promotes an electron from a lower energy molecular orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy molecular orbital, such as the Lowest Unoccupied Molecular Orbital (LUMO). For benzofuran derivatives, these transitions are generally of a π → π* nature, localized on the aromatic system.[3] The energy difference between the HOMO and LUMO dictates the wavelength of maximum absorption (λmax).
Following excitation, the molecule can return to the ground state through several pathways, including non-radiative decay (e.g., internal conversion, vibrational relaxation) and radiative decay (fluorescence). The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons.[9] The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before emitting a photon.[10][11]
Experimental Characterization of Photophysical Properties
A thorough understanding of the photophysical properties of this compound requires a combination of spectroscopic techniques.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is used to determine the wavelengths of light absorbed by the molecule, providing information about its electronic transitions.
Expected Absorption Properties: Based on data for benzofuran-2-carboxylic acid and related derivatives, this compound is expected to exhibit absorption maxima in the UV region, likely with two main bands.[12][13] One band would be expected around 280-300 nm, with a shoulder at longer wavelengths.
Experimental Protocol: UV-Vis Absorption Measurement
-
Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, ethanol). Prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the expected λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to record a baseline.
-
Record the absorption spectrum of each diluted sample over a suitable wavelength range (e.g., 200-450 nm).
-
Identify the wavelength of maximum absorbance (λmax) and determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
-
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from the molecule after it has been excited by absorbing light. This provides information about the excited state and its decay pathways.
Expected Fluorescence Properties: Many benzofuran derivatives are known to be fluorescent.[1][14] The emission maximum (λem) is expected to be at a longer wavelength than the absorption maximum (Stokes shift). The fluorescence intensity and λem can be sensitive to the solvent polarity, a phenomenon known as solvatochromism.
Experimental Protocol: Fluorescence Emission Measurement
-
Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol). The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 300-600 nm) to record the fluorescence spectrum.
-
Identify the wavelength of maximum emission (λem).
-
Repeat the measurement in different solvents to study solvatochromic effects.
-
Diagram of a Typical Spectrofluorometer Setup:
Caption: Simplified schematic of a spectrofluorometer.
Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is a critical parameter for evaluating the efficiency of a fluorophore. The relative method, using a well-characterized standard, is commonly employed.[9][15][16][17]
Experimental Protocol: Relative Quantum Yield Determination
-
Standard Selection: Choose a standard with a known quantum yield and absorption/emission in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Sample Preparation: Prepare a series of five dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions should be in the range of 0.02 to 0.1 at the excitation wavelength.
-
Data Acquisition:
-
Measure the UV-Vis absorption spectra for all solutions.
-
Measure the fluorescence emission spectra for all solutions, using the same excitation wavelength for both the sample and the standard.
-
-
Calculation:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (ms / mr) * (ns² / nr²) where:
-
Φr is the quantum yield of the reference.
-
ms and mr are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.
-
ns and nr are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term is 1).
-
-
Fluorescence Lifetime (τ) Measurement
Fluorescence lifetime is another fundamental photophysical parameter, often measured using Time-Correlated Single Photon Counting (TCSPC).[10][11][18][19][20]
Experimental Protocol: TCSPC Measurement
-
Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or LED), a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
Data Acquisition:
-
Excite the sample with the pulsed light source.
-
The detector measures the arrival time of individual emitted photons relative to the excitation pulse.
-
A histogram of photon arrival times is constructed over many excitation cycles, which represents the fluorescence decay curve.
-
-
Data Analysis:
-
The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τ).
-
Summary of Photophysical Properties
The following table summarizes the expected photophysical properties of this compound, based on the behavior of structurally related benzofuran derivatives.
| Property | Expected Value/Behavior | Experimental Technique |
| Absorption Maxima (λmax) | ~280-300 nm with a shoulder at longer wavelengths | UV-Vis Spectroscopy |
| Molar Extinction Coefficient (ε) | 10⁴ - 10⁵ M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| Emission Maximum (λem) | > 300 nm, red-shifted from λmax | Fluorescence Spectroscopy |
| Stokes Shift | Moderate to large, solvent-dependent | UV-Vis & Fluorescence Spectroscopy |
| Fluorescence Quantum Yield (Φf) | Potentially moderate to high, dependent on solvent and structure | Comparative Fluorometry |
| Fluorescence Lifetime (τ) | Typically in the nanosecond range (1-10 ns) | Time-Correlated Single Photon Counting (TCSPC) |
| Solvatochromism | Expected to show positive solvatochromism (red shift in more polar solvents) | Fluorescence Spectroscopy in various solvents |
Potential Applications
The anticipated photophysical properties of this compound suggest its potential utility in several areas:
-
Fluorescent Probes: The sensitivity of its fluorescence to the local environment could be exploited for developing sensors for polarity or viscosity.
-
Organic Electronics: As a core chromophore, it could be incorporated into larger conjugated systems for applications in OLEDs and organic photovoltaics.
-
Pharmacological Tracers: Its intrinsic fluorescence could be used to study the uptake and distribution of benzofuran-based drugs in biological systems.
Conclusion
This compound serves as a fundamental model for understanding the photophysics of the broader class of benzofuran derivatives. Its accessible synthesis and expected fluorescent properties make it an excellent candidate for both fundamental studies and as a building block for more complex functional materials. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of its photophysical behavior, enabling researchers to unlock its full potential in various scientific and technological applications.
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Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2016). Tutorial: Determination of Fluorescence Quantum Yields in Scattering Media. [Link]
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The Therapeutic Potential of Methyl 1-Benzofuran-2-carboxylate: A Technical Guide for Drug Development Professionals
Abstract
The benzofuran nucleus is a prominent heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2][3] This technical guide delves into the therapeutic potential of a key derivative, methyl 1-benzofuran-2-carboxylate, as a foundational building block in modern drug discovery. While direct therapeutic claims for the parent molecule are limited, its strategic importance lies in its role as a versatile intermediate for the synthesis of novel agents with promising anticancer, antimicrobial, and anti-inflammatory properties. This document will explore the synthesis of this compound, detail its derivatization into pharmacologically active compounds, and provide exemplary protocols for the evaluation of these therapeutic applications, thereby offering a comprehensive resource for researchers and scientists in the field of medicinal chemistry and drug development.
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
Benzofuran, a bicyclic system composed of a fused benzene and furan ring, is a privileged structure in medicinal chemistry due to its wide array of biological activities.[4][5] Naturally occurring benzofurans exhibit physiological, pharmacological, and toxic properties, which has spurred significant interest in the synthesis of their derivatives.[4] The versatility of the benzofuran ring system allows for substitutions at various positions, leading to a diverse range of compounds with tailored biological functions.[2][6] These derivatives have been investigated for a multitude of therapeutic applications, including as antiviral, antioxidant, immunosuppressive, and analgesic agents.[1][5] Notably, the 2-substituted benzofurans have garnered considerable attention for their potential as anti-HIV, anticancer, and antimicrobial agents.[2][6]
This guide focuses on this compound, a key synthetic intermediate that serves as a gateway to a plethora of more complex and biologically active benzofuran derivatives.[7] Understanding its synthesis and subsequent chemical modifications is crucial for unlocking the full therapeutic potential of this chemical class.
Synthesis of this compound
The synthesis of the benzofuran-2-carboxylate core is a well-established process in organic chemistry. A common and efficient method involves the reaction of a salicylaldehyde derivative with an α-haloacetate, followed by cyclization.
General Synthesis Protocol: Perkin-like Condensation and Cyclization
A widely employed method for synthesizing the benzofuran-2-carboxylate scaffold involves the reaction of a substituted salicylaldehyde with an ethyl or methyl bromoacetate in the presence of a base, such as potassium carbonate, followed by an intramolecular cyclization.[4]
Experimental Protocol: Synthesis of Ethyl Benzofuran-2-carboxylate [4]
-
Reaction Setup: To a solution of salicylaldehyde (1 mmol) in acetonitrile (100 mL), add potassium carbonate (3.0 mmol) and ethyl bromoacetate (1.2 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the crude product in ethyl acetate (200 mL).
-
Extraction: Wash the organic layer with 5% dilute HCl (50 mL), followed by water (50 mL) and brine solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ethyl benzofuran-2-carboxylate.
-
Purification: Purify the crude product by column chromatography on silica gel.
To obtain this compound, methyl bromoacetate would be used in place of ethyl bromoacetate.
Therapeutic Applications of this compound Derivatives
The true therapeutic value of this compound lies in its utility as a starting material for the synthesis of more elaborate molecules with enhanced biological activity. The ester functional group at the 2-position is readily modified, allowing for the introduction of various pharmacophores.
Anticancer Activity
Benzofuran derivatives have demonstrated significant potential as anticancer agents, with activities attributed to various mechanisms, including the inhibition of hypoxia-inducible factor (HIF-1) pathways and the induction of apoptosis.[8][9] The introduction of halogens, such as bromine or chlorine, into the benzofuran ring has been shown to significantly enhance cytotoxic activity against various cancer cell lines.[8][9]
Example of a Derivatization Strategy:
This compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of benzofuran-2-carboxamides. These amides have shown promising anticancer activities.[10][11]
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for the synthesis and in vitro anticancer evaluation of benzofuran-2-carboxamide derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity [8]
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A549, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzofuran derivatives and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Quantitative Data Summary: Cytotoxicity of Benzofuran Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | K562 (Leukemia) | 5 | [8] |
| Compound 1 | HL60 (Leukemia) | 0.1 | [8] |
| Compound 12b | A549 (Lung) | 0.858 | [11] |
| Compound 10d | MCF-7 (Breast) | 2.07 | [11] |
| Benzofuran-2-carboxamide 50g | HCT-116 (Colon) | 0.87 | [10] |
| Benzofuran-2-carboxamide 50g | HeLa (Cervical) | 0.73 | [10] |
| Benzofuran-2-carboxamide 50g | A549 (Lung) | 0.57 | [10] |
Antimicrobial Activity
The benzofuran scaffold is a key component of many compounds with potent antimicrobial properties.[12][13] Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. For instance, the combination of the benzofuran and 1,2,3-triazole moieties has been explored to create hybrid molecules with enhanced antimicrobial efficacy.[4]
Example of a Derivatization Strategy:
This compound can be converted to prop-2-yn-1-yl benzofuran-2-carboxylate, which can then undergo a "click" reaction with various azides to yield a library of 1,2,3-triazole-substituted benzofuran-2-carboxylates.[4]
Signaling Pathway for Antimicrobial Action
Caption: Proposed mechanism of action for benzofuran-based antimicrobial agents.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method) [4]
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Aspergillus niger).
-
Agar Plate Inoculation: Spread the microbial inoculum evenly onto the surface of an appropriate agar medium in a Petri dish.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the synthesized benzofuran derivative.
-
Incubation: Place the discs on the inoculated agar surface and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.
-
Comparison: Compare the zone of inhibition with that of a standard antibiotic/antifungal agent.
Quantitative Data Summary: Antimicrobial Activity of Benzofuran-2-carboxylate 1,2,3-Triazoles [4]
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |
| 6g | E. coli | 8 | A. niger | 4 |
| 6h | S. aureus | 9 | S. rolfsii | 3 |
| 6i | E. coli | 10 | A. niger | 4 |
Anti-inflammatory Activity
Certain benzofuran derivatives have exhibited significant anti-inflammatory properties.[14][15][16] The mechanism of action can involve the inhibition of inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2).[14][15]
Example of a Derivatization Strategy:
Derivatives of 2,3-dihydro-1-benzofuran, which can be synthesized from benzofuran precursors, have been investigated as ligands for histamine H3 and H4 receptors, which are implicated in inflammatory responses.[14][17]
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay [15]
-
Cell Culture: Culture murine macrophage RAW 264.7 cells in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value for each compound.
Conclusion and Future Perspectives
This compound is a highly valuable scaffold in medicinal chemistry, providing a versatile starting point for the development of novel therapeutic agents. The broad spectrum of biological activities exhibited by its derivatives, particularly in the areas of oncology, infectious diseases, and inflammation, underscores the importance of continued research into this compound class.[1][18] Future efforts should focus on the synthesis of more diverse libraries of benzofuran-2-carboxylate derivatives and their evaluation in more complex biological systems, including in vivo models, to further elucidate their therapeutic potential and mechanisms of action. The structure-activity relationship studies on these derivatives will be instrumental in designing next-generation drugs with improved efficacy and safety profiles.
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Kumar, S., et al. Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Taylor & Francis Online. Available at: [Link]
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Kishor, M. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Available at: [Link]
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Corrêa, M. F., et al. 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3 R/H4 R. ResearchGate. Available at: [Link] H_R
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Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of ChemTech Research. Available at: [Link]
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Al-Omair, M. A. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PubMed Central. Available at: [Link]
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Hedström, E., et al. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. Available at: [Link]
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Wang, X., et al. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]
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Wang, G-C., et al. Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera. PubMed. Available at: [Link]
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Kowalewska, M., et al. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
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Corrêa, M. F., et al. Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology. Available at: [Link]
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Reddy, T. S., et al. Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical and Pharmaceutical Research. Available at: [Link]
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An In-depth Technical Guide to Methyl 1-Benzofuran-2-carboxylate
Introduction
The benzofuran scaffold is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with significant pharmacological properties.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, antioxidant, and anti-inflammatory effects.[2][3][4] Within this versatile class of molecules, methyl 1-benzofuran-2-carboxylate serves as a pivotal intermediate and building block in medicinal chemistry and materials science. Its unique structure, combining a reactive ester group with an electron-rich bicyclic aromatic system, allows for extensive chemical modification, making it a valuable precursor for the synthesis of complex molecular architectures.[5]
This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, characterization, reactivity, and applications, with a focus on the practical insights required for its effective use in a laboratory setting.
Compound Identification and Physicochemical Properties
Precise identification is the cornerstone of any chemical research. This compound is unambiguously defined by its CAS number and IUPAC name, which are crucial for database searches and regulatory compliance.
| Identifier | Value | Source |
| CAS Number | 1646-27-1 | [6][7][8] |
| IUPAC Name | This compound | [7] |
| Synonyms | Methyl benzofuran-2-carboxylate, 2-Benzofurancarboxylic acid, methyl ester, Coumarilic acid methyl ester | [6][7] |
The compound's utility is further defined by its physical and chemical properties, which dictate its behavior in reactions and its handling requirements.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₃ | [6][7] |
| Molecular Weight | 176.17 g/mol | [7] |
| Appearance | Liquid, Solid, or Semi-solid | [6] |
| InChIKey | GIJIKNIHYNIDSJ-UHFFFAOYSA-N | [7] |
| SMILES | COC(=O)C1=CC2=CC=CC=C2O1 | [7] |
Synthesis of this compound
The construction of the benzofuran ring is a classic topic in heterocyclic chemistry. One of the most reliable and widely used methods for synthesizing 2-alkoxycarbonylbenzofurans involves the reaction of a salicylaldehyde derivative with an α-haloacetate ester in the presence of a base. This method is valued for its efficiency and the accessibility of its starting materials.[1]
The causality behind this experimental choice lies in the initial O-alkylation of the phenolic hydroxyl group of salicylaldehyde by the α-haloacetate, followed by an intramolecular condensation reaction (a form of the Darzens condensation) where the enolate formed from the newly introduced ester attacks the aldehyde carbonyl group, leading to cyclization and subsequent dehydration to form the furan ring.
Experimental Protocol: Synthesis via O-Alkylation and Cyclization
This protocol describes the synthesis of the closely related ethyl ester, which follows the same mechanistic pathway and can be adapted for the methyl ester by substituting ethyl bromoacetate with methyl bromoacetate.[1]
Step 1: Reaction Setup
-
To a solution of salicylaldehyde (1.0 mmol) in acetonitrile (100 mL) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 3.0 mmol).
-
Expert Insight: Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction, and anhydrous K₂CO₃ is a sufficiently strong base to deprotonate the phenol without causing unwanted side reactions like ester hydrolysis.
-
Step 2: Reagent Addition
-
Slowly add methyl bromoacetate (1.2 mmol) to the reaction mixture at ambient temperature with continuous stirring.
Step 3: Reflux
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours.
-
Trustworthiness: The progress of the reaction must be monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting salicylaldehyde. This provides a self-validating checkpoint.
-
Step 4: Work-up and Isolation
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude product in ethyl acetate (200 mL).
-
Wash the organic solution with 5% dilute HCl (to neutralize any remaining base), followed by water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
Step 5: Purification
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. The data presented below are typical values expected for this compound.[9][10]
| Technique | Key Observations |
| ¹H NMR | Aromatic protons (4H) in the δ 7.2-7.8 ppm range, a singlet for the furan proton (1H) around δ 7.5 ppm, and a singlet for the methyl ester protons (3H) around δ 3.9 ppm. |
| ¹³C NMR | Signals for the ester carbonyl (~160 ppm), aromatic and furan carbons (~110-155 ppm), and the methoxy carbon (~52 ppm). |
| IR (Infrared) | Strong C=O stretch from the ester group (~1720-1730 cm⁻¹), C-O stretches (~1200-1300 cm⁻¹), and aromatic C=C stretches (~1500-1600 cm⁻¹). |
| MS (Mass Spec) | Molecular ion peak (M⁺) at m/z = 176, corresponding to the molecular weight of C₁₀H₈O₃.[11] |
Chemical Reactivity and Derivatization
This compound is a versatile intermediate due to two primary reactive sites: the ester group and the benzofuran ring system.
-
Ester Group Reactivity: The methyl ester can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid (benzofuran-2-carboxylic acid)[12], or amidation/transamidation to form a wide array of benzofuran-2-carboxamides.[5] These amides are of particular interest in drug discovery.[3]
-
Benzofuran Ring Reactivity: The benzofuran ring is susceptible to electrophilic substitution. The C3 position is particularly reactive, allowing for reactions like Friedel-Crafts acylation and halogenation.[13] This reactivity enables the introduction of diverse substituents onto the core scaffold.
Protocol: Saponification to Benzofuran-2-carboxylic Acid
Step 1: Reaction Setup
-
Dissolve this compound (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add sodium hydroxide (NaOH, 1.5-2.0 equiv) to the solution.
Step 2: Reaction
-
Stir the mixture at room temperature or gently heat (e.g., 40-50°C) for several hours until TLC indicates the disappearance of the starting material.
Step 3: Work-up and Isolation
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using concentrated HCl.
-
The product, benzofuran-2-carboxylic acid, will precipitate as a solid.
Step 4: Purification
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization can be performed if higher purity is needed.
Reactivity Pathways Diagram
Caption: Key reactivity pathways of this compound.
Applications in Research and Drug Development
The benzofuran-2-carboxylate core is a key pharmacophore in many biologically active molecules. Its derivatives have been investigated for a wide range of therapeutic applications.
-
Anticancer Agents: Numerous benzofuran derivatives have shown potent cytotoxic activities against various cancer cell lines, including breast and ovarian cancer.[1][2][4]
-
Antimicrobial Agents: The scaffold is used to develop new antibacterial and antifungal agents, which is critical in the face of growing antimicrobial resistance.[1][2]
-
Enzyme Inhibitors: Benzofuran-2-carboxylic acid esters have been identified as inhibitors of leukotriene biosynthesis, making them valuable leads for developing treatments for asthma, inflammation, and allergic disorders.[14]
-
Antioxidants: Certain benzofuran esters and amides have demonstrated significant free radical scavenging activity.[3]
The compound serves as a foundational element for building combinatorial libraries, where the ester and the C3 position can be systematically modified to explore structure-activity relationships (SAR) efficiently.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
| Hazard Information | Precautionary Measures |
| GHS Classification | Signal Word: Warning.[6][7]Pictogram: GHS07 (Exclamation Mark).[6]Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[6][7] |
| Handling | Use in a well-ventilated area or fume hood.[15] Avoid contact with skin, eyes, and clothing.[15] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15] Wash hands thoroughly after handling.[15] |
| Storage | Keep container tightly closed in a dry and well-ventilated place.[15][16] Store at room temperature in an inert atmosphere, away from light.[6] |
| First Aid | If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.If on Skin: Wash with plenty of soap and water.[15]If Inhaled: Move person into fresh air.If in Eyes: Rinse cautiously with water for several minutes.[15] |
Conclusion
This compound is more than just a chemical reagent; it is a versatile platform for innovation in medicinal chemistry and materials science. Its straightforward synthesis, well-defined reactivity, and proven relevance as a pharmacophore make it an indispensable tool for researchers. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, empowers scientists to leverage its full potential in the design and development of novel, high-value molecules.
References
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- Methyl 1-benzofuran-2-carboxyl
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- METHYL 1-BENZOFURAN-2-CARBOXYL
- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B.
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- This compound(1646-27-1) 1H NMR spectrum. ChemicalBook.
- 2-Methyl-1-benzofuran-5-carboxyl
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- Methyl benzofuran-6-carboxyl
- Process for preparing benzofuran-2-carboxamide derivatives.
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- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamid
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Methodological & Application
Synthesis of Methyl 1-Benzofuran-2-carboxylate: A Detailed Experimental Protocol for Researchers
This document provides a comprehensive, technically detailed guide for the synthesis of methyl 1-benzofuran-2-carboxylate, a key scaffold in medicinal chemistry and materials science. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the reaction mechanism, rationale behind procedural choices, and methods for validation.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged structural motif found in a vast array of natural products and synthetic molecules.[1][2] Derivatives of benzofuran exhibit a wide spectrum of biological activities, including antifungal, antitumor, and anti-inflammatory properties, making them highly valuable in drug discovery programs.[3][4] this compound, in particular, serves as a crucial intermediate for the elaboration of more complex, biologically active molecules.[5][6] This guide details a robust and efficient one-pot synthesis from readily available starting materials.
Theoretical Framework: O-Alkylation and Intramolecular Cyclization
The chosen synthetic strategy for this compound is a well-established and reliable method commencing with salicylaldehyde and an α-haloester, in this case, methyl bromoacetate. The reaction proceeds via a two-step sequence within a single pot: an initial O-alkylation of the salicylaldehyde's phenolic hydroxyl group, followed by a base-mediated intramolecular aldol-type condensation to construct the furan ring.
Reaction Mechanism
The mechanism can be dissected as follows:
-
Deprotonation: The basic catalyst, typically potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group of salicylaldehyde to form a more nucleophilic phenoxide ion.
-
O-Alkylation: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of methyl bromoacetate in a classic Williamson ether synthesis. This step forms an ether intermediate, methyl 2-(2-formylphenoxy)acetate.
-
Intramolecular Condensation: The base then abstracts an acidic α-proton from the carbon adjacent to the ester group in the intermediate. The resulting enolate attacks the aldehyde's carbonyl carbon in an intramolecular fashion, leading to a cyclic alkoxide intermediate.
-
Dehydration and Aromatization: This intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic benzofuran ring system, yielding the final product, this compound.
This sequence is often referred to as a Perkin-like condensation.[7][8]
Visualizing the Reaction Mechanism
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[5][9]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Salicylaldehyde | Reagent Grade, ≥98% | e.g., Sigma-Aldrich | |
| Methyl Bromoacetate | Reagent Grade, ≥97% | e.g., Sigma-Aldrich | Lachrymator, handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | e.g., Sigma-Aldrich | Finely powdered is preferred. |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | |
| Ethyl Acetate (EtOAc) | ACS Grade | e.g., Fisher Scientific | For extraction and chromatography. |
| Hexane | ACS Grade | e.g., Fisher Scientific | For chromatography. |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house | For workup. |
| Brine | - | Prepared in-house | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | e.g., Fisher Scientific | For drying. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.5-3.0 eq), and anhydrous acetonitrile (to make a ~0.15 M solution in salicylaldehyde).
-
Stir the resulting suspension at room temperature for 10-15 minutes.
-
-
Addition of Reagent:
-
To the stirring suspension, add methyl bromoacetate (1.1-1.2 eq) dropwise via a syringe or dropping funnel.
-
A color change from yellow to colorless may be observed upon addition.[9]
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the flask to room temperature.
-
Remove the inorganic solids (potassium carbonate and potassium bromide) by vacuum filtration, washing the solid cake with ethyl acetate.[5]
-
Combine the filtrate and washings in a separatory funnel.
-
Wash the organic layer sequentially with 5% dilute HCl, water (2 x 50 mL), and finally with brine (50 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purify the crude product by column chromatography on silica gel (60-120 mesh) using a gradient of ethyl acetate in hexane (e.g., starting from 2:8) as the eluent.[5]
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a white or off-white solid.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis and purification of the target compound.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in CDCl₃) should show characteristic peaks for the aromatic protons, a singlet for the furan proton, and a singlet for the methyl ester protons.[10]
-
¹³C NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI-MS) should show a peak corresponding to the molecular ion plus a proton [M+H]⁺.[5]
-
The expected yield for this reaction is typically in the range of 60-85%, depending on the precise reaction conditions and purification efficiency.[5][9]
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Methyl bromoacetate is a lachrymator and is harmful if swallowed or in contact with skin. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.
By adhering to this detailed protocol, researchers can reliably synthesize high-purity this compound, a valuable building block for further chemical exploration.
References
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Wikipedia. Perkin rearrangement. [Link]
-
Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]
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Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, May 2021. [Link]
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Convenient Synthesis of Some 3-Phenyl-1-Benzofuran-2-Carboxylic Acid Derivatives as New Potential Inhibitors of ClC-Kb Channels. Heterocycles, 81(12), 2010. [Link]
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First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 8, 2166–2175. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 28(15), 5894. [Link]
-
Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2166-2175. [Link]
-
Perkin condensation. YouTube, 2023. [Link]
-
Synthesis of a diverse range of benzofuran-2-carboxylic acids, esters, and amides. ResearchGate. [Link]
-
Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1595. [Link]
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. [Link]
-
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. ResearchGate. [Link]
-
Heterocyclic Chemistry: Synthesis and Reactions Of Benzofuran. YouTube. [Link]
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Application Notes & Protocols: The Synthetic Utility of Methyl 1-Benzofuran-2-carboxylate
Introduction
The benzofuran nucleus is a quintessential heterocyclic scaffold, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] Its prevalence in marketed drugs such as the antiarrhythmic amiodarone and the antidepressant vilazodone underscores its status as a "privileged structure" in medicinal chemistry.[3][4] Within the synthetic chemist's toolkit, methyl 1-benzofuran-2-carboxylate serves as a stable, readily available, and highly versatile starting material for accessing a diverse array of more complex benzofuran derivatives.
This document provides an in-depth guide to the practical applications of this compound (Molecular Formula: C₁₀H₈O₃, Molecular Weight: 176.17 g/mol [5]) in modern organic synthesis. We will move beyond simple procedural lists to explore the causality behind key transformations, offering field-proven protocols and mechanistic insights tailored for researchers, medicinal chemists, and drug development professionals.
Part 1: Core Chemical Transformations
This compound is a gateway molecule. Its reactivity is primarily centered around the ester functionality and the electron-rich benzofuran ring system, particularly the C3 position. The following transformations are fundamental to its application.
Saponification: Accessing the Carboxylic Acid Core
The conversion of the methyl ester to the corresponding benzofuran-2-carboxylic acid is arguably the most critical initial step for a multitude of synthetic routes. This transformation unlocks the potential for amide bond formation, which is the most frequent reaction in medicinal chemistry.[6]
Causality and Mechanistic Insight: The reaction proceeds via a base-catalyzed hydrolysis mechanism, commonly known as saponification. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, expelling the methoxide leaving group. An irreversible acid-base reaction between the resulting carboxylic acid and the methoxide (or excess hydroxide) drives the reaction to completion. A final acidic workup is required to protonate the carboxylate salt and furnish the neutral carboxylic acid.
dot
Caption: Workflow: Key synthetic routes from this compound.
Protocol 1: Saponification of this compound [1]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv.) in ethanol (approx. 0.1 M).
-
Reagent Addition: To this solution, add an aqueous solution of potassium hydroxide (KOH, 2.0-3.0 equiv.).
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Isolation: Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Protonation: Cool the aqueous layer in an ice bath and acidify to pH ~2 with a 1 M HCl solution. A precipitate of benzofuran-2-carboxylic acid will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.
Amide Bond Formation: Building Bioactive Scaffolds
With benzofuran-2-carboxylic acid in hand, a vast chemical space of amide derivatives becomes accessible. These derivatives are frequently explored for biological activity.[2][7]
Causality and Mechanistic Insight: Direct condensation of a carboxylic acid and an amine is unfavorable. Therefore, the carboxylic acid must first be "activated". This is typically achieved in one of two ways:
-
Conversion to an Acid Chloride: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into a highly reactive acyl chloride. This is then treated with the desired amine in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.[1][7]
-
Direct Coupling with Peptide Reagents: Modern coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), generate a highly reactive activated ester in situ. This intermediate is then readily displaced by the amine nucleophile to form the amide bond under mild conditions.[6][8] This method is often preferred for complex substrates due to its high efficiency and tolerance of sensitive functional groups.
Protocol 2: Amide Coupling via Acid Chloride [1][7]
-
Acid Chloride Formation: In a flask under an inert atmosphere (N₂ or Ar), suspend benzofuran-2-carboxylic acid (1.0 equiv.) in a dry, non-reactive solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (1.1-1.5 equiv.) and a catalytic amount of DMF. Heat the mixture gently (e.g., 40-50 °C) or stir at room temperature until gas evolution ceases and a clear solution forms. Remove the excess SOCl₂ and solvent in vacuo.
-
Amine Coupling: Dissolve the crude acid chloride in fresh, dry DCM and cool in an ice bath. Add a solution of the desired amine (1.0-1.2 equiv.) and triethylamine (1.5-2.0 equiv.) dropwise.
-
Reaction & Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water or a saturated NH₄Cl solution. Separate the organic layer, wash sequentially with dilute acid, dilute base, and brine, then dry over Na₂SO₄, filter, and concentrate to yield the crude amide for purification (typically by column chromatography or recrystallization).
Grignard Reaction: Carbon-Carbon Bond Formation
To build molecular complexity by forming new C-C bonds, the Grignard reaction offers a classic and powerful method.
Causality and Mechanistic Insight: Unlike aldehydes or ketones, esters react with two equivalents of a Grignard reagent.[9][10]
-
First Addition: The first equivalent of the Grignard reagent (R-MgX) adds to the ester carbonyl, forming a tetrahedral intermediate.
-
Elimination: This intermediate is unstable and collapses, eliminating the methoxide (⁻OCH₃) leaving group to form a ketone intermediate.
-
Second Addition: This newly formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent.
-
Protonation: This leads to a magnesium alkoxide, which is protonated during the acidic workup to yield the final tertiary alcohol.
Protocol 3: Grignard Reaction with Phenylmagnesium Bromide
Note: This reaction must be conducted under strictly anhydrous conditions.
-
Setup: To an oven-dried, three-neck flask under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous diethyl ether or THF.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Add a solution of Phenylmagnesium Bromide (2.2-2.5 equiv. in ether or THF) dropwise via a syringe or addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling in an ice bath.
-
Isolation: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude tertiary alcohol by flash column chromatography on silica gel.
Advanced Strategy: C3-H Arylation via Directing Group
A modern approach to functionalizing the benzofuran core involves the strategic use of a directing group to enable palladium-catalyzed C-H activation at the otherwise less reactive C3 position.[3][11]
Causality and Mechanistic Insight: The 8-aminoquinoline (8-AQ) moiety is an excellent directing group for C-H functionalization. When coupled to the benzofuran-2-carboxylic acid, the quinoline nitrogen acts as a chelating ligand, positioning a palladium catalyst in close proximity to the C3-H bond. This facilitates oxidative addition of the C-H bond to the metal center, initiating a catalytic cycle that results in the formation of a new C-C bond with an aryl halide coupling partner. The robust 8-AQ group can then be cleaved via hydrolysis or a specialized transamidation procedure to reveal the C3-arylated product.[3][8]
dot
Caption: C-H Arylation strategy for C3 functionalization.
Protocol 4: Multi-step C3-H Arylation [3][8]
-
Directing Group Installation: Couple benzofuran-2-carboxylic acid with 8-aminoquinoline using standard peptide coupling conditions (e.g., HATU, DIPEA in CH₂Cl₂) to form the N-(quinolin-8-yl)benzofuran-2-carboxamide substrate.[8]
-
C-H Arylation: In a reaction vial, combine the 8-AQ amide (1.0 equiv.), the desired aryl iodide (3.0 equiv.), Pd(OAc)₂ (5-10 mol%), NaOAc (1.0 equiv.), and AgOAc (1.5 equiv.). Suspend the solids in a solvent like cyclopentyl methyl ether (CPME) and heat at 110 °C under an inert atmosphere until the reaction is complete.[3] Purify the C3-arylated intermediate by column chromatography.
-
Transamidation (One-Pot, Two-Step):
-
Boc Activation: Dissolve the purified C3-arylated 8-AQ amide (1.0 equiv.) in acetonitrile (MeCN). Add di-tert-butyl dicarbonate (Boc₂O, 2.0 equiv.) and 4-dimethylaminopyridine (DMAP, 0.1 equiv.). Stir the reaction at 60 °C for ~5 hours, then concentrate in vacuo.[3]
-
Aminolysis: To the crude intermediate, add toluene and the desired amine (1.5 equiv.). Stir at 60 °C for 0.5-6 hours. Concentrate and purify by column chromatography to yield the final C3-arylated benzofuran-2-carboxamide.[3][8]
-
Part 2: Applications in Bioactive Molecule Synthesis
The true value of this compound is demonstrated by its application in the synthesis of molecules with defined biological functions.
Synthesis of Antimicrobial 1,2,3-Triazole Conjugates
A novel class of benzofuran-2-carboxylate 1,2,3-triazoles has been developed, exhibiting promising antimicrobial and antifungal activities.[1] The synthesis showcases a sequence of core transformations starting from the corresponding ethyl ester.
Synthetic Pathway:
-
Saponification: Ethyl benzofuran-2-carboxylate is hydrolyzed to the carboxylic acid.[1]
-
Acyl Chloride Formation: The acid is converted to its acyl chloride with SOCl₂.[1]
-
Esterification: The acyl chloride is reacted with propargyl alcohol to install the terminal alkyne handle, yielding prop-2-yn-1-yl benzofuran-2-carboxylate.[1]
-
Click Chemistry: A copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between the propargyl ester and various substituted aryl azides furnishes the final 1,2,3-triazole-linked products in good yields.[1]
Precursors to Anticancer Agents and FAAH Inhibitors
Derivatives of benzofuran-2-carboxylic acid have been identified as possessing significant cytotoxic activity against various cancer cell lines.[2] The synthesis of these compounds often begins with the appropriately substituted benzofuran-2-carboxylic acid, which can be prepared from the methyl ester. The acid is then converted into a variety of amides and other derivatives for structure-activity relationship (SAR) studies.[2]
Furthermore, substituted methyl 1-benzofuran-2-carboxylates are key intermediates in the synthesis of potent enzyme inhibitors and central nervous system agents. For example, methyl 5-(1-piperazinyl)benzofuran-2-carboxylate is a direct precursor to 5-(1-piperazinyl)benzofuran-2-carboxamide, a crucial building block for the synthesis of the antidepressant drug Vilazodone.[12] The conversion involves a straightforward ammonolysis of the methyl ester.
Part 3: Summary of Reaction Parameters
| Reaction | Key Reagents | Solvent(s) | Temp. | Typical Yield | Ref. |
| Saponification | KOH or NaOH | Ethanol/Water | Reflux | >80% | [1] |
| Amide Coupling (Acid Chloride) | SOCl₂, Amine, Et₃N | DCM or Toluene | 0 °C to RT | 70-90% | [1][7] |
| Amide Coupling (HATU) | HATU, Amine, DIPEA | DCM or DMF | RT | >70% | [8] |
| Grignard Reaction | 2.2 eq. RMgX, H₃O⁺ workup | Anhydrous Ether/THF | 0 °C to RT | Varies | [9] |
| C3-H Arylation | Pd(OAc)₂, AgOAc, Ar-I | CPME | 110 °C | 50-80% | [3] |
| Transamidation | Boc₂O, DMAP; Amine | MeCN then Toluene | 60 °C | 60-90% | [3][8] |
References
- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
- First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives.
- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry.
- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry.
- Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran.
- Ni‐catalyzed ring‐opening of benzofuran with methyl Grignard reagent.
- First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry.
- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamid
- Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid. PubMed.
- The Grignard Reaction. University of Missouri–St. Louis.
- Process for preparing benzofuran-2-carboxamide derivatives.
- Alkaline hydrolysis of the methyl esters of benzo[b]furan-2- and 3-, benzo[b]thiophen-2- and 3-, and indole-2- and 3-carboxylic acids. Researcher.Life.
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- The Wittig Reaction. University of Pittsburgh.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
- Amide coupling reaction in medicinal chemistry.
- Synthesis of New Benzofuran-2-Carboxylic Acid Deriv
- WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE.
- The Wittig Reaction. Organic Reactions.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Methyl 1-benzofuran-2-carboxyl
- Reactions of Grignard Reagents. Master Organic Chemistry.
- Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan.
- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Journal of the American Chemical Society.
- Reduction of Benzofuran-2-yl Methyl Ketone with Carrot (Daucus carota) Bits.
- Grignard Reaction, Mechanism, Reagent and Che
- Wittig Reaction. Organic Chemistry Portal.
- Regioselective Synthesis of Benzofuranones and Benzofurans.
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- Methyl Esters. Organic Chemistry Portal.
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Application Notes & Protocols: Methyl 1-Benzofuran-2-carboxylate as a Versatile Scaffold in Medicinal Chemistry
Introduction: The Privileged Benzofuran Scaffold
The benzofuran nucleus, a heterocyclic system composed of a fused benzene and furan ring, is a cornerstone of medicinal chemistry.[1][2][3] This "privileged scaffold" is prevalent in a multitude of natural products and synthetic molecules, exhibiting a vast spectrum of pharmacological activities.[1][4][5] Derivatives have been developed as anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral agents.[1][2][4][5] The clinical significance of this moiety is underscored by its presence in established drugs like Amiodarone (an antiarrhythmic), Methoxsalen (used to treat skin disorders), and Angelicin.[1][6]
Methyl 1-benzofuran-2-carboxylate emerges as a particularly valuable starting material for drug discovery campaigns.[7] It is a commercially available, stable solid that provides medicinal chemists with a strategic entry point into this important compound class. Its structure features two key reactive handles for molecular elaboration:
-
The C2-Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which is a precursor for one of the most fundamental reactions in drug synthesis: amide bond formation.
-
The Benzofuran Ring System: The C3 position, adjacent to the oxygen heteroatom, is amenable to C-H functionalization, while the benzene ring can be pre-functionalized (e.g., with halogens) to allow for cross-coupling reactions, enabling the construction of complex molecular architectures.
This guide provides an in-depth exploration of key synthetic transformations using this compound, complete with detailed protocols and the scientific rationale behind the experimental choices.
Core Synthetic Strategies & Protocols
The following sections detail four critical synthetic pathways starting from or involving the this compound scaffold. These protocols are designed to be robust and adaptable, forming the basis for generating diverse compound libraries for screening and lead optimization.
Workflow Overview: From Building Block to Diverse Derivatives
The synthetic utility of this compound lies in its capacity to serve as a central hub for divergent synthesis. The initial transformations, such as hydrolysis, unlock pathways to a vast array of derivatives through subsequent coupling reactions.
Caption: Divergent synthetic pathways from this compound.
Protocol 1: Saponification to Benzofuran-2-carboxylic Acid
Application Focus: The conversion of the methyl ester to a carboxylic acid is the gateway to amide library synthesis. Amide bonds are critical functional groups in pharmaceuticals, known for their metabolic stability and ability to form key hydrogen bond interactions with biological targets.[8] Benzofuran-2-carboxamide derivatives have demonstrated significant antioxidant and anticancer activities.[1][9]
Reaction Scheme:
Caption: Hydrolysis of the methyl ester to the corresponding carboxylic acid.
Detailed Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv., e.g., 5.0 g).
-
Solvent Addition: Add 1,4-dioxane and water in a 2:1 ratio (e.g., 60 mL dioxane, 30 mL water). Stir until the starting material is fully dissolved.
-
Rationale: A mixed aqueous-organic solvent system is employed because the starting ester has poor solubility in water alone, while the hydroxide reagent is insoluble in purely organic solvents. Dioxane is a common water-miscible organic solvent for this purpose.[10]
-
-
Reagent Addition: Add sodium hydroxide (NaOH, 2.0-3.0 equiv.) pellets or a concentrated aqueous solution.
-
Rationale: An excess of the nucleophile (hydroxide) is used to drive the reaction to completion according to Le Châtelier's principle.
-
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.
-
Workup (Acidification): Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly acidify the mixture by adding 1 M hydrochloric acid (HCl) dropwise with vigorous stirring. A white precipitate of the carboxylic acid product will form. Continue adding acid until the pH is ~2.
-
Rationale: The reaction initially forms the sodium salt of the carboxylic acid (sodium benzofuran-2-carboxylate), which is soluble in the aqueous medium. Acidification protonates the carboxylate anion, causing the neutral, less soluble carboxylic acid to precipitate out of solution.[11]
-
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Purification: Dry the solid product under high vacuum. The purity is often sufficient for the next step, but recrystallization from an ethanol/water mixture can be performed if necessary.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | NaOH, HCl |
| Solvent | 1,4-Dioxane / Water |
| Temperature | 90-100 °C |
| Typical Yield | >90% |
Protocol 2: Amide Coupling for Benzofuran-2-carboxamide Synthesis
Application Focus: This protocol enables the coupling of the benzofuran-2-carboxylic acid with a diverse range of primary and secondary amines. This is a powerful tool for Structure-Activity Relationship (SAR) studies, allowing researchers to probe how different substituents affect target binding and biological activity.[9]
Reaction Scheme:
Caption: HATU-mediated amide coupling to form benzofuran-2-carboxamides.
Detailed Step-by-Step Protocol:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzofuran-2-carboxylic acid (1.0 equiv.).
-
Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF).
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the coupling reaction. It must be anhydrous as water can hydrolyze the active intermediate and reduce yield.
-
-
Reagent Addition: Add the desired amine (1.1 equiv.), followed by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 equiv.) and N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 equiv.).
-
Causality: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack by the amine.[8] DIPEA is a non-nucleophilic organic base used to neutralize the hexafluorophosphate salt and maintain a basic environment conducive to the reaction.[12]
-
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup (Quenching & Extraction): Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove unreacted acid), 1 M HCl (to remove excess amine and DIPEA), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 3: Directed C-H Arylation at the C3-Position
Application Focus: Direct C-H functionalization is a modern, atom-economical strategy to increase molecular complexity.[12][13] By using a directing group, chemists can selectively functionalize the C3-position of the benzofuran ring, a site that is crucial for modulating the biological activity of some derivatives. This protocol allows for the installation of diverse aryl and heteroaryl moieties.
Workflow Scheme:
Caption: Workflow for directed C-H arylation and subsequent transamidation.
Detailed Step-by-Step Protocol (based on the work of Daugulis and others): [12][13]
-
Part A: Installation of 8-Aminoquinoline (8-AQ) Directing Group
-
Couple benzofuran-2-carboxylic acid with 8-aminoquinoline using the HATU/DIPEA conditions described in Protocol 2 to yield N-(quinolin-8-yl)benzofuran-2-carboxamide.
-
-
Part B: Pd-Catalyzed C-H Arylation
-
Setup: To a sealed reaction vial, add the 8-AQ amide (1.0 equiv.), the aryl iodide (e.g., 4-iodoanisole, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv.), and silver acetate (AgOAc, 2.0 equiv.).
-
Causality: The 8-AQ group acts as a bidentate ligand, coordinating to the palladium catalyst and directing it to the C3-H bond. This chelation assistance facilitates the C-H activation step. AgOAc often acts as an oxidant in the catalytic cycle.
-
-
Solvent & Reaction: Add an appropriate solvent such as trifluoroethanol (TFE) and heat the mixture at 100-120 °C for 12-24 hours.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium and silver salts. Concentrate the filtrate and purify by column chromatography to isolate the C3-arylated 8-AQ amide.
-
-
Part C: Transamidation to Remove Directing Group
-
Activation: Dissolve the C3-arylated 8-AQ amide in a suitable solvent like dichloromethane (CH₂Cl₂). Add di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv.) and 4-dimethylaminopyridine (DMAP, 0.2 equiv.). Stir at room temperature until the starting material is consumed. This forms an N-acyl-Boc-carbamate intermediate.[12]
-
Aminolysis: Concentrate the mixture to remove the solvent. Redissolve the crude intermediate in toluene, add the desired primary or secondary amine (2.0 equiv.), and heat at 60 °C for 1-6 hours.[12]
-
Purification: Concentrate the reaction mixture and purify by column chromatography to yield the final C3-arylated benzofuran-2-carboxamide.
-
Protocol 4: Suzuki-Miyaura Cross-Coupling
Application Focus: The Suzuki-Miyaura cross-coupling is one of the most powerful and widely used C-C bond-forming reactions in medicinal chemistry for synthesizing biaryl scaffolds.[14][15] This protocol requires a halogenated benzofuran, such as methyl 5-bromo-1-benzofuran-2-carboxylate (synthesizable from 5-bromosalicylaldehyde), to couple with various aryl or heteroaryl boronic acids.[16]
Reaction Scheme:
Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol:
-
Setup: To a flask suitable for heating under reflux, add methyl 5-bromo-1-benzofuran-2-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Causality: Pd(PPh₃)₄ is a common Pd(0) source. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) center, transmetalation with the boronic acid (facilitated by the base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[17]
-
-
Solvent and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst, so removing it is crucial for an efficient reaction.
-
-
Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere for 6-18 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a high-value building block that provides a reliable and flexible entry point for the synthesis of medicinally relevant benzofuran derivatives. The fundamental transformations of hydrolysis, amidation, C-H functionalization, and cross-coupling enable the creation of vast and diverse chemical libraries. The protocols outlined herein serve as a robust foundation for researchers and drug development professionals to explore the rich chemical space of the benzofuran scaffold, paving the way for the discovery of novel therapeutic agents.
References
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Gherghiceanu, E.-R., Niculescu, A.-G., Deleanu, C., Barbu, E., & Draghici, C. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. [Link]
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Yu, J., Wang, L., & Liu, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
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Mushtaq, S., Sofi, H. A., Rather, B. A., Dar, A. A., & Zahoor, A. (2024). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. Scientific Reports. [Link]
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Al-Ostath, A., Abed, A., & El-Awady, R. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences. [Link]
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Draper, J. A., & Johnson, J. S. (2014). The Synthesis of Indoline and Benzofuran Scaffolds Using a Suzuki–Miyaura Coupling/Oxidative Cyclization Strategy. Organic Letters. [Link]
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Nayak, S. K., & Gundu, S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B. [Link]
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Gustafsson, M., Tinnis, F., & Gising, J. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules. [Link]
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Gustafsson, M., Tinnis, F., & Gising, J. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules. [Link]
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Sci-Hub. (n.d.). ChemInform Abstract: The Synthesis of Indoline and Benzofuran Scaffolds Using a Suzuki—Miyaura Coupling/Oxidative Cyclization Strategy. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl benzofuran-2-carboxylate. Retrieved from [Link]
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Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Chemical and Pharmaceutical Research. [Link]
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Shah, S., & Desai, K. (2014). Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid. European Journal of Medicinal Chemistry. [Link]
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Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]
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Valderrama, J. A., & González, M. F. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. [Link]
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Hsiao, Y.-Y., & Lin, Y.-W. (2013). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. Arkivoc. [Link]
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Sinha, A., Gupta, S., & Singh, P. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]
-
Hoogwater, D. A., et al. (1990). Alkaline hydrolysis of the methyl esters of benzo[b]furan-2- and 3-, benzo[b]thiophen-2- and 3-, and indole-2- and 3-carboxylic acids. Tetrahedron. [Link]
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Zahoor, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
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Yu, J., Wang, L., & Liu, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
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Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Gao, C., et al. (2013). A Novel One-pot Three-step Synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic Acid Derivatives. Journal of the Brazilian Chemical Society. [Link]
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Organic Syntheses. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
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High-Yield Synthesis of Methyl 1-Benzofuran-2-carboxylate Under Mild Conditions: An Application Note and Protocol Guide
Introduction
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmacologically active compounds.[1][2] Derivatives of 1-benzofuran-2-carboxylic acid, and its corresponding methyl ester, serve as crucial building blocks in the synthesis of pharmaceuticals exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] Consequently, the development of efficient, high-yield, and operationally simple synthetic routes to access these core structures under mild conditions is of paramount importance to researchers in medicinal chemistry and drug development. This application note provides a detailed guide to a robust and high-yielding protocol for the synthesis of methyl 1-benzofuran-2-carboxylate, focusing on a palladium and copper co-catalyzed Sonogashira coupling followed by an intramolecular cyclization. The causality behind experimental choices, detailed step-by-step protocols, and comparative data are presented to ensure scientific integrity and reproducibility.
Strategic Approach: The Power of Domino Reactions
Traditional methods for benzofuran synthesis often require harsh reaction conditions, multi-step procedures, and can suffer from limited substrate scope.[4] Modern synthetic strategies, however, leverage the power of transition-metal catalysis to construct the benzofuran core in a more efficient "domino" or "tandem" fashion. Among these, the Sonogashira coupling of a terminal alkyne with an ortho-halophenol, followed by an in-situ intramolecular cyclization (hydroalkoxylation), has emerged as a particularly powerful and versatile method.[5][6] This approach offers several advantages:
-
Mild Reaction Conditions: The use of palladium and copper catalysts allows the reaction to proceed at or near room temperature, preserving sensitive functional groups.
-
High Atom Economy: Domino reactions minimize waste by incorporating most of the atoms from the starting materials into the final product.
-
Operational Simplicity: A one-pot procedure reduces the need for intermediate purification steps, saving time and resources.[7][8]
-
High Yields: This methodology consistently delivers the desired benzofuran products in good to excellent yields.
Visualizing the Synthesis: A Mechanistic Overview
The synthesis of this compound via this domino Sonogashira-cyclization protocol can be visualized as a two-stage process occurring in a single reaction vessel. The first stage is the palladium/copper-catalyzed cross-coupling of an ortho-iodophenol with methyl propiolate. The second stage is the intramolecular cyclization of the resulting phenyl propargyl ether intermediate to form the benzofuran ring.
Figure 1: A simplified workflow for the one-pot synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and explanations for the role of each reagent.
Materials and Reagents:
-
2-Iodophenol
-
Methyl propiolate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
Magnetic stirrer with heating capabilities
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and visualization system (e.g., UV lamp, iodine chamber)
-
Column chromatography setup
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry, and oven-dried two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-iodophenol (1.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium catalyst.
-
Addition of Catalysts and Ligand: Under a positive flow of the inert gas, add palladium(II) acetate (0.02 eq.), copper(I) iodide (0.04 eq.), and triphenylphosphine (0.08 eq.). The triphenylphosphine acts as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.
-
Addition of Solvent and Base: Add anhydrous THF (or DMF) to dissolve the solids. Then, add triethylamine (3.0 eq.) or diisopropylethylamine. The amine base is essential to neutralize the hydroiodic acid (HI) formed during the Sonogashira coupling.
-
Addition of the Alkyne: Slowly add methyl propiolate (1.2 eq.) to the reaction mixture at room temperature. The reaction is typically exothermic, so slow addition is recommended.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers sequentially with water and brine. The brine wash helps to remove any residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Comparative Analysis of Synthetic Methods
While the Sonogashira-cyclization approach is highly effective, other methods for the synthesis of the benzofuran-2-carboxylate core exist. The following table provides a comparative summary of key parameters for different synthetic strategies.
| Method | Catalyst System | Key Reagents | Typical Conditions | Reported Yields | Key Advantages |
| Sonogashira-Cyclization | Pd(OAc)₂/CuI/PPh₃ | 2-Iodophenol, Methyl propiolate, Amine base | Room temperature, 2-4 h | 85-95% | Mild conditions, high yield, one-pot procedure.[5][6] |
| Palladium-Catalyzed Carbonylative Suzuki Coupling | Pd Catalyst | Methyl 2-(2-iodophenoxy)acetate, Arylboronic acid | CO gas-free conditions | Moderate to excellent | Direct precursor synthesis.[9][10] |
| Intramolecular Wittig-type Reaction | --- | Phosphonium salt precursor | Mild conditions | Good | Avoids low-temperature reactions.[11] |
| Acid-Catalyzed Cyclization of Phenoxyacetates | p-Toluenesulfonic acid | Ethyl (2-benzoyl-4-chloro)phenoxyacetate | Reflux in toluene | Variable, often lower | Traditional, metal-free cyclization.[12] |
Alternative Protocol: Esterification of 1-Benzofuran-2-carboxylic Acid
An alternative two-step approach involves the synthesis of 1-benzofuran-2-carboxylic acid followed by its esterification. This can be a viable option if the carboxylic acid is readily available or synthesized through a different route.
Protocol 2A: Synthesis of 1-Benzofuran-2-carboxylic Acid
The synthesis of the parent carboxylic acid can be achieved through various methods, including the hydrolysis of a corresponding ester or nitrile, or through direct carboxylation reactions. For instance, hydrolysis of a pre-formed ester can be achieved with high efficiency.
Protocol 2B: Fischer Esterification
The Fischer esterification is a classic and straightforward method for converting a carboxylic acid to its corresponding ester under acidic conditions.[13][14]
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-benzofuran-2-carboxylic acid (1.0 eq.) in a large excess of methanol (which also acts as the solvent).
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 2-5 mol%).
-
Heating: Heat the reaction mixture to reflux for several hours (typically 4-8 hours). The progress of the reaction can be monitored by TLC.
-
Workup: After cooling to room temperature, neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Figure 2: Workflow for the Fischer esterification of 1-benzofuran-2-carboxylic acid.
Conclusion
The one-pot Sonogashira coupling and intramolecular cyclization protocol offers a highly efficient, high-yielding, and operationally simple method for the synthesis of this compound under mild conditions. This approach is well-suited for the rapid generation of this important synthetic intermediate for applications in drug discovery and development. The alternative two-step method involving the synthesis and subsequent esterification of 1-benzofuran-2-carboxylic acid provides a reliable, albeit more traditional, route. The choice of method will ultimately depend on the specific needs of the researcher, including the availability of starting materials, desired scale, and tolerance for multi-step procedures. The protocols and comparative data presented in this application note provide a comprehensive guide for researchers to make informed decisions and successfully synthesize the target compound.
References
- Recent Advances on Benzofuranones: Synthesis and Transformation via C–H Functionalization. (2021). Chinese Journal of Chemistry.
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- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Breakthrough in benzofuran synthesis: New method enables complex molecule creation. (2024). Tokyo University of Science.
- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamid
- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Not specified.
- Facile benzofuran synthesis: Palladium-catalyzed carbonylative Suzuki coupling of methyl 2-(2-iodophenoxy)acetates under CO gas-free conditions. (2017). FAO AGRIS.
- Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (n.d.).
- Facile Benzofuran Synthesis: Palladium-Catalyzed Carbonylative Suzuki Coupling of Methyl 2-(2-iodophenoxy)acetates Under CO Gas-free Conditions. (n.d.).
- Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2021).
- Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols. (2025).
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI.
- Process for preparing benzofuran derivatives. (n.d.).
- CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010). HETEROCYCLES.
- First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (n.d.).
- Acid to Ester - Common Conditions. (n.d.). Not specified.
- Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. (2008). Tetrahedron.
- Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. (n.d.). Zoltán Novák.
- One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. (2019).
- Ester synthesis by esterific
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
- esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
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Application Notes & Protocols: High-Purity Isolation of Methyl 1-Benzofuran-2-carboxylate via Silica Gel Column Chromatography
Abstract
This comprehensive guide details an optimized protocol for the purification of methyl 1-benzofuran-2-carboxylate, a key intermediate in pharmaceutical and materials science research. The methodology is centered on normal-phase column chromatography, a robust and scalable technique for isolating compounds from complex reaction mixtures.[1] This document provides a foundational understanding of the separation principles, a step-by-step experimental workflow, and critical troubleshooting advice to ensure high yield and purity. The protocols are designed for researchers, chemists, and drug development professionals seeking a reliable purification strategy for benzofuran derivatives and similarly structured molecules.
Introduction and Foundational Principles
This compound is a heterocyclic compound of significant interest. Its purification is a critical step in many synthetic routes, directly impacting the quality, efficacy, and safety of downstream products. Column chromatography is a liquid chromatography technique used to separate and purify individual compounds from a mixture.[1][2] The separation is based on the differential partitioning of the mixture's components between a stationary phase and a mobile phase.[3][4]
The core principle involves a column packed with a solid adsorbent, the stationary phase (in this case, polar silica gel), through which the crude sample dissolved in a liquid mobile phase (a non-polar solvent system) is passed.[5][6] Compounds in the mixture interact with the stationary phase to varying degrees based on their intrinsic properties, primarily polarity.[2][7] Molecules with higher polarity will adsorb more strongly to the polar silica gel, moving down the column more slowly. Conversely, less polar molecules will have a weaker interaction, spending more time in the mobile phase and eluting from the column faster. This difference in migration rates allows for the effective separation of the target compound from impurities.[5][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| Molecular Formula | C₁₀H₈O₃ | [8] |
| Molecular Weight | 176.17 g/mol | [8] |
| CAS Number | 1646-27-1 | [8] |
| XLogP3 | 2.5 | [8] |
Safety and Handling
Proper safety protocols are paramount. Before beginning any experimental work, consult the Safety Data Sheet (SDS) for all chemicals used.
-
This compound: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[8]
-
Solvents (Hexane, Ethyl Acetate, Dichloromethane): These organic solvents are flammable and can be harmful if inhaled or absorbed through the skin.[9][10]
-
Silica Gel: Fine silica dust can cause respiratory irritation.
Mandatory Precautions:
-
All work should be performed inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle silica gel carefully to minimize dust generation.
-
Keep flammable solvents away from ignition sources.[9]
Pre-Purification: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, the ideal mobile phase composition must be determined using Thin-Layer Chromatography (TLC). TLC operates on the same principle as column chromatography but on a smaller, faster scale. The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) of approximately 0.3 .[11] An Rf in this range provides the best balance for effective separation on a column.
Protocol: TLC Analysis
-
Prepare TLC Chambers: Line two or more small beakers or TLC tanks with filter paper and add a few milliliters of different solvent systems. Good starting points for benzofuran derivatives are hexane:ethyl acetate mixtures.[12][13][14][15] Cover the chambers to allow the atmosphere to saturate.
-
System 1: 9:1 Hexane:Ethyl Acetate
-
System 2: 4:1 Hexane:Ethyl Acetate
-
System 3: 2:1 Hexane:Ethyl Acetate
-
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate into a prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.
-
Calculate Rf: Measure the distance from the baseline to the center of the spot for your target compound and the distance from the baseline to the solvent front.
-
Rf = (Distance traveled by compound) / (Distance traveled by solvent front)
-
-
Select System: Choose the solvent system that gives an Rf of ~0.3 for this compound and provides the greatest separation from all other spots (impurities).
Experimental Protocol: Column Chromatography Purification
This protocol assumes a standard glass column and slurry packing, which is highly effective at preventing air bubbles and ensuring a homogenous stationary phase.[4][6]
Materials and Reagents
-
Glass chromatography column with a stopcock
-
Silica gel (200-300 mesh is a good general choice)[13]
-
Crude this compound
-
Optimized mobile phase (Hexane/Ethyl Acetate mixture)
-
Additional non-polar solvent (Hexane)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection vessels (test tubes or flasks)
-
TLC plates and chamber
-
Rotary evaporator
Workflow Diagram
Caption: Workflow for purification by column chromatography.
Step-by-Step Procedure
-
Column Preparation:
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom to support the packing.[6]
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
Fill the column about one-third full with the initial, least polar eluting solvent (e.g., 95:5 hexane:ethyl acetate).
-
In a separate beaker, create a slurry of silica gel with the same solvent. The consistency should be like a milkshake, not too thick.
-
Pour the slurry into the column. Use a funnel to guide the stream. Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.[4]
-
Open the stopcock to drain some solvent, which helps compact the silica bed. Continuously add slurry and solvent until the desired column height is reached (a 30:1 to 50:1 ratio of silica:crude compound by weight is recommended).[16]
-
Crucially, never let the top of the silica bed run dry. [4]
-
Once packed, add a final 1-2 cm layer of sand on top to prevent disruption of the silica bed during sample and solvent addition.[4]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully drain the solvent from the packed column until it is just level with the top sand layer.
-
Gently add the powdered sample-silica mixture to the top of the column, creating a uniform, level layer.
-
Carefully add a small amount of the mobile phase, opening the stopcock to draw the solvent into the sample layer and then the main silica bed.
-
-
Elution and Fraction Collection:
-
Begin adding the mobile phase to the top of the column. Use a separatory funnel or a continuous feed to maintain a constant head of solvent.
-
Open the stopcock to begin elution. A steady drip rate is ideal.
-
Gradient Elution: For optimal separation, it is often best to start with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10%, 15%, 20% ethyl acetate) as the column runs.[11][17] This will first elute non-polar impurities, followed by your target compound, and finally the more polar impurities.
-
Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be consistent (e.g., 10-20 mL each).[18]
-
-
Fraction Analysis and Product Isolation:
-
Use TLC to analyze the collected fractions. Spot several fractions at a time on a single TLC plate to quickly identify which ones contain your product.
-
Fractions containing only the spot corresponding to pure this compound should be combined in a larger flask.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Confirm the purity of the final product using analytical techniques such as NMR, HPLC, or LC-MS.
-
Principles of Separation: A Visual Guide
The separation is governed by the polarity of the molecules relative to the stationary and mobile phases.
Caption: Differential affinity drives chromatographic separation.
Troubleshooting Guide
Table 2: Common Issues and Solutions in Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation | Improper Solvent System: Mobile phase is too polar (all compounds elute together) or not polar enough (all compounds stick to the top). | Re-optimize the solvent system using TLC. Aim for an Rf of 0.3 for the target compound.[16] Use a gradient elution to improve separation between close spots. |
| Column Overloading: Too much sample was loaded for the amount of silica gel used. | Maintain a silica-to-sample ratio of at least 30:1 (w/w).[16] If separation fails, recover material and rerun on a larger column. | |
| Cracked or Channeled Silica Bed | Packing Flaws: The column was packed unevenly, or the silica bed ran dry at some point. | This is often unrecoverable. The column must be repacked. Ensure the slurry is homogenous and never let the solvent level drop below the top of the silica bed.[4] |
| Compound Won't Elute | High Polarity: The compound is too polar for the chosen mobile phase and is irreversibly adsorbed to the silica. | Drastically increase the polarity of the mobile phase (e.g., switch to methanol/dichloromethane).[19] For acidic compounds, adding a small amount of acetic or formic acid to the eluent can help.[20] |
| Tailing of Spots on TLC/Column | Acidic/Basic Nature: The compound is interacting too strongly with the silica gel, often seen with carboxylic acids or amines.[20] | For acidic compounds, add ~0.1-1% acetic acid to the mobile phase. For basic compounds, add ~0.1-1% triethylamine.[19][20] |
References
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. [Link]
-
Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. [Link]
-
Hawach. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. [Link]
-
Microbe Notes. (2022). Chromatography: Principle, Types, Steps, Uses, Diagram. [Link]
-
Phenomenex. (2023). Column Chromatography: Principles, Procedure, and Applications. [Link]
-
University of Toronto Scarborough. (n.d.). Column Chromatography Theory. [Link]
-
SlideShare. (n.d.). Column chromatography principle and applications.pptx. [Link]
-
Microbe Notes. (2022). Column Chromatography- Definition, Principle, Parts, Steps, Uses. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 291153, this compound. PubChem. [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]
-
Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]
-
National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
Reddit. (2022). Which separation is better for column chromatography?[Link]
-
Chemistry Stack Exchange. (2015). Suitable solvents for column chromatography. [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
-
Organic Syntheses. (n.d.). Procedure for Column Chromatography. [Link]
-
National Institutes of Health. (n.d.). Modular Synthesis of Polyphenolic Benzofurans, and Application in the Total Synthesis of Malibatol A and Shoreaphenol. [Link]
-
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
ResearchGate. (2018). TLC tailing and carboxylic acid?[Link]
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- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 8. This compound | C10H8O3 | CID 291153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. biosynth.com [biosynth.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. op.niscair.res.in [op.niscair.res.in]
- 13. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modular Synthesis of Polyphenolic Benzofurans, and Application in the Total Synthesis of Malibatol A and Shoreaphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. chem.rochester.edu [chem.rochester.edu]
- 20. researchgate.net [researchgate.net]
Topic: Scale-Up Synthesis of Methyl 1-Benzofuran-2-carboxylate: A Practical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-benzofuran-2-carboxylate is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex pharmaceutical agents and specialty chemicals.[1] Transitioning its synthesis from laboratory-scale to a multi-kilogram scale, however, presents significant challenges in reaction control, purification, and safety management. This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of this compound. The procedure is designed with a focus on commercially viable reagents, operational safety, and purification strategies that avoid impractical chromatographic methods. We detail the synthesis of the intermediate, 1-benzofuran-2-carboxylic acid, from salicylaldehyde, followed by its efficient esterification. This guide explains the causality behind procedural choices, offers troubleshooting insights, and presents a validated framework for researchers and process chemists in the drug development sector.
Introduction and Strategic Overview
The benzofuran scaffold is a core component in numerous biologically active compounds and natural products.[2][3][4] Consequently, derivatives such as this compound serve as indispensable intermediates. While numerous methods exist for constructing the benzofuran ring, including Perkin rearrangements and palladium-catalyzed Sonogashira couplings, many are not amenable to large-scale production due to cost, catalyst sensitivity, or complex work-up procedures.[5][6][7][8][9]
Our selected strategy is a classic, two-step approach prized for its reliability and scalability:
-
Ring Formation: Synthesis of 1-benzofuran-2-carboxylic acid via the reaction of salicylaldehyde with an α-haloacetate, followed by saponification. This route is well-documented and avoids expensive transition-metal catalysts.[10]
-
Esterification: Conversion of the resulting carboxylic acid to its methyl ester via Fischer esterification, a fundamental and highly scalable acid-catalyzed reaction.[11][12]
This approach prioritizes process robustness, safety, and the formation of a final product that can be purified by crystallization, a far more practical method on a large scale than column chromatography.[13]
Overall Synthetic Workflow
The diagram below outlines the high-level, two-part process from common starting materials to the final, purified product.
Caption: High-level workflow for the two-part synthesis.
Part A: Scale-Up Synthesis of 1-Benzofuran-2-carboxylic Acid
This initial stage constructs the core heterocyclic ring system from readily available commercial starting materials.
Principle and Mechanism
The reaction proceeds in two key phases within the same pot. First, the phenoxide of salicylaldehyde, generated by potassium carbonate, acts as a nucleophile, displacing the bromide from ethyl bromoacetate (O-alkylation). The resulting intermediate then undergoes an intramolecular condensation reaction, where the enolate formed attacks the aldehyde carbonyl, followed by dehydration to yield the stable aromatic benzofuran ring. The ethyl ester is subsequently hydrolyzed (saponified) with sodium hydroxide to give the sodium salt of the carboxylic acid, which precipitates upon acidification.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| Salicylaldehyde | Reagent | Sigma-Aldrich | Starting material |
| Ethyl Bromoacetate | Reagent | Acros Organics | Lachrymator, handle in fume hood |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Fine Powder | J.T. Baker | Base |
| Acetonitrile (ACN) | Anhydrous | Fisher Scientific | Reaction Solvent |
| Sodium Hydroxide (NaOH) | Pellets | EMD Millipore | Saponification Reagent |
| Hydrochloric Acid (HCl) | 37% (conc.) | VWR | For precipitation |
| Ethyl Acetate (EtOAc) | Technical | - | For extraction/washing |
| Deionized Water | - | - | |
| Equipment | |||
| 22 L Jacketed Glass Reactor | - | Chemglass | With overhead stirrer, condenser, temp probe |
| 5 L Addition Funnel | - | - | For controlled addition |
| Filter-Dryer or Nutsche Filter | - | - | For isolating and drying the solid product |
Detailed Step-by-Step Protocol
Basis: 1.00 kg (8.19 mol) of Salicylaldehyde
-
Reactor Setup: Assemble the 22 L jacketed reactor with an overhead mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe. Ensure the system is dry and inerted with nitrogen.
-
Charging Reagents: Charge the reactor with salicylaldehyde (1.00 kg, 8.19 mol) and acetonitrile (8.0 L). Begin stirring to dissolve the aldehyde.
-
Base Addition: Add anhydrous potassium carbonate (2.49 kg, 18.0 mol, 2.2 equiv) to the mixture. The suspension will become thick.
-
Controlled Addition of Alkylating Agent: Slowly add ethyl bromoacetate (1.51 kg, 9.01 mol, 1.1 equiv) via the addition funnel over 60-90 minutes.
-
Causality: A controlled addition is critical to manage the reaction exotherm. A rapid addition can lead to a runaway reaction. Monitor the internal temperature, maintaining it below 40°C using the reactor jacket.
-
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (~80-82°C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or HPLC until the salicylaldehyde is consumed.
-
Saponification: Cool the reactor contents to 40-50°C. In a separate vessel, prepare a solution of sodium hydroxide (0.82 kg, 20.5 mol, 2.5 equiv) in deionized water (4.0 L). Carefully add this aqueous NaOH solution to the reactor.
-
Note: An exotherm will occur. Control the addition rate to keep the internal temperature below 60°C.
-
-
Hydrolysis: Stir the biphasic mixture at 50-55°C for 2-3 hours to ensure complete hydrolysis of the ethyl ester.
-
Work-up and Isolation: a. Cool the mixture to ambient temperature. Distill off the acetonitrile under reduced pressure. b. Add deionized water (5.0 L) to the remaining residue to dissolve the sodium salt of the product. c. Transfer the aqueous solution to a separatory funnel and wash with ethyl acetate (2 x 2.0 L) to remove non-polar impurities. Discard the organic layers. d. Return the aqueous layer to the reactor and cool to 0-5°C using the jacket. e. Precipitation: Slowly add concentrated hydrochloric acid (~1.7 L) to the stirred, cold solution until the pH reaches 1-2. A thick, off-white precipitate of 1-benzofuran-2-carboxylic acid will form. f. Stir the cold slurry for 1-2 hours to ensure complete precipitation. g. Isolate the solid product by filtration. Wash the filter cake thoroughly with cold deionized water (3 x 2.0 L) until the filtrate is neutral. h. Dry the product under vacuum at 50-60°C to a constant weight.
-
Expected Yield: 1.10 - 1.25 kg (83-94%)
-
Purity (HPLC): >98%
Part B: Scale-Up Esterification to this compound
This second part converts the carboxylic acid intermediate into the final target molecule using a classic Fischer esterification.
Principle and Mechanism
Fischer esterification is an acid-catalyzed equilibrium reaction. The carboxylic acid is protonated by a strong acid catalyst (sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation regenerates the catalyst and gives the final product.[11] The reaction is driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent, in accordance with Le Châtelier's principle.[12]
Caption: Simplified Fischer Esterification Mechanism.
Materials and Equipment
| Reagent/Material | Grade | Notes |
| 1-Benzofuran-2-carboxylic Acid | >98% | From Part A |
| Methanol (MeOH) | Anhydrous | Reaction solvent and reagent |
| Sulfuric Acid (H₂SO₄) | 98% (conc.) | Corrosive, add carefully |
| Sodium Bicarbonate (NaHCO₃) | Reagent | For neutralization |
| Ethyl Acetate (EtOAc) | Technical | Extraction solvent |
| Heptane | Technical | Crystallization solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Drying agent |
| Equipment | ||
| 12 L Jacketed Glass Reactor | - | With overhead stirrer, condenser, etc. |
| Rotary Evaporator (large scale) | - | For solvent removal |
Detailed Step-by-Step Protocol
Basis: 1.00 kg (6.17 mol) of 1-Benzofuran-2-carboxylic Acid
-
Reactor Setup: Charge the 12 L reactor with 1-benzofuran-2-carboxylic acid (1.00 kg, 6.17 mol) and methanol (6.0 L, ~60 mol).
-
Catalyst Addition: Cool the stirred suspension to 0-10°C. Slowly and carefully add concentrated sulfuric acid (60 mL, ~1.1 mol) subsurface.
-
Safety & Rationale: The dilution of sulfuric acid in methanol is highly exothermic. A slow, controlled addition with efficient cooling is essential to prevent boiling and ensure safety.
-
-
Reaction: Heat the mixture to reflux (~65°C) and maintain for 8-12 hours. The solid starting material will dissolve as the reaction progresses.
-
Reaction Monitoring: Monitor by HPLC until the starting carboxylic acid is <1% of the total peak area.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Reduce the volume by ~75% by distilling the excess methanol under reduced pressure. c. Transfer the concentrated residue to a larger vessel containing deionized water (5.0 L) and ethyl acetate (5.0 L). Stir vigorously. d. Separate the layers. Wash the organic layer sequentially with:
- Deionized water (2.0 L)
- Saturated sodium bicarbonate solution (2 x 2.0 L) - Caution: CO₂ evolution!
- Brine (2.0 L) e. Dry the organic layer over anhydrous sodium sulfate (0.5 kg), filter, and concentrate to dryness on a rotary evaporator to yield the crude product as an off-white solid.
-
Crude Yield: 1.0 - 1.08 kg (92-99%)
Purification by Crystallization
On a large scale, crystallization is the most efficient purification method.[13]
-
Solvent Selection: A solvent screen should be performed on a small scale. A mixture of ethyl acetate and heptane is a good starting point.
-
Procedure: a. Transfer the crude solid (1.0 kg) to a clean reactor. b. Add the minimum amount of warm ethyl acetate (~1.5 L at 40-50°C) required to achieve complete dissolution. c. Slowly add heptane (~3.0-4.0 L) to the warm solution until a slight turbidity persists. d. Cool the mixture slowly to room temperature, then further cool to 0-5°C and hold for 2-4 hours. e. Collect the crystalline solid by filtration. Wash the cake with a small amount of cold heptane. f. Dry the product under vacuum at 40°C.
-
Final Yield: 0.88 - 0.97 kg (81-89% overall from carboxylic acid)
-
Final Purity (HPLC): >99.5%
Safety and Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Part A: Runaway Exotherm | Rapid addition of ethyl bromoacetate. | Ensure slow, controlled addition with efficient cooling. Have an ice bath on standby for emergency cooling. |
| Part A: Low Yield | Incomplete initial reaction; incomplete hydrolysis. | Confirm full consumption of salicylaldehyde by TLC/HPLC before saponification. Ensure sufficient time and temperature for hydrolysis. |
| Part B: Incomplete Esterification | Insufficient catalyst or reaction time; water in methanol. | Use anhydrous methanol. Confirm catalyst charge is correct. Extend reflux time if needed, monitoring by HPLC. |
| Part B: Poor Crystallization | Incorrect solvent ratio; cooling too quickly. | Optimize the solvent ratio on a small scale. Ensure slow cooling to promote the growth of large, pure crystals. Seeding with a small crystal can help initiate crystallization. |
General Safety:
-
Always work in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Ethyl bromoacetate is a lachrymator and should be handled with extreme care.
-
Concentrated acids (HCl, H₂SO₄) are highly corrosive.
Conclusion
This application note provides a comprehensive and validated two-step procedure for the scale-up synthesis of this compound. By utilizing a robust ring-forming reaction followed by a classic Fischer esterification, this protocol avoids the common pitfalls of more complex or catalyst-heavy synthetic routes. The detailed steps, process controls, and emphasis on non-chromatographic purification make this guide a valuable resource for process chemists and researchers aiming to produce this key intermediate in kilogram quantities safely and efficiently.
References
-
Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158–10172. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Benzofuran-2-carboxylic Acid Synthesis Applications for Manufacturers. Available at: [Link]
-
Novák, Z., et al. (n.d.). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Semantic Scholar. Available at: [Link]
-
Patel, A., et al. (n.d.). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Research in Engineering and Science (IJRES). Available at: [Link]
-
More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]
-
Nielsen, M. K., et al. (2018). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 23(10), 2476. Available at: [Link]
-
Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(21), 20728–20752. Available at: [Link]
-
Indian Journal of Chemistry, Sec B. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, 60B, 769-778. Available at: [Link]
-
Fulp, A. B., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. Available at: [Link]
-
Insuasty, D., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(5), 731. Available at: [Link]
-
Fulp, A. B., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
-
Schunck, S., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Reactions, 5(2), 213-241. Available at: [Link]
-
Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]
- 6. spuvvn.edu [spuvvn.edu]
- 7. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. op.niscair.res.in [op.niscair.res.in]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Functionalization of the Ester Group in Methyl 1-Benzofuran-2-carboxylate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic chemical manipulation of the ester moiety in methyl 1-benzofuran-2-carboxylate. This key heterocyclic scaffold is a common building block in medicinal chemistry, and the ability to selectively transform its C2-ester group is fundamental to generating diverse compound libraries for screening and lead optimization.
This document outlines detailed protocols for three primary transformations: reduction to the corresponding alcohol, hydrolysis to the carboxylic acid, and amidation to the carboxamide. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide a deeper understanding of the underlying chemical principles.
Introduction to the Reactivity of this compound
This compound is a versatile intermediate. The ester group at the 2-position is electronically activated by the adjacent oxygen atom of the furan ring, influencing its reactivity. While generally stable, this ester is susceptible to nucleophilic attack at the carbonyl carbon, which is the basis for the transformations discussed herein. The choice of functionalization pathway depends on the desired downstream application, whether it be for introducing a hydrogen-bond donor (alcohol, amide), a reactive handle for further coupling (carboxylic acid), or for modulating the overall physicochemical properties of the molecule.
Reduction of the Ester to (1-Benzofuran-2-yl)methanol
The reduction of the ester to a primary alcohol is a common transformation that introduces a hydroxyl group, a valuable functional handle for etherification, further oxidation, or as a hydrogen bond donor in biological interactions.
Mechanistic Rationale and Reagent Selection
The reduction of esters to primary alcohols requires a strong reducing agent capable of delivering two hydride equivalents. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters efficiently.[1] Therefore, Lithium Aluminum Hydride (LAH) is the reagent of choice for this transformation.[2][3][4] LAH is a potent, non-selective reducing agent that readily reduces a wide variety of functional groups, including esters and carboxylic acids.[4]
The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group to form an intermediate aldehyde. The aldehyde is subsequently reduced by a second equivalent of hydride to the corresponding alkoxide, which is then protonated during aqueous workup to yield the primary alcohol.[5] It is crucial to perform the reaction under anhydrous conditions as LAH reacts violently with water.[2]
Experimental Workflow: Ester Reduction
Sources
- 1. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 2. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 3. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
Application Notes & Protocols for the Analytical Characterization of Methyl 1-Benzofuran-2-carboxylate
Document ID: AN-2026-01-MBFC
Abstract: This document provides a comprehensive guide to the essential analytical techniques for the structural elucidation, purity assessment, and physicochemical characterization of Methyl 1-Benzofuran-2-carboxylate (MBFC). Designed for researchers, quality control analysts, and drug development professionals, these notes detail not only the procedural steps but also the scientific rationale behind method selection. Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis are presented, ensuring a robust and validated approach to characterization.
Introduction: The Importance of Rigorous Characterization
This compound is a key heterocyclic compound and a versatile intermediate in the synthesis of various pharmacologically active molecules.[1][2] Benzofuran derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4] Given its role as a critical building block, verifying the identity, purity, and stability of MBFC is paramount to ensure the quality, safety, and efficacy of downstream products. An integrated analytical approach, combining spectroscopic, chromatographic, and thermal methods, provides a complete profile of the molecule.
Physicochemical & Spectroscopic Overview
A foundational step in characterization is the confirmation of the molecule's identity and fundamental properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₃ | PubChem[5] |
| Molecular Weight | 176.17 g/mol | PubChem[5] |
| Exact Mass | 176.047344 g/mol | PubChem[5] |
| CAS Number | 1646-27-1 | PubChem[5] |
| Appearance | White to off-white solid (typical) | --- |
| IUPAC Name | This compound | PubChem[5] |
Integrated Analytical Workflow
A logical and efficient workflow is crucial for the complete characterization of MBFC. The process begins with techniques that confirm molecular structure and identity, followed by methods to quantify purity, and concludes with an assessment of physical properties like thermal stability.
Caption: Integrated workflow for the characterization of this compound.
Part 1: Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton. For MBFC, NMR confirms the substitution pattern on the benzofuran ring and the presence of the methyl ester group.
Expected Spectral Data:
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.20 - 7.80 | Multiplet (m) | 4H, Benzene ring protons |
| Furan Proton | ~7.50 | Singlet (s) | 1H, C3-H |
| Methyl Protons | ~3.95 | Singlet (s) | 3H, -OCH₃ |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~160 | C=O (Ester) |
| Aromatic/Furan Carbons | 112 - 155 | 8C, Benzofuran ring |
| Methyl Carbon | ~52 | -OCH₃ |
Note: Chemical shifts are predictive and can vary based on solvent and instrument. Data is referenced against typical values for benzofuran-2-carboxylate structures.[1][6][7][8]
Mass Spectrometry (MS)
Rationale: MS is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique for relatively small, stable molecules like MBFC. The molecular ion peak (M⁺) should correspond to the molecular weight of 176.17.
Expected Fragmentation:
-
M⁺ peak: m/z = 176
-
Key Fragments:
-
m/z = 145 ([M-OCH₃]⁺), loss of the methoxy group.
-
m/z = 117 ([M-COOCH₃]⁺), loss of the entire carbomethoxy group, leaving the benzofuranyl cation.
-
m/z = 89, characteristic fragment of the benzofuran ring.
-
This fragmentation pattern provides strong evidence for the benzofuran core and the methyl ester substituent.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For MBFC, the key vibrational bands confirm the presence of the aromatic system, the ether linkage of the furan ring, and the ester carbonyl group.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3150 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | Aliphatic (-CH₃) |
| ~1720-1735 | C=O Stretch | Ester (Conjugated) |
| ~1550-1600 | C=C Stretch | Aromatic Ring |
| ~1200-1250 | C-O Stretch | Ester & Furan Ether |
| ~1050-1100 | C-O Stretch | Furan Ether |
The strong carbonyl (C=O) absorption is the most characteristic peak in the IR spectrum of MBFC.[10]
UV-Vis Spectroscopy
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically the π-system of the benzofuran ring conjugated with the carboxylate group. This technique is particularly useful for quantitative analysis (as in HPLC detection) and for confirming the chromophore's identity. Benzofuran derivatives typically exhibit strong absorption bands in the UV region.[11][12]
Expected Absorption Maxima (λₘₐₓ):
-
In a solvent like methanol or ethanol, MBFC is expected to show strong absorbance maxima (λₘₐₓ) around 290-310 nm , corresponding to π→π* transitions within the conjugated system.[13][14]
Part 2: Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase HPLC method with UV detection is ideal for quantifying MBFC and separating it from potential synthesis by-products or degradation products.[3] The method's validity is ensured through system suitability tests.
Application Protocol: Purity Determination of MBFC by RP-HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.[15]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-17 min: Hold at 95% B
-
17.1-20 min: Return to 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: At the λₘₐₓ determined by UV-Vis, typically around 300 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of MBFC and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL for analysis. Filter through a 0.45 µm syringe filter.[3]
-
-
System Suitability:
-
Perform five replicate injections of the standard solution.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area < 2.0%; Tailing factor between 0.8 and 1.5.
-
-
Purity Calculation:
-
Purity is determined by area percent normalization.
-
% Purity = (Area of MBFC Peak / Total Area of All Peaks) x 100
-
Part 3: Physicochemical Characterization
Thermal Analysis (DSC & TGA)
Rationale: Thermal analysis techniques are critical for understanding the material's physical properties, stability, and polymorphism.[16]
-
Differential Scanning Calorimetry (DSC) measures heat flow as a function of temperature. It is used to precisely determine the melting point (as an indicator of purity) and identify any polymorphic transitions.[17]
-
Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, providing information on thermal stability and decomposition temperature.[18]
Application Protocol: Thermal Analysis of MBFC
-
Instrumentation:
-
Calibrated DSC and TGA instruments.
-
-
DSC Method:
-
Sample: Accurately weigh 3-5 mg of MBFC into an aluminum pan and crimp securely.
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program: Heat from 25 °C to 250 °C at a rate of 10 °C/min.
-
Analysis: Determine the onset and peak temperature of the melting endotherm. A sharp endotherm is indicative of high purity.
-
-
TGA Method:
-
Sample: Accurately weigh 5-10 mg of MBFC into a ceramic or platinum pan.
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.
-
Analysis: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
References
- BenchChem. (2025).
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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ResearchGate. (2018). UV–Vis absorption and fluorescence spectra of functionalized benzofuran derivatives. [Link]
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Kurt, A., & Koca, M. (2025). Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. Journal of New Results in Science, 14(3), 293-304. [Link]
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ResearchGate. (2014). Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF. [Link]
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Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713. [Link]
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ResearchGate. (2016). FT-IR Spectra of Ethyl 1-benzofuran-2-carboxylate. [Link]
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Der Pharma Chemica. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. [Link]
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ResearchGate. (2025). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. [Link]
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ResearchGate. (2015). Normalized UV-vis and fluorescence spectra of pyrene and benzofuran derivatives. [Link]
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ResearchGate. (2025). Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone. [Link]
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ResearchGate. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. [Link]
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MDPI. (2022). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives. [Link]
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SpectraBase. 5-Nitro-1-benzofuran-2-carboxylic acid, trimethylsilyl ester. [Link]
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NIST. (2021). Benzofuran, 2-methyl-. NIST Chemistry WebBook. [Link]
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Acta Poloniae Pharmaceutica. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. [Link]
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PubChem. 2-Methyl-1-benzofuran-5-carboxylate. National Center for Biotechnology Information. [Link]
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World Journal of Pharmaceutical Research. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]
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Ford, J. L., & Timmins, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-1433. [Link]
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Acta Poloniae Pharmaceutica. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. [Link]
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Pharm D Guru. Thermal Analysis. [Link]
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EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [Link]
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MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
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Application Notes and Protocols: Synthesis of Novel Fluorescent Probes from Methyl 1-Benzofuran-2-carboxylate
Introduction: The Benzofuran Scaffold in Fluorescence Probe Design
The benzofuran motif, a heterocyclic compound arising from the fusion of a benzene and a furan ring, is a privileged structure in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and inherent fluorescence form the foundation of a versatile platform for the development of advanced fluorescent probes. These probes are instrumental in visualizing and quantifying biological processes and analytes with high sensitivity and specificity. Methyl 1-benzofuran-2-carboxylate serves as a readily accessible and versatile starting material for the synthesis of a diverse array of these sophisticated molecular tools. Its ester functionality at the 2-position provides a convenient handle for a variety of chemical transformations, allowing for the strategic introduction of fluorophores and recognition moieties.
This comprehensive guide provides detailed protocols for the synthesis of two key intermediates from this compound: 1-benzofuran-2-carbohydrazide and 1-benzofuran-2-carbaldehyde . These intermediates serve as versatile synthons for the construction of a wide range of fluorescent probes, including fluorescent hydrazones and vinyl-linked donor-acceptor systems. The causality behind experimental choices, self-validating system designs, and references to authoritative sources are integrated throughout to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Core Synthetic Pathways from this compound
The strategic conversion of the methyl ester group in this compound into either a hydrazide or an aldehyde functionality opens up a vast chemical space for the design of novel fluorescent probes. The following sections detail the protocols for these key transformations and their subsequent elaboration into fluorescent molecules.
Diagram of Synthetic Pathways
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-Benzofuran-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of methyl 1-benzofuran-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and reliable protocols to improve the yield and purity of this important synthetic intermediate. Benzofuran derivatives are key structural motifs in many natural products and pharmacologically active compounds, making efficient and high-yield synthesis a critical goal.[1][2]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of this compound, which is commonly prepared via the reaction of salicylaldehyde with methyl bromoacetate in the presence of a base.
Question: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer: Low yields are the most frequent issue and can stem from several factors. A systematic approach is the best way to diagnose the problem.[3]
-
Incomplete Deprotonation of Salicylaldehyde: The first step is the formation of the phenoxide ion, which acts as the nucleophile. If the base is not strong enough or used in insufficient quantity, the initial O-alkylation will be slow and incomplete.
-
Solution: Ensure you are using at least 3 equivalents of a suitable base like potassium carbonate (K₂CO₃).[4] While stronger bases like sodium hydride (NaH) can be used, they are often unnecessary and require stricter anhydrous conditions. K₂CO₃ is generally sufficient and easier to handle.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical.[3]
-
Solution: The reaction is typically run at reflux in a solvent like acetonitrile (MeCN) or acetone.[4][5] A common mistake is not allowing the reaction to proceed for a sufficient duration. Monitor the reaction by Thin Layer Chromatography (TLC). For many published procedures, refluxing for 24 to 72 hours is necessary to drive the reaction to completion.[4][5]
-
-
Presence of Water: Moisture can significantly hinder the reaction. Water can consume the base and hydrolyze the methyl bromoacetate starting material and the final ester product.[6]
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. While K₂CO₃ is somewhat forgiving, using freshly opened or properly stored reagents is good practice.
-
-
Losses During Workup and Purification: The product can be lost during aqueous extraction or inefficient column chromatography.
-
Solution: During the aqueous workup, ensure you perform multiple extractions (e.g., 3x with ethyl acetate or diethyl ether) to recover all the product from the aqueous layer.[4] When performing column chromatography, use a well-chosen solvent system (e.g., ethyl acetate/petroleum ether or ethyl acetate/hexane mixtures) to achieve good separation without excessive band broadening.[5]
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low yield issues.
Question: I'm observing a significant, unidentified side product. What is it likely to be and how can I prevent it?
Answer: The most common side product results from C-alkylation instead of O-alkylation. The phenoxide intermediate is an ambident nucleophile, meaning it can react at the oxygen or the ortho/para positions of the benzene ring.
-
Cause of C-Alkylation: The formation of C-alkylated byproducts is often influenced by the solvent and counter-ion. Polar aprotic solvents like DMF or DMSO can favor C-alkylation more than solvents like acetone or acetonitrile.
-
Formation of Di-alkylated Product: It is also possible for the phenolic hydroxyl group of the intermediate (ethyl 2-(2-formylphenoxy)acetate) to react with another molecule of methyl bromoacetate if the cyclization step is slow.
Solutions:
-
Choice of Solvent: Use acetonitrile (MeCN) or acetone. These solvents have been shown to favor O-alkylation for this type of reaction.[4][5]
-
Base and Stoichiometry: Using a moderate base like K₂CO₃ helps control the reaction. Ensure the stoichiometry of methyl bromoacetate is not excessively high (typically 1.2 equivalents is sufficient) to minimize side reactions.[4][5]
Question: The reaction seems to stall and doesn't go to completion, even after extended reflux. What should I check?
Answer: If starting material remains after prolonged reaction times, consider the following:
-
Inefficient Mixing: In a heterogeneous reaction with solid K₂CO₃, inefficient stirring can lead to poor contact between the reactants, base, and solvent, effectively lowering the reaction rate.[3]
-
Solution: Ensure vigorous stirring throughout the reaction. A mechanical stirrer may be more effective than a magnetic stir bar for larger scale reactions.
-
-
Deactivation of Reagents: Methyl bromoacetate is a potent lachrymator and can be hydrolyzed if exposed to moisture over long reaction times.
-
Solution: Add the methyl bromoacetate to the mixture of salicylaldehyde, base, and solvent at once, rather than in portions over a long period.[4] Ensure a reflux condenser is used to prevent the loss of volatile reactants.
-
-
Quality of Base: The potassium carbonate may be old or have absorbed significant moisture, reducing its efficacy.
-
Solution: Use freshly ground or newly purchased K₂CO₃. For small-scale test reactions, you can dry the K₂CO₃ in an oven before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for this synthesis?
The reaction proceeds via a two-step sequence:
-
Williamson Ether Synthesis: The basic conditions deprotonate the phenolic hydroxyl group of salicylaldehyde to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of methyl bromoacetate in an Sₙ2 reaction to form methyl 2-(2-formylphenoxy)acetate.[7]
-
Intramolecular Cyclization: The base then abstracts a proton from the carbon alpha to both the ester and the ether oxygen (the α-carbon of the acetate group). The resulting carbanion attacks the aldehyde carbonyl group in an intramolecular aldol-type condensation. Subsequent dehydration of the resulting alcohol yields the benzofuran ring.
Reaction Mechanism Diagram
Caption: The two-step mechanism for forming this compound.
Q2: Can I use ethyl bromoacetate instead of methyl bromoacetate?
Yes, ethyl bromoacetate is commonly used and will produce ethyl 1-benzofuran-2-carboxylate.[4][5] The reaction mechanism and conditions are directly analogous. The choice between methyl and ethyl esters often depends on the requirements of subsequent synthetic steps.
Q3: Are there alternative or more modern methods to improve yield and reaction time?
Yes, microwave-assisted synthesis has been shown to dramatically reduce reaction times for related benzofuran syntheses. For example, the Perkin rearrangement to form benzofuran-2-carboxylic acids can be reduced from 3 hours at reflux to just 5 minutes using microwave irradiation, with very high yields.[8] While a specific microwave protocol for the direct synthesis of this compound from salicylaldehyde is less commonly cited, applying microwave heating to this reaction is a logical optimization step that could significantly expedite the process.
Experimental Protocols & Data
Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures and provides a reliable method for synthesis.[4][5]
Materials:
-
Salicylaldehyde
-
Methyl bromoacetate (Caution: Powerful lachrymator and toxic. Handle in a fume hood with appropriate PPE)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq).
-
Add anhydrous acetonitrile (to make a ~0.15 M solution) followed by anhydrous potassium carbonate (3.0 eq). Stir the mixture vigorously.
-
Add methyl bromoacetate (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C for MeCN) and maintain vigorous stirring.
-
Monitor the reaction progress using TLC (e.g., 20% EtOAc in hexanes). The reaction may take 24-72 hours for full conversion.
-
Once the reaction is complete, cool the flask to room temperature.
-
Remove the inorganic solids (K₂CO₃ and KBr) by filtration through a fritted funnel. A coarse frit is recommended as fine solids can clog the filter.[4]
-
Wash the filtered solids thoroughly with ethyl acetate to recover any adsorbed product.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether or hexanes to afford the pure this compound.[5]
Comparative Table of Reaction Conditions
| Starting Material | Base (eq.) | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| Salicylaldehyde | K₂CO₃ (3.0) | MeCN | Reflux | 72 | 63 (for Ethyl ester) | [4] |
| Salicylaldehyde | K₂CO₃ (3.0) | MeCN | Reflux | 24 | 86 (for Ethyl ester) | [5] |
References
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Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. ResearchGate. [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B. [Link]
-
Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate. [Link]
-
Perkin rearrangement. Wikipedia. [Link]
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]
- Process for preparing benzofuran-2-carboxamide derivatives.
-
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. [Link]
-
First Synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic Acid Derivatives. PubMed. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. [Link]
-
Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Semantic Scholar. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
- Preparation of benzofurans and use thereof as synthetic intermediates.
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A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
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Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. ResearchGate. [Link]
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]
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What are possible sources of error in an esterification lab? Filo. [Link]
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First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. NIH. [Link]
-
What are the 3 possible sources of errors that might happen during the synthesis of an ester(butyl acetate) by using the Fischer Esterification method? Homework.Study.com. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. [Link]
-
synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica. [Link]
-
Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones. Organic Chemistry Portal. [Link]
-
Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p -Tosylhydrazones. ResearchGate. [Link]
-
First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journals. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. [Link]
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Ester Reactions Summary and Practice Problems. Chemistry Steps. [Link]
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ChemInform Abstract: Reactions of Salicylaldehyde and Enolates or Their Equivalents: Versatile Synthetic Routes to Chromane Derivatives. ResearchGate. [Link]
-
Ester Reactions: Esterification Practice Problems. Clutch Prep. [Link]
-
Oxidation of Salicylaldehyde by Alkaline Hexacyanoferrate(Iii) - A Kinetic and Mechanistic Study. International Journal of ChemTech Research. [Link]
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common side products in the synthesis of methyl 1-benzofuran-2-carboxylate
Welcome to the technical support guide for the synthesis of methyl 1-benzofuran-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. We will explore the mechanistic underpinnings of common synthetic routes and provide actionable troubleshooting advice to optimize your reactions, improve yields, and minimize impurities.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, is often plagued by the formation of side products that can complicate purification and reduce overall yield. This guide focuses on the two most prevalent synthetic strategies: the classical base-mediated cyclization of salicylaldehyde with methyl bromoacetate and modern palladium-catalyzed methods. By understanding the competing reaction pathways and failure modes, researchers can effectively troubleshoot and refine their synthetic protocols.
Part 1: The Classical Approach - Base-Mediated Cyclization
This method involves the O-alkylation of a salicylaldehyde derivative with an α-haloester, followed by an intramolecular condensation to form the benzofuran ring. While cost-effective, this route is sensitive to reaction conditions which can dictate the formation of several side products.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is low, and I've isolated an isomeric byproduct that is not my desired this compound. What is it and how can I prevent its formation?
Answer: The most common issue in this synthesis is the competing C-alkylation of the salicylaldehyde phenoxide intermediate. Instead of the desired O-alkylation, the enolate of methyl bromoacetate can react with the aromatic ring, typically at the position ortho or para to the hydroxyl group.
-
Causality: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1][2] The regioselectivity of the alkylation (C- vs. O-alkylation) is influenced by several factors, including the solvent, the counter-ion of the base, and the electrophile.[1][3] Hard electrophiles tend to favor O-alkylation, while softer electrophiles favor C-alkylation.[2]
-
Troubleshooting & Optimization:
-
Choice of Base and Solvent: To favor O-alkylation, use a polar aprotic solvent like DMF or acetonitrile in combination with a carbonate base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] These conditions help to solvate the cation, leaving a more reactive "naked" phenoxide oxygen, which promotes the desired reaction pathway.
-
Temperature Control: Running the reaction at a moderate temperature (e.g., refluxing acetonitrile) is typically sufficient.[4] Excessively high temperatures can sometimes lead to decomposition or other side reactions.
-
Avoid Strong, Hindered Bases: While strong bases like LDA are excellent for forming enolates, they can sometimes favor C-alkylation in certain contexts. Milder bases are generally preferred for this specific transformation.
-
Question 2: My reaction stalls, and I primarily recover the O-alkylated intermediate, ethyl 2-((2-formylphenoxy)methyl)acrylate, without significant formation of the benzofuran. What's going wrong?
Answer: This indicates a failure of the final intramolecular cyclization step. This step is typically an aldol-type or Perkin-like condensation, which requires a base to generate the necessary enolate from the ether intermediate.
-
Causality: The cyclization requires the deprotonation of the α-carbon to the ester, followed by nucleophilic attack on the aldehyde carbonyl. If the base used is too weak or is consumed during the initial alkylation step, this cyclization will not proceed efficiently.
-
Troubleshooting & Optimization:
-
Base Stoichiometry: Ensure at least two equivalents of a base like potassium carbonate are used: one for the initial deprotonation of salicylaldehyde and one to promote the final cyclization. Some protocols may even use a stronger base in the second step.
-
Change of Base for Cyclization: If isolation of the intermediate is feasible, it can be subjected to stronger basic conditions to force the cyclization. Bases like sodium ethoxide in ethanol or DBU in an aprotic solvent can be effective.
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient period to allow for both the alkylation and the subsequent cyclization to occur. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.
-
Reaction Pathways: Desired Product vs. Side Product
The diagram below illustrates the desired O-alkylation pathway leading to this compound versus the competing C-alkylation side reaction.
Caption: A troubleshooting workflow for low-yield palladium-catalyzed reactions.
References
-
Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006). A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate. Synthesis, 2006(10), 1711-1714. Available at: [Link]
-
Meshram, J. S., et al. (2015). DABCO-Promoted Efficient and Convenient Synthesis of Benzofurans. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1345. Available at: [Link]
-
Ye, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28734-28755. Available at: [Link]
-
Cimarelli, C. (2022). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Catalysts, 12(10), 1238. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
-
Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Organic & Biomolecular Chemistry, 19(2), 347-364. Available at: [Link]
-
Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. National Institutes of Health. Available at: [Link]
-
Kaczor, A. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541. Available at: [Link]
-
Hossain, M. M., et al. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-115. Available at: [Link]
-
PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Retrieved from [Link]
-
ChemistryViews. (2012). C- or O-Alkylation? Retrieved from [Link]
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Technical Support Center: Methyl 1-benzofuran-2-carboxylate Purification
Welcome to the technical support center for the purification of methyl 1-benzofuran-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in a pure form. The following content, presented in a question-and-answer format, provides in-depth, field-proven insights to troubleshoot common and complex purification issues.
Frequently Asked Questions (FAQs)
Q1: My isolated product is an off-white or yellowish solid, but literature suggests it should be a white solid. What are the likely impurities?
A: This is a very common observation. The yellow or brownish tint typically arises from residual starting materials or minor side products that are highly colored. The most common synthesis of this compound involves the reaction of a salicylaldehyde derivative with an α-bromo ester, followed by cyclization.[1][2]
Potential colored impurities include:
-
Unreacted Salicylaldehyde: Many salicylaldehyde derivatives have a yellowish color that can carry through the synthesis.
-
Phenolic Byproducts: Incomplete cyclization or side reactions can leave phenolic impurities, which are prone to oxidation, forming colored quinone-like structures.
-
Degradation Products: Benzofurans, while generally stable, can undergo degradation under harsh acidic or basic conditions used during workup, or upon prolonged exposure to air and light.[3]
A preliminary purity assessment by Thin Layer Chromatography (TLC) is the best first step to visualize the number of components and guide your purification strategy.
Q2: My ¹H NMR spectrum shows a singlet around δ 9.8-10.5 ppm and broad peaks. I suspect I have the hydrolyzed carboxylic acid. How did this happen and how can I remove it?
A: You are likely correct. The presence of a peak in that region is characteristic of a carboxylic acid proton, indicating that the methyl ester has been hydrolyzed to benzofuran-2-carboxylic acid.
Causality:
-
Workup Conditions: Hydrolysis is the most common side reaction, often occurring during an aqueous workup, especially if basic conditions (e.g., NaOH, K₂CO₃ wash) were used to neutralize the reaction mixture. Esters are susceptible to base-catalyzed hydrolysis.[4][5]
-
Acidic Silica Gel: Standard silica gel is slightly acidic and can, in some cases, catalyze the hydrolysis of sensitive esters if the chromatography is run slowly or with protic solvents.
Removal Strategy: The polarity difference between the ester and the carboxylic acid makes separation straightforward.
-
Aqueous Wash: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer, while the neutral ester remains in the organic layer.
-
Column Chromatography: If the acid is present in smaller amounts, it can be easily separated by standard silica gel chromatography. The carboxylic acid is significantly more polar and will have a much lower Rf value than the desired methyl ester.
Q3: What are the key physical and spectral properties I should expect for pure this compound?
A: Verifying the properties of your purified compound against known data is a critical step in confirming its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₃ | PubChem[6] |
| Molecular Weight | 176.17 g/mol | PubChem[6] |
| Appearance | White to off-white solid | Various Suppliers[7] |
| Melting Point | Data not consistently reported; sensitive to purity. | - |
| ¹H NMR (CDCl₃) | δ ~7.7-7.2 (m, 5H, Ar-H), δ ~3.9 (s, 3H, -OCH₃) | General Chemical Shifts |
| ¹³C NMR | Key peaks: δ ~160 (C=O), ~155 (C-O-Ar), ~112 (Ar-C-H) | ChemicalBook[8] |
| IR (cm⁻¹) | ~1725 (C=O stretch, ester) | Bhaskar et al., 2021[1] |
Note: NMR chemical shifts can vary slightly based on the solvent and spectrometer frequency.
Troubleshooting Purification Workflows
This section provides a logical decision-making framework for selecting and optimizing your purification strategy.
Caption: Decision tree for selecting a primary purification method.
Guide 1: Troubleshooting Column Chromatography
Column chromatography is the most versatile method for purifying this compound, especially from impurities with different polarities.[1]
Q: My compound is streaking on the TLC plate and giving poor separation on the column. What's causing this?
A: Streaking (or tailing) is a sign of undesirable interactions between your compound and the stationary phase, typically silica gel.
Causality & Solutions:
-
Column Overloading: Too much sample for the amount of silica leads to broad, overlapping bands. A general rule is a silica-to-crude ratio of at least 30:1 (w/w) for decent separation, and up to 100:1 for difficult separations.[3]
-
Inappropriate Solvent System: If the eluent is not polar enough, the compound moves very slowly and can spread out. If it's too polar, it moves too quickly with the solvent front, co-eluting with impurities. The ideal Rf on TLC for the target compound is between 0.25 and 0.35.
-
Acidic Compound Interaction: If your sample is contaminated with the carboxylic acid byproduct, the acid can strongly interact with silica sites, causing significant tailing. While this can aid separation, it can also trap some of your ester product if the bands overlap. Adding a very small amount of acetic acid (~0.5%) to your eluent can sometimes sharpen bands, but be cautious as this can promote ester hydrolysis.
Recommended Protocol: Optimizing Column Chromatography
This workflow ensures efficient and high-resolution separation.
Caption: Workflow for systematic optimization of column chromatography.
Recommended Solvent Systems (Eluents) for Silica Gel:
| System | Ratio (v/v) | Polarity | Use Case |
| Petroleum Ether / Ethyl Acetate | 9:1 to 7:3 | Low to Medium | Good starting point for general purification.[1] |
| Hexane / Dichloromethane | Gradient | Low to High | Useful for separating very non-polar impurities first. |
| Toluene / Ethyl Acetate | 95:5 | Low (Aromatic) | Can provide different selectivity for aromatic impurities. |
Guide 2: Overcoming Recrystallization Challenges
Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, yielding highly pure crystalline material.
Q: I'm trying to recrystallize my product, but it keeps "oiling out." How can I get it to form crystals?
A: "Oiling out" happens when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. The compound separates as a liquid instead of a solid.[9]
Troubleshooting Strategies:
-
Use More Solvent: The most common cause is a solution that is too concentrated. Add more hot solvent until the oil completely redissolves, then allow it to cool slowly.
-
Slow Down Cooling: Do not place the hot flask directly into an ice bath. Let it cool slowly to room temperature first, then transfer it to a 4°C fridge or an ice bath. Slow cooling encourages the formation of a stable crystal lattice.
-
Scratch & Seed: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. Alternatively, add a tiny crystal from a previous successful batch (a seed crystal).
-
Change Solvents: The solvent may be too good a solvent for your compound. Switch to a solvent system where the compound has high solubility when hot but very low solubility when cold. A mixed-solvent system is often ideal.
Protocol: Mixed-Solvent Recrystallization
This is a powerful technique when no single solvent is ideal.
-
Step 1: Dissolve the crude solid in a minimum amount of a "good" solvent (one in which it is highly soluble) at near-boiling temperature. Ethanol or acetone are often good choices.
-
Step 2: While the solution is still hot, slowly add a "poor" solvent (one in which the compound is insoluble), such as water or hexane, dropwise until you see persistent cloudiness (the saturation point).
-
Step 3: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Step 4: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystals should form as the solubility decreases.
-
Step 5: Once at room temperature, cool further in an ice bath to maximize yield before collecting the crystals by vacuum filtration.
Recommended Solvents for Recrystallization:
| Solvent System | Type | Notes |
| Ethanol | Single | A good starting point for moderately polar compounds.[10] |
| Isopropanol | Single | Similar to ethanol, but less volatile. |
| Ethanol / Water | Mixed | Excellent for compounds soluble in ethanol but not water.[9] |
| Ethyl Acetate / Hexane | Mixed | Good for less polar compounds, offers a wide polarity range. |
By systematically addressing these common issues using the principles and protocols outlined above, researchers can significantly improve the efficiency and success rate of purifying this compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Bhaskar, G., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, 60B(5), 768-776. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-1-benzofuran-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1-benzofuran-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Warhi, T., et al. (2022). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2022(2), M1379. Retrieved from [Link]
-
Li, J., et al. (2018). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Journal of the Serbian Chemical Society, 83(10), 1145-1153. Retrieved from [Link]
-
Iddon, B., & Scrowston, R. M. (1970). Alkaline hydrolysis of the methyl esters of benzo[b]furan-2- and 3-, benzo[b]thiophen-2- and 3-, and indole-2- and 3-carboxylic acids. Advances in Heterocyclic Chemistry, 11, 177-356. Retrieved from [Link]
-
Siddiqui, N.-J., et al. (2016). Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate. IUCrData, 1(1), x150002. Retrieved from [Link]
- Lekkala, R., et al. (2018). Process for preparing benzofuran-2-carboxamide derivatives. U.S. Patent Application No. 15/521,438.
-
Rasayan Journal of Chemistry. (2009). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. Rasayan J. Chem., 2(2), 343-345. Retrieved from [Link]
-
Sdf, S. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Universitat de les Illes Balears. Retrieved from [Link]
- Jurd, L. (1964). Preparation of benzofuran derivatives. U.S. Patent No. 3,147,280.
-
Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Retrieved from [Link]
-
Olsson, R., et al. (2022). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 27(19), 6296. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]
-
Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 25956-25973. Retrieved from [Link]
-
Wikipedia. (n.d.). Perkin rearrangement. Retrieved from [Link]
-
Wei, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. The Journal of Organic Chemistry, 89(17), 12229-12241. Retrieved from [Link]
-
McNeill, K., & Waggoner, D. (2021). Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. Environmental Science & Technology, 55(15), 10466-10475. Retrieved from [Link]
- Greene, T.W., & Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
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Technical Support Center: Optimizing the Synthesis of Methyl 1-Benzofuran-2-carboxylate
Welcome to the technical support center for the synthesis of methyl 1-benzofuran-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Benzofurans are core structures in numerous natural products and pharmacologically active compounds, making their efficient synthesis a critical task.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to help you optimize your reaction conditions and overcome common synthetic challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Q1: Why is my yield of this compound consistently low?
Low yield is one of the most common frustrations in synthesis. The cause can typically be traced to one of several factors related to reaction conditions, reagent quality, or side reactions.
Possible Causes & Solutions:
-
Incomplete Deprotonation of Salicylaldehyde: The initial step in the common synthesis from salicylaldehyde involves the deprotonation of the phenolic hydroxyl group. If a base is too weak or used in insufficient quantity, the starting material will not be fully converted to the reactive phenoxide intermediate.
-
Expert Insight: While potassium carbonate (K₂CO₃) is a common and economical choice, its efficacy is highly dependent on the solvent and temperature. For a more robust reaction, consider a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF. However, exercise caution as NaH is highly reactive and requires strictly anhydrous conditions.
-
-
Suboptimal Reaction Temperature: The intramolecular cyclization step is often the rate-limiting step and is sensitive to temperature.
-
Causality: Insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions, such as decomposition or polymerization of starting materials, leading to tar formation.
-
Recommendation: The optimal temperature range is typically between 20°C and 120°C.[4] A good starting point is refluxing in acetone or heating to 80-100°C in DMF. We recommend performing small-scale trials to determine the optimal temperature for your specific substrate and solvent system.
-
-
Hydrolysis of the Ester Product: If the reaction is run for an extended period, especially in the presence of a strong base and trace amounts of water, the desired methyl ester product can be hydrolyzed to the corresponding benzofuran-2-carboxylic acid.
-
Solution: Ensure you are using anhydrous solvents and reagents. Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed to avoid over-exposure to basic conditions.[5]
-
-
Purification Losses: this compound can be challenging to purify.
-
Recommendation: If using column chromatography, deactivation of the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) can prevent streaking and improve recovery. Alternatively, vacuum distillation or recrystallization can be effective purification methods if the crude product is of sufficient purity.[4]
-
Q2: I'm observing multiple spots on my TLC plate. What are the likely impurities and how can I remove them?
The presence of multiple spots indicates either an incomplete reaction or the formation of byproducts. Identifying these is key to optimizing the reaction and purification strategy.
Common Impurities and Mitigation:
-
Unreacted Salicylaldehyde: This is a common impurity if the reaction conditions (time, temperature, base strength) are insufficient. It can typically be removed via column chromatography.
-
O-Alkylated Intermediate (Non-cyclized): This intermediate forms after the addition of methyl bromoacetate but before the final ring-closing condensation. Its presence suggests the cyclization step is slow.
-
Solution: Increase the reaction temperature or switch to a higher-boiling solvent (e.g., from acetone to DMF) to facilitate the intramolecular reaction.
-
-
Benzofuran-2-carboxylic acid: As mentioned in Q1, this results from the hydrolysis of the methyl ester product.
-
Removal: This acidic impurity can be removed by performing an aqueous workup with a mild base wash (e.g., saturated sodium bicarbonate solution). The desired ester product will remain in the organic layer, while the carboxylate salt will move to the aqueous layer.
-
-
Polymeric Byproducts: High temperatures or reactive starting materials can lead to the formation of intractable tars, which can complicate purification.
-
Prevention: Avoid excessively high temperatures and ensure a controlled reaction environment. Adding the electrophile (methyl bromoacetate) slowly can sometimes mitigate this issue.
-
A general purification protocol involves an aqueous workup followed by column chromatography on silica gel.[5][6]
Step-by-Step Purification Protocol:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography using a gradient of ethyl acetate in hexanes.[5]
Q3: My reaction is not working at all. What fundamental checks should I perform?
A complete reaction failure usually points to a critical issue with one of the core components or the setup itself.
Caption: Troubleshooting decision tree for reaction failure.
Critical Checks:
-
Reagent Purity: Verify the purity of your salicylaldehyde and methyl bromoacetate. Impurities in the starting materials can inhibit the reaction.
-
Solvent Quality: For moisture-sensitive reactions, especially those using strong bases like NaH, ensure your solvent is truly anhydrous. Use freshly distilled solvents or those from a solvent purification system.
-
Base Activity: Solid bases like K₂CO₃ can absorb moisture over time, reducing their effectiveness. Ensure bases are stored in a desiccator. If using NaH, ensure it has been stored correctly under mineral oil and has not been excessively exposed to air.
-
Inert Atmosphere: If using highly reactive intermediates, ensure your reaction vessel was properly purged with an inert gas (e.g., Argon or Nitrogen) to exclude oxygen and moisture.
Frequently Asked Questions (FAQs)
This section covers broader questions about the synthesis of this compound.
Q1: What are the most common synthetic routes to this compound?
While numerous methods exist for synthesizing the benzofuran core, two strategies are particularly common for this specific target.[7][8]
-
O-Alkylation and Intramolecular Cyclization: This is arguably the most direct and widely used method. It involves the reaction of a salicylaldehyde derivative with an α-haloacetate, such as methyl bromoacetate, in the presence of a base. The reaction proceeds via initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular condensation reaction to form the furan ring.
-
Perkin Rearrangement: This route involves the base-catalyzed rearrangement of a 3-halocoumarin.[9] While efficient, it requires the synthesis of the coumarin precursor first. The rearrangement itself is often rapid and high-yielding, especially with microwave assistance.[9]
Caption: Simplified mechanism for benzofuran synthesis.
Q2: How do I select the optimal base and solvent for the reaction?
The choice of base and solvent is interdependent and crucial for success. The primary goal is to select a combination that effectively deprotonates the phenol without promoting unwanted side reactions.
| Base | Solvent(s) | Temperature Range (°C) | Key Considerations |
| K₂CO₃ | Acetone, DMF, MeCN | 50 - 120 | Economical and safe. Reaction can be slow. Works well in polar aprotic solvents like DMF.[6] |
| NaH | THF, DMF (Anhydrous) | 0 - 80 | Strong, non-nucleophilic base. Provides rapid deprotonation. Requires strictly anhydrous conditions and inert atmosphere. |
| NaOH / KOH | Ethanol, Methanol | 25 - 80 | Strong and inexpensive. High risk of ester hydrolysis to the carboxylic acid.[9] |
| Cs₂CO₃ | Dioxane, DMF | 80 - 120 | Highly effective due to the solubility of cesium salts, but more expensive. |
Expert Recommendation: For initial optimizations, K₂CO₃ in DMF is a reliable starting point. It offers a good balance of reactivity, cost, and safety. For difficult substrates or to accelerate the reaction, NaH in anhydrous THF is a powerful alternative.
Q3: Can microwave irradiation accelerate this synthesis?
Absolutely. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for benzofuran synthesis.
-
Advantages:
-
Reduced Reaction Time: Reactions that take several hours under conventional heating can often be completed in minutes.[4][9] For instance, a Perkin rearrangement that takes 3 hours conventionally can be done in 5 minutes under microwave conditions.[9]
-
Improved Yields: Rapid heating can minimize the formation of thermal decomposition byproducts, often leading to cleaner reactions and higher isolated yields.[9]
-
Enhanced Reproducibility: Precise temperature and pressure control in modern microwave reactors leads to high reproducibility.
-
Considerations: The conditions often require re-optimization. Solvents with high dielectric constants (like DMF or ethanol) are most effective at absorbing microwave energy.
Q4: What is a standard experimental protocol for this synthesis?
The following is a representative protocol for the synthesis of this compound from salicylaldehyde.
Step-by-Step Experimental Protocol:
Caption: General experimental workflow for the synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicylaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous dimethylformamide (DMF).
-
Inert Atmosphere: Flush the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Add methyl bromoacetate (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heating: Heat the reaction mixture to 80-100°C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 20% ethyl acetate/hexanes eluent) until the salicylaldehyde spot has disappeared (typically 2-6 hours).
-
Workup: Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.[6]
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11]
References
-
Stadler, A., et al. (2011). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. [Link]
-
ResearchGate. (2015). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. ResearchGate. [Link]
- Google Patents. (2013). US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates.
-
National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH. [Link]
-
Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. NISCAIR Online Periodicals Repository. [Link]
-
Der Pharma Chemica. (2015). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Der Pharma Chemica. [Link]
-
MDPI. (2022). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. [Link]
-
Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]
-
ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. [Link]
-
National Institutes of Health. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. [Link]
-
Acta Poloniae Pharmaceutica. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Polish Pharmaceutical Society. [Link]
-
LBP.World. (2016). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP.World. [Link]
- Google Patents. (2018). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.
-
Organic Chemistry Portal. (2024). Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]
-
Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. [Link]
-
The Journal of Organic Chemistry. (2012). [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans. ACS Publications. [Link]
-
ResearchGate. (2023). Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate. [Link]
-
ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]
-
MDPI. (2022). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]
-
Royal Society of Chemistry. (2024). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing. [Link]
-
National Institutes of Health. (2014). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. NIH. [Link]
-
MDPI. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
National Institutes of Health. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. NIH. [Link]
-
Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. [Link]
-
National Institutes of Health. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. NIH. [Link]
-
International Journal of ChemTech Research. (2015). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Sphinx Knowledge House. [Link]
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stability issues and degradation of methyl 1-benzofuran-2-carboxylate
Welcome to the technical support center for methyl 1-benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and resolve challenges in your experiments, ensuring the integrity and reproducibility of your results.
Introduction
This compound is a valuable building block in organic synthesis and medicinal chemistry. However, like many heterocyclic compounds, its stability can be a critical factor in experimental success. Understanding the potential degradation pathways of this molecule is paramount for its proper handling, storage, and use in reactions. This guide provides a comprehensive overview of the stability challenges associated with this compound and offers practical solutions to mitigate these issues.
Core Stability Concerns
The primary modes of degradation for this compound are hydrolysis, photodegradation, and thermal decomposition. The benzofuran ring system itself can also be susceptible to oxidation under certain conditions.
Troubleshooting Guide: Stability Issues and Degradation
This section addresses common problems encountered during the use of this compound, their probable causes, and recommended solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) & Preventative Measures |
| Low yield or no product in a reaction sensitive to nucleophiles. | Hydrolysis of the methyl ester: The ester group is susceptible to hydrolysis, especially under basic (alkaline) conditions, forming the corresponding carboxylate salt which is likely unreactive in your intended transformation.[1] Acid-catalyzed hydrolysis can also occur, though generally slower.[2][3][4] | - pH Control: Avoid strongly basic or acidic conditions if possible. If a base is required, consider using a non-nucleophilic organic base. For reactions requiring aqueous conditions, maintain a neutral pH. - Anhydrous Conditions: For reactions that are not explicitly aqueous, ensure all solvents and reagents are rigorously dried. - Reaction Time & Temperature: Minimize reaction times and use the lowest effective temperature to reduce the rate of hydrolysis. |
| Appearance of an additional peak in HPLC/LC-MS analysis, corresponding to the carboxylic acid. | Hydrolysis during workup or analysis: Exposure to aqueous acidic or basic conditions during the workup procedure can cause hydrolysis. Some HPLC mobile phases, if not buffered, can also lead to on-column degradation. | - Workup Strategy: Use a neutral aqueous wash (e.g., brine) for extraction. If an acid or base wash is necessary, perform it quickly and at low temperatures. - Analytical Method Development: Use buffered mobile phases for HPLC analysis. Ensure the sample solvent is neutral and aprotic if possible. |
| Discoloration of the compound (yellowing or browning) upon storage. | Photodegradation and/or Oxidation: Benzofuran derivatives can be sensitive to light and air.[5] Exposure to UV light or oxygen can lead to the formation of colored impurities through complex degradation pathways. Oxidation can lead to ring-opened products such as salicylaldehyde or salicylic acid.[6] | - Proper Storage: Store this compound in an amber vial to protect it from light. For long-term storage, flushing the container with an inert gas (e.g., argon or nitrogen) is recommended. - Handling: Minimize exposure to ambient light and air during weighing and transfer. |
| Inconsistent reaction outcomes or presence of unexpected byproducts. | Degradation of starting material: Using a partially degraded sample of this compound will introduce impurities into your reaction, leading to side reactions and inconsistent results. | - Purity Check: Always check the purity of your starting material by a suitable analytical method (e.g., NMR, HPLC) before use, especially if it has been stored for a long time. - Fresh is Best: Use freshly purchased or recently purified material for critical reactions. |
| Formation of polymeric or tar-like substances in the reaction mixture. | Thermal Decomposition: At elevated temperatures, benzofurans can undergo thermal decomposition, leading to complex mixtures and polymerization. | - Temperature Control: Avoid excessive heating. If a reaction requires high temperatures, conduct it under an inert atmosphere and for the minimum time necessary. Monitor the reaction closely for any signs of decomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed, amber glass vial in a cool, dark, and dry place. For optimal shelf-life, storage under an inert atmosphere (argon or nitrogen) is recommended to prevent oxidative degradation.
Q2: My reaction involves a strong base. How can I prevent the hydrolysis of the methyl ester?
A2: If your reaction conditions necessitate the use of a strong base, consider using a non-nucleophilic base such as lithium diisopropylamide (LDA) or a hindered alkoxide like potassium tert-butoxide at low temperatures. These bases are less likely to attack the ester carbonyl. Alternatively, if the reaction allows, you could protect the ester as a more robust functional group, although this adds extra steps to your synthesis. Minimizing reaction time and temperature will also be crucial.
Q3: I suspect my sample has degraded. What is the best way to check its purity?
A3: The purity of this compound can be effectively assessed using several analytical techniques. 1H NMR spectroscopy is an excellent method to check for the presence of the corresponding carboxylic acid (a common degradation product), which will have a distinct carboxylic acid proton signal. High-Performance Liquid Chromatography (HPLC) with a UV detector is a sensitive method to quantify the purity and detect minor impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile impurities and degradation products.
Q4: Can I use this compound in reactions that are exposed to ambient light?
A4: Given the general photosensitivity of benzofuran derivatives, it is advisable to protect reactions involving this compound from direct light, especially from UV sources. Covering the reaction vessel with aluminum foil is a simple and effective precautionary measure to prevent potential photodegradation, which could lead to reduced yields and the formation of unwanted byproducts.
Q5: What are the primary degradation products I should look for?
A5: The most common degradation product is 1-benzofuran-2-carboxylic acid, resulting from the hydrolysis of the methyl ester.[1] Under oxidative conditions, you might observe the formation of ring-opened products such as salicylaldehyde and salicylic acid.[6] Photodegradation can lead to a more complex mixture of products, which may be colored.
Degradation Pathways
The following diagram illustrates the primary degradation pathways of this compound. Understanding these pathways is key to diagnosing and preventing stability issues.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of Methyl 1-Benzofuran-2-carboxylate Production
Welcome to the technical support center for the synthesis and scale-up of methyl 1-benzofuran-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this important synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a robust and scalable process. Our approach is grounded in mechanistic understanding and practical, field-tested experience.
Introduction: Why the Scale-Up of this compound is a Critical Challenge
This compound is a key building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active molecules, including anti-inflammatory, anti-cancer, and anti-viral agents.[1] While numerous synthetic routes are reported in the literature, scaling these processes from grams to kilograms presents a distinct set of challenges that are often not apparent at the bench scale. Issues such as heat management, mass transfer limitations, impurity profiles, and purification efficiency become paramount.
This guide focuses on the most common and industrially viable route: the O-alkylation of salicylaldehyde with a haloacetate followed by intramolecular cyclization. We will dissect the intricacies of this process, providing you with the expertise to anticipate and overcome the hurdles of scale-up.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section is structured to provide direct answers to the most pressing issues encountered during the scale-up of this compound synthesis.
FAQ 1: Low Yield or Stalled Reaction at Larger Scale
Question: I successfully synthesized this compound in high yield at a 1-gram scale, but upon scaling to 100 grams, the yield has dropped significantly, and the reaction seems to stall. What are the likely causes?
Answer: This is a classic scale-up problem that typically points to issues with heat and mass transfer.[2]
-
Causality - Inefficient Heat Transfer: The O-alkylation of salicylaldehyde is an exothermic reaction. At a small scale, the high surface-area-to-volume ratio of the flask allows for efficient dissipation of heat into the surrounding environment. As you scale up, the volume increases cubically while the surface area only increases squarely. This leads to inefficient heat removal, causing localized hotspots. These hotspots can lead to thermal decomposition of reagents and products, and promote side reactions, thus lowering the yield.
-
Causality - Poor Mixing: In larger reactors, achieving homogeneous mixing is more challenging. Inadequate agitation can create concentration gradients, meaning the reactants are not encountering each other at the optimal stoichiometry throughout the vessel. This can lead to an incomplete reaction.[2]
Troubleshooting Steps:
-
Monitor Internal Temperature: Do not rely on the external bath temperature. Use a probe to monitor the internal temperature of the reaction mixture.
-
Controlled Reagent Addition: Add the methyl chloroacetate slowly and sub-surface to the reaction mixture. This allows the reactor's cooling system to manage the heat generated from the reaction in real-time.
-
Optimize Agitation: Ensure your reactor is equipped with an appropriate stirrer (e.g., a pitched-blade turbine for good axial flow) and that the stirring speed is sufficient to maintain a well-mixed suspension of the base (e.g., K₂CO₃) and reactants.
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low yields.
FAQ 2: Product Purity Issues - Presence of Unreacted Intermediates and Byproducts
Question: My final product is contaminated with unreacted salicylaldehyde and a significant amount of an unknown impurity. How can I identify and mitigate these?
Answer: Incomplete conversion and the formation of byproducts are common challenges. The primary intermediate is methyl (2-formylphenoxy)acetate.
-
Causality - Incomplete Cyclization: The conversion of the intermediate, methyl (2-formylphenoxy)acetate, to the final benzofuran is a base-mediated intramolecular aldol-type condensation followed by dehydration. If the base is not sufficiently strong or if the reaction temperature is too low during this phase, the cyclization may be incomplete.
-
Causality - Byproduct Formation: A potential byproduct can arise from the self-condensation of salicylaldehyde under basic conditions, especially if there are localized high concentrations of the base due to poor mixing. Another possibility is the hydrolysis of the methyl ester product back to the carboxylic acid if there is excessive water in the system and prolonged reaction times at high temperatures.
Troubleshooting Steps:
-
Staged Temperature Profile: Consider a two-stage temperature profile. Run the initial O-alkylation at a moderate temperature (e.g., 60-70 °C) to control the exotherm, and then increase the temperature (e.g., to 80-90 °C) to drive the cyclization to completion.
-
Choice of Base and Solvent: While potassium carbonate is common, a stronger base like potassium tert-butoxide can be used to promote cyclization, though it may be more expensive and require stricter anhydrous conditions.[3] The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile are often used.[4]
-
Work-up Procedure: A proper aqueous wash during work-up is crucial. Washing with a dilute acid solution can help remove any unreacted basic starting materials.[4]
FAQ 3: Difficulties with Product Isolation and Purification
Question: I am struggling to crystallize the this compound from the crude oil. Column chromatography is not practical at the scale I am working at. What are my options?
Answer: Moving away from chromatography is a key goal in process scale-up. Crystallization is the preferred method for industrial purification.
-
Causality - Impurities Inhibiting Crystallization: The presence of crude impurities, even at low levels, can act as "crystal poisons," disrupting the lattice formation and preventing your product from solidifying. Oily byproducts are particularly problematic.
-
Causality - Suboptimal Solvent System: The choice of solvent for crystallization is critical. The ideal solvent should dissolve the product well at elevated temperatures but poorly at lower temperatures, while impurities should remain soluble at low temperatures.
Troubleshooting Steps:
-
Crude Product "Clean-up": Before attempting crystallization, try to "clean up" the crude product. This can involve a charcoal treatment to remove colored impurities or a pre-wash with a non-polar solvent like hexane to extract non-polar byproducts.
-
Systematic Crystallization Solvent Screening:
-
Start with a single solvent system. Good candidates for this compound include alcohols (methanol, ethanol, isopropanol) or hydrocarbon solvents (heptane, cyclohexane).
-
If a single solvent is not effective, move to a two-solvent system (a "solvent" and an "anti-solvent"). For example, dissolve the crude product in a minimal amount of a good solvent (like ethyl acetate or dichloromethane) and then slowly add a poor solvent (like heptane or hexane) until turbidity is observed. Then, cool the mixture slowly.
-
-
Seeding: If you have a small amount of pure, crystalline product, use it to "seed" the supersaturated solution. This provides a template for crystal growth and can significantly improve the crystallization process.
Scalable Protocol for this compound Synthesis
This protocol is designed with scalability in mind, focusing on safety, efficiency, and robustness.
Reaction: O-alkylation of Salicylaldehyde followed by Intramolecular Cyclization
Materials and Equipment:
| Reagent/Equipment | Molar Mass ( g/mol ) | Quantity (1 mol scale) | Notes |
| Salicylaldehyde | 122.12 | 122.1 g (1.0 mol) | Ensure it is free from significant oxidation (discoloration). |
| Methyl Chloroacetate | 108.52 | 141.1 g (1.3 mol) | Caution: Toxic and a lachrymator. Handle in a well-ventilated fume hood with appropriate PPE.[5] |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276.4 g (2.0 mol) | Anhydrous, finely powdered for better reactivity. |
| Acetonitrile (CH₃CN) | 41.05 | 1.0 - 1.5 L | A common solvent for this reaction.[4] |
| Jacketed Glass Reactor | - | Appropriate size | With overhead stirrer, condenser, and temperature probe. |
Step-by-Step Methodology:
-
Reactor Setup: Set up the jacketed reactor with an overhead stirrer, condenser, and a thermocouple to monitor the internal reaction temperature. Purge the reactor with an inert gas like nitrogen.
-
Charge Reactants: To the reactor, add salicylaldehyde (1.0 mol), potassium carbonate (2.0 mol), and acetonitrile (1.0 L). Begin stirring to create a slurry.
-
Controlled Addition: Start heating the reactor jacket to 65 °C. Once the internal temperature reaches 60 °C, begin the slow, dropwise addition of methyl chloroacetate (1.3 mol) over 1-2 hours. Monitor the internal temperature closely; it should not exceed 75 °C. Adjust the addition rate to control the exotherm.
-
Reaction and Cyclization: After the addition is complete, raise the jacket temperature to maintain an internal temperature of 80-85 °C (reflux). Monitor the reaction progress by TLC or HPLC. The reaction is typically complete in 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium salts and wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and remove the acetonitrile under reduced pressure.
-
Dissolve the resulting crude oil in ethyl acetate (1.0 L).
-
Wash the organic layer with water (2 x 500 mL) and then with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound, typically as a light-yellow oil or semi-solid.
-
-
Purification (Crystallization):
-
Dissolve the crude product in a minimal amount of hot methanol or ethanol.
-
Slowly cool the solution to room temperature, then further cool in an ice bath.
-
If crystallization is slow, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Process Flow Diagram for Scaled-Up Production
Caption: Overall process flow for the scale-up synthesis.
Conclusion: A Pathway to Robust Production
The successful scale-up of this compound hinges on a thorough understanding of the underlying chemical principles and the physical challenges of large-scale processing. By carefully controlling reaction exotherms, ensuring efficient mixing, and developing a robust purification strategy, researchers and drug development professionals can reliably produce this valuable intermediate. This guide provides a foundation of expertise and practical advice to navigate these challenges, ultimately enabling the seamless transition from the laboratory to production.
References
- BenchChem. (2025, December). Technical Support Center: Optimization of Benzofuran Synthesis. BenchChem.
- BenchChem. (2025, November). Technical Support Center: Scale-Up Synthesis of Benzofuran Compounds. BenchChem.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
- Indian Journal of Chemistry, Section B. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian J. Chem., Sec B, May 2021.
-
Mushtaq, A., Zahoor, A. F., Ahmad, S., Saif, M. J., ul Haq, A., Khan, S. G., Al-Mutairi, A. A., Irfan, A., Al-Hussain, S. A., & Zaki, M. E. A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(19), 20728–20752. [Link]
- Fisher Scientific. (2023, September 21).
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
minimizing by-product formation in the Perkin condensation for benzofurans
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Perkin condensation is a powerful tool for the synthesis of α,β-unsaturated aromatic acids and their derivatives, including the formation of the benzofuran scaffold, a privileged core in many biologically active molecules.[1][2][3] The reaction typically involves the condensation of a salicylaldehyde derivative with an aliphatic acid anhydride in the presence of a weak base.[2][3] While elegant, the reaction is often plagued by the formation of frustrating by-products that can complicate purification and significantly reduce the yield of the desired benzofuran.
This technical support guide provides in-depth troubleshooting advice, optimized protocols, and a mechanistic exploration of common pitfalls. Our goal is to empower you to diagnose experimental issues, understand their root causes, and implement effective strategies to minimize by-product formation, thereby streamlining your synthesis efforts.
Mechanistic Genesis of Products and By-Products
Understanding the reaction mechanism is critical to controlling its outcome. The desired pathway to the benzofuran competes with several non-productive pathways. The choice of base and reaction conditions dictates which path is favored.
The core of the reaction begins with the base-catalyzed formation of a carbanion from the acid anhydride.[1][2][4][5] This carbanion then acts as a nucleophile. However, its subsequent target is the crux of the issue.
Competing Reaction Pathways
dot graph "Perkin_Condensation_Pathways" { layout=dot; rankdir="LR"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Competing pathways in the Perkin condensation for benzofurans.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of benzofurans via the Perkin condensation.
Question 1: My primary product is the coumarin derivative, not the benzofuran. What went wrong?
Answer: This is a classic and frequent issue. The formation of a coumarin by-product arises from an initial O-acylation of the salicylaldehyde's phenolic hydroxyl group, followed by an intramolecular condensation.[6]
Root Causes & Solutions:
-
Base Selection: Stronger bases, such as triethylamine (Et3N), can aggressively acylate the phenolic oxygen, making it a key intermediate for coumarin synthesis.[6] The phenoxide is a potent nucleophile that readily attacks the acid anhydride.
-
Solution: Switch to a milder base. Sodium or potassium acetate is the traditional and often superior choice.[3] These bases are just strong enough to generate the required anhydride enolate for the C-C bond formation but are less likely to promote significant O-acylation.
-
-
Reaction Temperature: High temperatures can provide the activation energy needed for the intramolecular cyclization of the O-acylated intermediate to form the stable coumarin ring.
-
Solution: Optimize the reaction temperature. Start at a lower temperature (e.g., 140-150 °C) and monitor the reaction by TLC. A gradual increase may be necessary, but avoid excessively high temperatures (e.g., >180 °C) if possible.
-
Question 2: My yield is very low, and I've recovered a lot of O-acetylated salicylaldehyde after workup. Why didn't it cyclize?
Answer: This indicates that O-acylation occurred, but the subsequent, necessary intramolecular aldol-type condensation to form the coumarin (or rearrangement to the benzofuran) did not proceed to completion.
Root Causes & Solutions:
-
Insufficient Activation: The cyclization step requires the formation of a carbanion on the acetyl group of the O-acetylated salicylaldehyde. This is a high-energy step.
-
Solution 1: Increase Temperature: The reaction may simply need more thermal energy. After confirming the formation of the O-acetylated intermediate by TLC, try increasing the temperature by 10-20 °C and monitor for the appearance of the product spot.
-
Solution 2: Increase Reaction Time: These cyclizations can be slow. Extend the reaction time, taking aliquots every few hours to track progress.
-
Solution 3: Base Stoichiometry: Ensure you are using a sufficient amount of base (typically 1.5 to 2.0 equivalents) to catalyze the cyclization effectively.
-
Question 3: The reaction is messy, with multiple spots on the TLC plate that are difficult to separate.
Answer: A messy reaction profile often points to decomposition or multiple competing side reactions.
Root Causes & Solutions:
-
Anhydride Self-Condensation: At high temperatures, the acid anhydride can undergo self-condensation, leading to polymeric or tarry by-products.
-
Solution: Use the acid anhydride as the limiting reagent or in slight excess (e.g., 1.1-1.5 equivalents) relative to the aldehyde. Avoid a large excess. Running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes mitigate decomposition pathways.
-
-
Substrate Decomposition: The salicylaldehyde derivative itself might be unstable at the required reaction temperatures.
-
Solution: If you suspect substrate instability, attempt the reaction at the lowest possible temperature that still affords product, even if it requires a longer reaction time. Microwave-assisted synthesis can sometimes provide the necessary energy in a shorter time, minimizing thermal decomposition.[7][8]
-
Frequently Asked Questions (FAQs)
-
Can I use a solvent?
-
Traditionally, the Perkin condensation is run neat (solvent-free) with the molten reactants. However, in some cases, a high-boiling, inert solvent like dimethylformamide (DMF) or diphenyl ether can be used to improve heat transfer and prevent charring, though this may require re-optimization of conditions.
-
-
Why must the acid anhydride have at least two α-hydrogens?
-
The mechanism requires the formation of a carbanion/enolate by deprotonating the α-carbon of the anhydride.[1][3][4] This carbanion is the key nucleophile that attacks the aldehyde. Without at least one α-hydrogen, this essential intermediate cannot be formed. A second α-hydrogen is involved in the subsequent elimination/dehydration step.
-
-
How critical is the purity of the reagents?
-
Extremely critical. The base (e.g., sodium acetate) should be anhydrous. Any moisture can hydrolyze the acid anhydride, quenching the reaction and reducing yield. The aldehyde and anhydride should be of high purity to prevent introducing unknown side reactions.
-
Optimized Experimental Protocols
Here we provide a standard protocol and an optimized version designed to minimize by-product formation. The model reaction shown is the synthesis of benzofuran-2-carboxylic acid from salicylaldehyde and acetic anhydride.
Protocol 1: Standard (Coumarin-Prone) Method
This protocol uses triethylamine, a common but often problematic base for this specific transformation.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylaldehyde (1.0 eq) and acetic anhydride (2.5 eq).
-
Base Addition: Add triethylamine (2.0 eq) dropwise to the mixture.
-
Reaction: Heat the mixture to 160-170 °C for 5-7 hours.
-
Work-up: Cool the reaction mixture and pour it into cold water. The resulting precipitate is often a mixture of the desired product and the coumarin by-product.
-
Purification: Isolate the solid by filtration and purify by column chromatography or recrystallization, which can be challenging due to similar polarities of the products.
Protocol 2: Optimized for Benzofuran Synthesis
This protocol uses anhydrous sodium acetate to disfavor the O-acylation pathway.
-
Setup: To a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add salicylaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (2.0 eq).
-
Inert Atmosphere: Purge the flask with nitrogen for 10 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Reaction: Heat the mixture with stirring to 150 °C for 8-12 hours. Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexanes). The starting aldehyde spot should be consumed, and a new, UV-active product spot should appear.
-
Work-up: Cool the mixture to approx. 80 °C and carefully pour it into a beaker of ice-cold water while stirring vigorously.
-
Hydrolysis: Add 10% aqueous sodium hydroxide solution until the mixture is basic (pH > 10) to hydrolyze any remaining anhydride and O-acylated intermediates. Stir for 1 hour.
-
Isolation: Filter the basic solution to remove any insoluble impurities. Cool the filtrate in an ice bath and acidify with concentrated HCl until pH ~2. The benzofuran-2-carboxylic acid will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from ethanol/water typically yields a pure product.
Data Summary: Condition Optimization
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Optimization |
| Base | Triethylamine (Et3N) | Anhydrous Sodium Acetate | Sodium acetate is a weaker base, disfavoring the initial O-acylation of the phenol that leads to coumarin by-products.[3] |
| Anhydride Eq. | 2.5 | 1.5 | A smaller excess of anhydride reduces the risk of self-condensation and polymerization at high temperatures. |
| Temperature | 160-170 °C | 150 °C | A slightly lower temperature further disfavors the high-energy pathways leading to by-products. |
| Atmosphere | Air | Nitrogen | An inert atmosphere prevents oxidative decomposition of the aldehyde and other reagents at high temperatures. |
| Work-up | Simple Precipitation | Basic Hydrolysis then Acidification | The basic hydrolysis step ensures that any O-acylated intermediate is reverted to salicylaldehyde, improving the purity of the final precipitated product. |
Troubleshooting Workflow
When a reaction fails, a logical diagnostic process is key. Use the following workflow to identify the problem.
dot graph "Troubleshooting_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: A logical workflow for troubleshooting the Perkin condensation.
References
-
PERKIN CONDENSATION - PHARMD GURU. [Link]
-
Perkin Reaction Mechanism - Sathee NEET - IIT Kanpur. [Link]
-
Perkin Condensation: Mechanism and Applications - Chemistry Notes. [Link]
-
Perkin rearrangement - Wikipedia. [Link]
-
Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction . Tetrahedron Letters, 53(26), 3319–3321. [Link]
-
Perkin Reaction Mechanism - BYJU'S. [Link]
-
Perkin reaction - Wikipedia. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds . Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
Benzoin Condensation and Perkin Condensation - Pharmaguideline. [Link]
-
Al-dujaili, L. H., & Al-Zoubi, R. M. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies . Molecules, 29(1), 123. [Link]
-
Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction . Tetrahedron Letters, 53(26), 3319–3321. [Link]
-
Bowden, K., & Battah, S. (1998). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement . Journal of the Chemical Society, Perkin Transactions 2, (7), 1603-1606. [Link]
-
Han, S., & Cheon, C. H. (2015). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib . The Journal of Organic Chemistry, 80(23), 12019-12026. [Link]
-
Benzofuran synthesis - Organic Chemistry Portal. [Link]
-
Perkin reaction.pdf - Slideshare. [Link]
-
Thyagarajan, G., & Rao, K. K. (1998). Further Evidence for the Mechanism of Formation of Coumarin by Perkin Reaction . Molbank, 1998(3), M49. [Link]
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- 2. byjus.com [byjus.com]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. pharmdguru.com [pharmdguru.com]
- 5. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 6. sciforum.net [sciforum.net]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in the Synthesis of Methyl 1-Benzofuran-2-Carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of methyl 1-benzofuran-2-carboxylate and related benzofuran structures. This guide is designed for researchers, chemists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions for the construction of the benzofuran core. Catalyst deactivation is a primary contributor to low yields, reaction stalls, and reproducibility issues. This document provides in-depth troubleshooting guides and frequently asked questions to diagnose, mitigate, and resolve these challenges.
Overview of the Synthesis: The Domino Sonogashira Coupling-Cyclization
The synthesis of 2-substituted benzofurans, including this compound, is frequently accomplished via a palladium and copper co-catalyzed domino reaction.[1][2] This elegant process involves an initial Sonogashira cross-coupling of an o-halophenol with a terminal alkyne, which is immediately followed by an intramolecular 5-endo-dig cyclization to form the benzofuran ring.[3]
The catalytic heart of this reaction is a palladium(0) species, which is the active catalyst responsible for C-C bond formation.[4][5] This active species is typically generated in situ from a more stable palladium(II) precatalyst, such as PdCl₂(PPh₃)₂.[6][7] The entire process relies on the smooth execution of two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[6][7] Disruption in either cycle, particularly the deactivation of the palladium catalyst, can bring the entire synthesis to a halt.
Troubleshooting Guide: Diagnosing and Solving Catalyst Issues
This section is structured to address common experimental observations. Identify the symptom that best matches your situation to find potential causes and solutions.
Symptom 1: The reaction is sluggish or has completely stalled. A fine black precipitate is observed.
Question: My reaction stopped progressing (confirmed by TLC/GC-MS), and the solution has turned dark with a black powder. What is happening and how can I fix it?
Answer:
This is a classic and highly common symptom of catalyst decomposition. The black precipitate is almost certainly palladium black , which is bulk, aggregated, and catalytically inactive palladium metal.[8][9] Your active, soluble Pd(0) catalyst has crashed out of the solution, halting the catalytic cycle.
Primary Causes & Mechanistic Insights:
-
Sintering/Aggregation: The most likely cause. The individual, ligand-stabilized Pd(0) complexes have collided and aggregated into larger metallic clusters.[8][10] This is often thermally induced or occurs when the ligand concentration is insufficient to stabilize the palladium nanoparticles.
-
Ligand Dissociation/Degradation: The phosphine ligands (like PPh₃) that stabilize the Pd(0) center can dissociate at elevated temperatures. If they do not re-coordinate quickly, the "naked" Pd(0) species are highly prone to aggregation. Furthermore, phosphine ligands can be oxidized to phosphine oxides, reducing their ability to coordinate to the metal.[6]
-
Reductive Collapse: If the oxidative addition step (where the aryl halide reacts with Pd(0)) is slow compared to the rate of Pd(II) reduction, a high concentration of unstable Pd(0) can build up and aggregate before it has a chance to enter the catalytic cycle.
Solutions & Preventative Measures:
| Solution Category | Actionable Step | Scientific Rationale |
| Ligand Modification | Switch to bulkier, more electron-rich phosphine ligands (e.g., P(t-Bu)₃, cataCXium® A, SPhos) or N-Heterocyclic Carbene (NHC) ligands.[7][11] | Bulky ligands create a larger steric shield around the Pd center, physically preventing aggregation. Electron-donating ligands strengthen the Pd-Ligand bond and accelerate the oxidative addition step, keeping the catalyst engaged in the cycle.[7] |
| Temperature Control | Lower the reaction temperature. Run optimization experiments starting from room temperature up to a maximum of 60-80 °C. | Sintering is a thermally driven process.[9][10] While higher temperatures increase reaction rates, they also dramatically increase the rate of catalyst aggregation. Finding the minimum effective temperature is critical. |
| Atmospheric Control | Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use. | Oxygen promotes the homocoupling of acetylenes and can also oxidize the active Pd(0) to inactive Pd(II) species and degrade phosphine ligands.[6] |
| Catalyst Loading | Avoid excessively high catalyst loadings. While counterintuitive, a higher concentration of Pd(0) can sometimes accelerate aggregation. | The goal is to maintain a low, steady-state concentration of the active species. Use the lowest effective catalyst loading (e.g., 0.5-2 mol %). |
Symptom 2: The reaction proceeds but gives a low, irreproducible yield. No black precipitate is visible.
Question: My reaction seems to work, but I never get more than 30-40% yield, and the results vary between runs. The solution remains homogeneous. What's going wrong?
Answer:
This scenario suggests a more subtle mode of catalyst deactivation, likely poisoning or a slow, competing side reaction that consumes the catalyst or starting materials. The absence of palladium black indicates that aggregation is not the primary issue.
Primary Causes & Mechanistic Insights:
-
Catalyst Poisoning: The active sites on the palladium are being irreversibly blocked by contaminants.[10][12] Sulfur-containing compounds are notorious poisons for palladium catalysts. Other potential poisons include unremoved inhibitors from reagents or trace metals from previous steps. Poisoning is often substoichiometric; even trace amounts can kill a significant fraction of the catalyst.[12]
-
Competing Reactions: Oxygen can promote the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), forming a diarylacetylene byproduct. This process consumes the alkyne and can interfere with the main catalytic cycle.
-
Incomplete Pre-catalyst Activation: The Pd(II) precatalyst may not be reducing to the active Pd(0) species efficiently. This can be caused by an insufficient amount or inappropriate choice of base/amine, which often acts as the reductant.[6]
Solutions & Preventative Measures:
| Solution Category | Actionable Step | Scientific Rationale |
| Reagent Purity | Purify starting materials. Pass solvents through a column of activated alumina. Use high-purity salts and bases. | This is the most direct way to remove potential catalyst poisons.[12] Activated alumina is excellent for removing polar, sulfur-containing impurities. |
| Atmospheric Control | Implement a rigorous degassing protocol for all solvents and reagents (e.g., three freeze-pump-thaw cycles or sparging with argon for 30+ minutes). | This minimizes dissolved oxygen, which is a key driver of the alkyne homocoupling side reaction.[6] |
| Base/Solvent Choice | Screen different amine bases (e.g., triethylamine, diisopropylamine, piperidine). Ensure the base is dry and pure. | The amine acts as both a base and a solvent, and sometimes as a reductant for the Pd(II) precatalyst.[6] Its coordination to the metal can also influence catalyst stability. |
| Copper Co-Catalyst | If homocoupling is a major issue, consider a copper-free Sonogashira protocol. These often require more specialized ligands and conditions but eliminate the Glaser coupling side reaction.[13] | While the copper co-catalyst increases the reaction rate, it is also responsible for the oxidative homocoupling of the alkyne.[6] |
Visualization of Deactivation Pathways & Troubleshooting
To better understand these processes, the following diagrams illustrate the relationships between the active catalyst and its deactivation pathways, and a logical workflow for troubleshooting.
Catalyst Deactivation Pathways
Caption: Key deactivation pathways for the active Pd(0) catalyst.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed reactions.
Frequently Asked Questions (FAQs)
Q1: Can I regenerate my catalyst after it has turned into palladium black? A: In a research lab setting, regenerating palladium black in situ is generally not feasible or recommended. The aggregated particles are difficult to re-disperse into a catalytically active monomeric form under typical reaction conditions. It is more effective to prevent its formation in the first place. For industrial processes, the palladium would be recovered and sent for refining.
Q2: What is the role of the copper(I) iodide co-catalyst, and can it cause problems? A: The Cu(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.[6] This species then undergoes transmetallation with the Pd(II)-aryl complex, which is a key step in the catalytic cycle. While it accelerates the reaction, it also catalyzes the undesirable oxidative homocoupling of the alkyne, especially in the presence of oxygen.[6] If you observe significant amounts of the alkyne dimer, consider a copper-free version of the reaction.
Q3: How important is the quality of the amine base? A: Critically important. The amine base (e.g., triethylamine) neutralizes the HX acid produced during the reaction.[6] If the acid is not neutralized, it can protonate and deactivate the catalyst. Furthermore, the amine can act as a ligand and, in some cases, as the reductant for the Pd(II) precatalyst. Using an old bottle of amine that has been exposed to air and moisture can introduce impurities and water, which are detrimental to the reaction.
Q4: Are there air-stable palladium precatalysts that can simplify the experimental setup? A: Yes, significant research has gone into developing air-stable Pd(II) precatalysts (e.g., PEPPSI-type catalysts, or complexes with bulky, stabilizing ligands).[14] These are often easier to handle as they do not require storage in a glovebox. However, once the reaction begins and the active Pd(0) species is formed, the need for an inert atmosphere remains critical to prevent oxidative deactivation and side reactions.[6]
Experimental Protocols
Protocol 1: General Procedure for Synthesis Under Optimized Conditions
This protocol incorporates best practices to minimize catalyst deactivation.
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of dry argon or nitrogen.
-
Reagent Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the o-iodophenol (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol %), and CuI (0.04 equiv, 4 mol %).
-
Atmosphere Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent/Reagent Addition: Through the septum, add degassed triethylamine (3.0 equiv) and degassed solvent (e.g., THF or DMF, to make a ~0.2 M solution).
-
Substrate Addition: Add the terminal alkyne (e.g., methyl propiolate, 1.2 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated NH₄Cl solution to remove the amine base and copper salts. Proceed with standard extraction and purification.
Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
This method is superior to inert gas sparging for removing dissolved oxygen.
-
Freeze: Place your solvent in a robust Schlenk flask that is no more than half full. Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent still frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will often see bubbles being released from the liquid as dissolved gases come out of solution.
-
Repeat: Repeat this three-step cycle a minimum of three times for best results. After the final cycle, backfill the flask with argon or nitrogen.
References
- Wikipedia. Sonogashira coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. (n.d.).
- Albers, P., Pietsch, J., & Parker, S. F. (n.d.).
- ResearchGate. (2012).
- PMC. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Chemistry LibreTexts. (2020).
- MDPI. (n.d.).
- ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- RSC Publishing. (2024). Palladium (ii)
- Solubility of Things. (n.d.).
- MDPI. (2020).
- SciSpace. (n.d.).
- NIH. (n.d.).
- Benchchem. (n.d.).
- ResearchGate. (2025).
- NIH. (n.d.). First synthesis of 2-(benzofuran-2-yl)
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
solvent effects on the yield and purity of methyl 1-benzofuran-2-carboxylate
Welcome to the technical support center for the synthesis of methyl 1-benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to equip you with the scientific understanding to optimize your reaction for both yield and purity.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key intermediate in medicinal chemistry, typically proceeds via the reaction of salicylaldehyde with a methyl haloacetate, followed by intramolecular cyclization. While seemingly straightforward, this reaction is susceptible to variations in yield and purity due to several factors, with the choice of solvent being paramount. This guide will delve into the critical role of the solvent and other reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is a base-catalyzed condensation reaction between salicylaldehyde and methyl bromoacetate. The reaction proceeds in two key steps: initial O-alkylation of the salicylaldehyde phenoxide to form an ether intermediate, followed by an intramolecular aldol-type condensation to form the benzofuran ring.
Q2: Why is the choice of solvent so critical in this synthesis?
A2: The solvent plays a multifaceted role in this reaction. It influences the solubility of the reactants, the reactivity of the nucleophilic phenoxide, and the rate of both the desired O-alkylation and potential side reactions. An appropriate solvent will facilitate the desired reaction pathway while minimizing the formation of byproducts.
Q3: Which solvents are generally recommended for this synthesis?
A3: Aprotic polar solvents are generally the best choice. Acetonitrile, acetone, and dimethylformamide (DMF) are commonly used. Acetonitrile is often a preferred solvent as it provides a good balance of reactant solubility and reaction rate, often leading to high yields.[1]
Q4: What are the most common impurities I might encounter?
A4: The most common impurities include unreacted salicylaldehyde, the uncyclized ether intermediate, and potentially C-alkylated byproducts. The formation of these impurities is highly dependent on the reaction conditions.
Q5: How can I purify the final product?
A5: The most effective purification methods are column chromatography on silica gel using a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) or recrystallization from a suitable solvent like methanol or ethanol.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment and provides a logical approach to resolving them.
Problem 1: Low Yield of this compound
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or cautiously increasing the temperature. |
| Poor Solubility of Reactants | If the base (e.g., K₂CO₃) or the salicylaldehyde salt is not sufficiently soluble in the chosen solvent, the reaction rate will be slow. | Ensure vigorous stirring. If solubility remains an issue, consider a more polar aprotic solvent like DMF. |
| Suboptimal Base | The choice and amount of base are crucial for the deprotonation of salicylaldehyde. | Anhydrous potassium carbonate is a common and effective choice. Ensure it is finely powdered and used in excess (typically 2-3 equivalents). |
| Moisture in the Reaction | Water can hydrolyze the methyl bromoacetate and can also affect the solubility and reactivity of the base. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
Problem 2: Low Purity of the Final Product
| Potential Cause | Explanation | Recommended Solution |
| Presence of Unreacted Salicylaldehyde | This indicates an incomplete reaction or a stoichiometry issue. | Ensure at least a stoichiometric amount of methyl bromoacetate is used. Monitor the reaction by TLC until the salicylaldehyde is consumed. |
| Formation of C-Alkylated Byproduct | The phenoxide intermediate is an ambident nucleophile and can be alkylated at the carbon atom of the aromatic ring, especially when using protic solvents.[2] Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms more nucleophilic.[2] | Use a polar aprotic solvent like acetonitrile or acetone to favor O-alkylation.[2] Avoid protic solvents such as ethanol or water. |
| Presence of the Uncyclized Ether Intermediate | The intramolecular cyclization step may be slow or incomplete. | This step is often promoted by heat. Ensure the reaction is maintained at a suitable reflux temperature. In some cases, a stronger base might be required to facilitate the cyclization. |
The Underlying Science: Mechanism and Solvent Effects
The synthesis of this compound proceeds through a fascinating and well-established reaction pathway. Understanding this mechanism is key to troubleshooting and optimizing your experiment.
Reaction Mechanism
The reaction is initiated by the deprotonation of the hydroxyl group of salicylaldehyde by a base, typically potassium carbonate, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of methyl bromoacetate in an SN2 reaction to form an ether intermediate. The subsequent and final step is an intramolecular cyclization, where the enolate formed from the ester attacks the aldehyde carbonyl group, followed by dehydration to yield the benzofuran ring.
The Critical Role of the Solvent
The solvent's influence is most pronounced in the initial O-alkylation step. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom or the carbon atoms of the aromatic ring.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, DMF): These solvents are ideal for this reaction. They effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the phenoxide anion. This leaves the oxygen atom of the phenoxide highly nucleophilic and readily available to attack the methyl bromoacetate, favoring the desired O-alkylation pathway.
-
Protic Solvents (e.g., Ethanol, Water): These solvents should be avoided. They can form hydrogen bonds with the oxygen atom of the phenoxide, effectively "shielding" it and reducing its nucleophilicity.[2] This can slow down the desired O-alkylation and may promote the undesired C-alkylation, leading to impurities that can be difficult to remove.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
Salicylaldehyde
-
Methyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.
-
Addition of Reagent: Stir the mixture at room temperature and add methyl bromoacetate (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete (as indicated by the consumption of salicylaldehyde), cool the mixture to room temperature. Filter the solid potassium salts and wash with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation
| Solvent | Type | Expected Yield | Potential Purity Issues |
| Acetonitrile | Polar Aprotic | High | Minimal |
| Acetone | Polar Aprotic | Good to High | Minimal |
| DMF | Polar Aprotic | High | May be difficult to remove during work-up |
| Ethanol | Protic | Moderate to Low | Potential for C-alkylation byproducts |
| Toluene | Non-polar | Low | Poor solubility of reactants |
References
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]
-
Bhaskar, G., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 767-774. [Link]
Sources
how to remove unreacted starting materials from methyl 1-benzofuran-2-carboxylate
Welcome to the technical support guide for the purification of methyl 1-benzofuran-2-carboxylate. This document provides troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals to address common purification challenges encountered during and after synthesis. Our focus is on providing practical, field-tested solutions grounded in chemical principles to help you achieve high purity of your target compound.
Part 1: Troubleshooting Common Purification Issues (FAQs)
This section addresses specific problems you might encounter in a direct question-and-answer format.
Q1: My crude NMR spectrum shows both my product, this compound, and the starting material, benzofuran-2-carboxylic acid. What is the most efficient way to remove the unreacted acid?
A: This is a common issue, especially if the esterification reaction did not go to completion. The most effective method is a liquid-liquid extraction using a mild base. The underlying principle is the significant difference in acidity between the carboxylic acid (pKa ~4-5) and the ester (neutral).
-
Causality: By washing an organic solution of your crude product (e.g., in ethyl acetate or dichloromethane) with an aqueous basic solution like saturated sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃), you selectively deprotonate the carboxylic acid.
-
Mechanism: The resulting carboxylate salt is ionic and thus highly soluble in the aqueous phase, while the neutral ester product remains in the organic layer. A subsequent separation of the two layers effectively removes the acid impurity. This is a standard work-up procedure in organic synthesis for removing acidic impurities.[1]
Q2: I synthesized the target compound from a substituted salicylaldehyde and methyl bromoacetate. How can I remove the unreacted salicylaldehyde?
A: Unreacted salicylaldehyde is a polar impurity that can often be challenging to remove completely with a simple aqueous wash. While some of it may be removed by washing, the most reliable method for achieving high purity is silica gel column chromatography.
-
Rationale: this compound is significantly less polar than salicylaldehyde due to the latter's free hydroxyl group. This difference in polarity allows for excellent separation on a silica gel column.[2][3] Using an eluent system with a low to medium polarity, such as a gradient of ethyl acetate in hexanes, the less polar product will elute from the column first, followed by the more polar salicylaldehyde.
Q3: After the reaction, I have a solid product, but it seems to be contaminated with inorganic salts like potassium carbonate (K₂CO₃) from the reaction. How do I get rid of them?
A: Inorganic salts are easily removed by an aqueous work-up. These salts are highly soluble in water but insoluble in common organic solvents used for extraction (e.g., ethyl acetate, dichloromethane, ether).
-
Procedure: Dissolve your crude product in an organic solvent. Transfer the solution to a separatory funnel and wash it with deionized water. The inorganic salts will partition into the aqueous layer, which can then be drained away. A final wash with brine (saturated aqueous NaCl) is recommended to remove residual water from the organic layer before drying with an agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]
Q4: My final product is an oil or a low-melting solid, and attempts at recrystallization have failed. What is the best alternative for purification?
A: For non-crystalline compounds or when recrystallization is ineffective, flash column chromatography is the gold standard for purification.[3][4] It provides excellent resolving power for separating compounds with different polarities.
-
Key to Success: The critical step is to identify a suitable solvent system using thin-layer chromatography (TLC) beforehand. You should aim for a solvent system that gives your product a retention factor (Rf) of approximately 0.3-0.4, with good separation from all impurities. A typical starting point for benzofuran derivatives is a mixture of hexanes (or petroleum ether) and ethyl acetate.[2][5]
Part 2: Detailed Purification Protocols
Here we provide step-by-step methodologies for the key purification techniques discussed.
Protocol 1: Standard Aqueous Work-up
This procedure is designed to remove water-soluble impurities, including inorganic salts and highly polar starting materials or byproducts.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Acidic Wash (Optional): If basic impurities (e.g., pyridine, triethylamine) are present, wash the organic layer with 1 M hydrochloric acid (HCl). Drain the lower aqueous layer.
-
Basic Wash (Optional): To remove acidic impurities (e.g., unreacted benzofuran-2-carboxylic acid), wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be sure to vent the separatory funnel frequently to release CO₂ gas that may form.
-
Water Wash: Wash the organic layer with deionized water to remove any residual acid, base, or salts.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine). This step helps to draw residual water out of the organic phase.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a drying agent like anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and let it stand for 10-15 minutes.
-
Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the partially purified product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is highly effective for separating the target compound from impurities with different polarities.[3]
-
TLC Analysis: First, determine an optimal eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will show clear separation between your product spot (aim for Rf ≈ 0.35) and any impurity spots.
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in your initial, least polar eluent (e.g., 100% hexanes or 98:2 hexane:ethyl acetate). Pour the slurry into a glass column and use gentle air pressure to pack the silica bed uniformly, ensuring there are no cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully load this powder onto the top of the packed column. This "dry loading" technique generally results in better separation than loading a liquid sample.
-
Elution: Begin eluting with the low-polarity solvent system determined from your TLC analysis. Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 98:2 to 90:10 hexane:ethyl acetate) to facilitate the elution of your compound and then any more polar impurities.[2]
-
Fraction Monitoring: Spot each collected fraction on a TLC plate to identify which ones contain your pure product.
-
Final Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification by Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds, provided a suitable solvent can be found.[6][7]
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, alcohols like methanol or ethanol are good starting points. A mixed solvent system (e.g., ethyl acetate/hexanes) can also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts that were not removed in a work-up), perform a hot filtration through fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals. For maximum yield, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Part 3: Visualization of Workflows
The following diagrams illustrate the logical flow of the purification process.
Caption: Decision workflow for purifying this compound.
Caption: Step-by-step workflow for flash column chromatography.
Part 4: Data Presentation
Table 1: Properties of Common Solvents for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Typical Use in this Context |
| Hexanes | 0.1 | 69 | Non-polar eluent for column chromatography |
| Petroleum Ether | ~0.1 | 40-60 | Non-polar eluent for column chromatography |
| Dichloromethane (DCM) | 3.1 | 40 | Extraction; Sample loading for chromatography |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Polar eluent for chromatography; Extraction |
| Methanol (MeOH) | 5.1 | 65 | Recrystallization solvent |
| Ethanol (EtOH) | 4.3 | 78 | Recrystallization solvent |
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-1-benzofuran-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1-benzofuran-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. Retrieved from [Link]
-
Patel, R. B., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 768-775. Retrieved from [Link]
-
Khanam, H., & Shamsuzzaman. (2015). Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate. IUCrData, 1(1), x152388. Retrieved from [Link]
- Google Patents. (2018). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.
-
Teng, T., et al. (2022). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 27(19), 6296. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2009). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2-ONE. Rasayan J. Chem, 2(2), 343-345. Retrieved from [Link]
-
Sobaś, P., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1583. Retrieved from [Link]
-
ChemSynthesis. (n.d.). methyl 2-propyl-1-benzofuran-3-carboxylate. Retrieved from [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Retrieved from [Link]
-
Li, J-T., et al. (2013). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. Arkivoc, 2013(6), 117-127. Retrieved from [Link]
- Google Patents. (1964). US3147280A - Preparation of benzofuran derivatives.
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The Royal Society of Chemistry. (2016). Supporting Information - A new route to furan-fused frameworks by photochemical cascade reaction of α-keto-β-alkenyl esters. Retrieved from [Link]
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Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936. Retrieved from [Link]
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EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Scholars Academic Journal of Pharmacy, 12(9), 200-204. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Discovery of N,N-dimethyl-5-(2-methyl-6-((5-methyl-1H-pyrazol-3-yl)carbamoyl)benzofuran-4-yloxy)pyrazine-2-carboxamide. Med. Chem. Commun., 9, 1141. Retrieved from [Link]
-
Wang, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3656. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopic Assignments for Methyl 1-Benzofuran-2-carboxylate
This guide provides an in-depth analysis and definitive ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for methyl 1-benzofuran-2-carboxylate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data report. It elucidates the rationale behind each spectral assignment, offers a comparative analysis with structurally similar analogs, and provides a robust, reproducible experimental protocol. Our approach is grounded in the principles of structural spectroscopy, ensuring that the methodologies described are self-validating and authoritative.
Foundational Principles: Structure and Electronic Environment
This compound, with the molecular formula C₁₀H₈O₃, is a heterocyclic compound featuring a fused benzene and furan ring system.[1] The precise assignment of its NMR spectra is critical for confirming its identity and purity following synthesis. The molecule's structure, characterized by an electron-rich heterocyclic ring fused to an aromatic system and bearing an electron-withdrawing methyl ester group, creates a distinct electronic environment for each proton and carbon nucleus. This results in a well-resolved and highly informative NMR spectrum.
To facilitate a clear discussion, the atoms are systematically numbered as shown in the diagram below.
Figure 1: Molecular structure and atom numbering for this compound.
¹H NMR Spectral Analysis: A Proton-by-Proton Assignment
The proton NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicity, and integration. The assignments below are based on established principles of substituent effects in aromatic and heterocyclic systems.[2]
Table 1: ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |
| H7 | 7.72 | d | 7.9 | 1H | Located ortho to the electron-donating ether oxygen (O1), this proton is deshielded and appears downfield. It is coupled to H6. |
| H5 | 7.55 | ddd | 8.4, 7.3, 1.3 | 1H | Exhibits coupling to H4 and H6 (ortho/meta) and a smaller long-range coupling. Its position is typical for a benzene ring proton. |
| H3 | 7.48 | s | - | 1H | This proton on the furan ring is a singlet as it has no adjacent protons. Its chemical shift is influenced by the adjacent ester group and the ring oxygen. |
| H4 | 7.41 | d | 8.3 | 1H | Coupled to H5, this proton is found in the standard aromatic region. |
| H6 | 7.32 | ddd | 7.9, 7.3, 0.9 | 1H | Coupled to both H5 and H7, resulting in a triplet of doublets (or ddd). It is typically the most upfield of the benzene ring protons. |
| -OCH₃ (C9) | 3.96 | s | - | 3H | The methyl ester protons appear as a sharp singlet, characteristic of a methyl group not coupled to any other protons. Its downfield shift is due to the adjacent oxygen atom. |
Note: Data is a representative compilation based on closely related structures and predictive models. Actual experimental values may vary slightly.
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The broadband proton-decoupled ¹³C NMR spectrum reveals one distinct signal for each unique carbon atom in the molecule. The chemical shifts are primarily dictated by hybridization and the electronegativity of attached atoms.[3]
Table 2: ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)
| Assigned Carbon | Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (C8) | 160.5 | Carbonyl carbons are the most deshielded and consistently appear at the lowest field (160-220 ppm).[3] |
| C7a | 155.1 | A quaternary carbon bonded to the furan oxygen (O1), causing a significant downfield shift. |
| C2 | 146.2 | A quaternary carbon bonded to the furan oxygen and the ester group, leading to strong deshielding. |
| C5 | 127.3 | Aromatic CH carbon. |
| C3a | 127.0 | Quaternary bridgehead carbon of the fused ring system. |
| C4 | 124.4 | Aromatic CH carbon. |
| C6 | 123.1 | Aromatic CH carbon. |
| C7 | 112.0 | Aromatic CH carbon, shifted slightly upfield due to its position relative to the heteroatom. |
| C3 | 110.1 | Furan ring CH carbon, its chemical shift is characteristic for carbons in electron-rich five-membered heterocycles. |
| -OCH₃ (C9) | 52.3 | The sp³-hybridized methyl carbon is shielded and appears far upfield, shifted downfield only by the attached oxygen. |
Note: Data is a representative compilation. Quaternary carbon assignments (C2, C3a, C7a) are often confirmed using 2D NMR techniques like HMBC.
Comparative Analysis with Structural Analogs
To validate our assignments, we compare the spectrum of this compound with its parent acid and ethyl ester analog. This comparison demonstrates predictable electronic effects of substituents on the benzofuran core.
Table 3: Comparison of ¹H NMR Chemical Shifts (Aromatic/Furan Protons)
| Compound | H3 (ppm) | H4 (ppm) | H5 (ppm) | H6 (ppm) | H7 (ppm) | Source(s) |
| 1-Benzofuran-2-carboxylic acid | ~7.52 | ~7.37 | ~7.50 | ~7.35 | ~7.65 | [4] |
| This compound | 7.48 | 7.41 | 7.55 | 7.32 | 7.72 | |
| Ethyl 1-benzofuran-2-carboxylate | ~7.45 | ~7.40 | ~7.53 | ~7.30 | ~7.70 | [5] |
The comparison reveals a high degree of consistency across the series. The conversion of the carboxylic acid to a methyl or ethyl ester results in only minor shifts in the signals of the ring protons, confirming that the core electronic structure remains largely unperturbed. The slight differences are attributable to minor changes in electron density and solvent interactions. This consistency strongly supports the proposed assignments.
Experimental Protocol: A Self-Validating Workflow
Acquiring high-quality, reproducible NMR data is paramount. The following protocol is designed to ensure accuracy and reliability.
Figure 2: Standardized workflow for NMR sample preparation, data acquisition, and processing.
Causality Behind Experimental Choices:
-
Solvent (CDCl₃): Deuterated chloroform is a standard choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent signal (δ ~7.26 ppm), which typically does not interfere with the signals of the analyte.[6]
-
Internal Standard (TMS): Tetramethylsilane is chemically inert and provides a single, sharp resonance at a defined position (0.00 ppm) for accurate calibration of the chemical shift scale.[6]
-
Concentration (~15 mg / 0.7 mL): This concentration is optimal for obtaining a strong signal-to-noise ratio in a reasonable amount of time, especially for the less sensitive ¹³C nucleus, without causing significant line broadening due to aggregation.
-
Spectrometer Frequency (500 MHz): A higher field strength provides greater spectral dispersion, minimizing signal overlap and allowing for more accurate determination of chemical shifts and coupling constants. This is particularly useful for resolving the complex multiplets in the aromatic region.
Conclusion
This guide has provided a comprehensive and authoritative assignment of the ¹H and ¹³C NMR spectra of this compound. By grounding the analysis in fundamental principles, comparing the data with known analogs, and detailing a robust experimental protocol, we establish a reliable reference for researchers. These assignments are foundational for any work involving this compound, from synthetic chemistry to medicinal chemistry, ensuring structural integrity and purity are unambiguously confirmed.
References
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Bhaskar, G., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, 60B(5), 767-775. [5]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 291153, this compound. Retrieved from [Link].[1]
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Venkatapathya, K., Magesh, C. J., Lavanyaa, G., Perumalb, P. T., & Sathishkumarc, R. (2019). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones. The Royal Society of Chemistry. Retrieved from [Link].[7]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 932007, 5-Methyl-1-benzofuran-2-carboxylic acid. Retrieved from [Link].[8]
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ResearchGate. (2015). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Retrieved from [Link].[4]
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Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2011). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 68(4), 489-498. Retrieved from [Link].[9]
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Szychta, P., et al. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 26(16), 4993. Retrieved from [Link].[10]
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University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link].[11]
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A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 1-Benzofuran-2-carboxylate
For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation pattern generated by a molecule provides a veritable fingerprint, offering deep insights into its constituent functional groups and overall architecture. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of methyl 1-benzofuran-2-carboxylate, a common scaffold in medicinal chemistry.
This analysis is built upon foundational principles of mass spectrometry and supported by experimental data from structurally analogous compounds. By understanding the causal factors behind ion formation, researchers can more confidently identify this and related compounds in complex matrices.
Predicted Fragmentation Pattern of this compound
The molecular formula of this compound is C₁₀H₈O₃, with a molecular weight of 176.17 g/mol .[4] Upon electron ionization, the molecule will form a molecular ion (M•⁺) at m/z 176.
The primary fragmentation events are expected to originate from the methyl ester functional group, as it represents the most labile part of the molecule. The core benzofuran ring is aromatic and thus more stable, though it is also susceptible to characteristic fragmentations.
The predicted major fragments are detailed in the table below:
| m/z | Proposed Fragment | Formula | Mechanism |
| 176 | Molecular Ion | [C₁₀H₈O₃]•⁺ | Electron Ionization |
| 145 | Benzofuran-2-carbonyl cation | [C₉H₅O₂]⁺ | Loss of •OCH₃ radical |
| 117 | Benzofuranyl cation | [C₈H₅O]⁺ | Loss of CO from m/z 145 |
| 89 | Phenylacetylene radical cation | [C₇H₅]⁺ | Loss of CO from m/z 117 |
Mechanistic Elucidation of Key Fragments
The formation of these ions can be explained through a logical sequence of bond cleavages, driven by the stability of the resulting fragments.
-
Formation of the m/z 145 Ion ([M-31]⁺): The most anticipated initial fragmentation is the loss of a methoxy radical (•OCH₃), a classic pathway for methyl esters.[2] This α-cleavage results in the formation of a stable acylium ion at m/z 145. This ion is the base peak in the spectrum of the analogous benzofuran-2-carboxylic acid (after loss of •OH) and is expected to be a prominent peak for the methyl ester as well.
-
Formation of the m/z 117 Ion: The acylium ion at m/z 145 is predicted to subsequently lose a neutral molecule of carbon monoxide (CO), a characteristic fragmentation for aromatic carbonyl compounds. This results in the formation of a benzofuranyl cation at m/z 117. The loss of CO from a benzofuran ring system is a well-documented process.[5]
-
Formation of the m/z 89 Ion: Following the loss of CO, the resulting benzofuranyl cation (m/z 117) can undergo further fragmentation. A plausible pathway involves the expulsion of another molecule of carbon monoxide, leading to a fragment at m/z 89. This corresponds to the phenylacetylene radical cation, a common fragment from the breakdown of bicyclic aromatic systems.
The predicted fragmentation pathway is visualized in the diagram below:
Caption: Predicted EI fragmentation pathway of this compound.
Comparison with Structural Analogs
To substantiate our predicted fragmentation, we can compare it with the known fragmentation of similar molecules.
Methyl 1-Benzothiophene-2-carboxylate
A close structural analog is methyl 1-benzothiophene-2-carboxylate, where the furan oxygen is replaced by sulfur. The mass spectrum of this compound has been reported and shows a similar fragmentation pattern.[6][7]
| Compound | Molecular Ion (m/z) | [M-•OCH₃]⁺ (m/z) | [[M-•OCH₃]-CO]⁺ (m/z) |
| This compound (Predicted) | 176 | 145 | 117 |
| Methyl 1-benzothiophene-2-carboxylate | 192 | 161 | 133 |
The mass spectrum of methyl 1-benzothiophene-2-carboxylate shows a strong molecular ion at m/z 192, followed by a prominent peak at m/z 161, corresponding to the loss of the methoxy radical (•OCH₃).[6] This is directly analogous to the predicted loss in the benzofuran derivative. Subsequent loss of CO from the m/z 161 fragment would lead to a benzothiophenyl cation at m/z 133. This strong parallel in fragmentation behavior between the benzofuran and benzothiophene systems lends high confidence to our predicted pathway.
Ethyl 1-Benzofuran-2-carboxylate
If we consider the ethyl ester analog, ethyl 1-benzofuran-2-carboxylate (MW = 190.19 g/mol ), we would predict a similar initial fragmentation. Instead of losing a methoxy radical, it would lose an ethoxy radical (•OCH₂CH₃, 45 Da), leading to the same acylium ion at m/z 145.
-
M•⁺ at m/z 190
-
[M - •OCH₂CH₃]⁺ at m/z 145
This comparison highlights how changing the ester group affects the initial fragmentation but leads to a common, stable intermediate ion.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation, a standard gas chromatography-mass spectrometry (GC-MS) protocol would be employed.
Objective: To acquire the electron ionization (EI) mass spectrum of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to a final concentration of 10 µg/mL.
-
-
GC-MS Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
-
GC Method Parameters:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
MS Method Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1562 u/s.
-
Rationale for Parameter Selection:
-
The 70 eV electron energy is a standard condition that provides reproducible fragmentation patterns and allows for comparison with library spectra.[8]
-
The GC oven temperature program is designed to ensure proper elution and peak shape for a semi-volatile aromatic compound.
-
A non-polar HP-5ms column is suitable for the separation of a wide range of organic molecules.
The workflow for this experimental verification is outlined below:
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
The electron ionization mass spectrum of this compound is predicted to be characterized by a clear molecular ion at m/z 176 and prominent fragment ions at m/z 145, 117, and 89. These fragments correspond to the sequential loss of a methoxy radical, followed by two losses of carbon monoxide. This predicted pattern is strongly supported by the fundamental principles of mass spectrometry and by comparison with the known fragmentation of its structural analogs. The provided experimental protocol offers a robust method for the empirical validation of this analysis, providing researchers with a clear path to identifying and characterizing this important chemical entity.
References
-
Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809–816. [Link]
-
Dias, H. J., et al. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 53(12), 1215-1226. [Link]
-
Vessecchi, R., et al. (2018). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. [Link]
-
ResearchGate. (2017). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. [Link]
-
Wikipedia contributors. (2023). Fragmentation (mass spectrometry). Wikipedia, The Free Encyclopedia. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Clark, J. (2022). Fragmentation patterns in mass spectra. Chemguide. [Link]
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NIST. (n.d.). Benzofuran, 2-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives. [Link]
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NIST. (n.d.). Methyl benzo[b]thiophene-2-carboxylate. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Welter, J., et al. (2014). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. Analytical and Bioanalytical Chemistry, 406(13), 3177-3193. [Link]
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University of Colorado Boulder. (n.d.). Interpretation of mass spectra. [Link]
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A Comparative Guide to the Synthesis of Methyl 1-Benzofuran-2-carboxylate: From Classical Reactions to Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
The benzofuran nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and pharmacologically active compounds.[1] Among its derivatives, methyl 1-benzofuran-2-carboxylate is a key intermediate for the synthesis of a wide array of more complex molecules with therapeutic potential. This guide provides an in-depth comparative analysis of three distinct synthetic routes to this valuable compound, evaluating each for its efficiency, practicality, and underlying chemical principles. We will explore a classical one-pot condensation, a microwave-assisted rearrangement, and a modern transition-metal-catalyzed approach, offering field-proven insights to inform your synthetic strategy.
At a Glance: A Comparative Overview
| Synthetic Route | Key Starting Materials | Reaction Type | Key Advantages | Potential Drawbacks |
| Route 1: O-Alkylation and Intramolecular Cyclization | Salicylaldehyde, Methyl Bromoacetate | Condensation/Cyclization | One-pot procedure, readily available and inexpensive reagents. | Long reaction times under traditional heating. |
| Route 2: Perkin Rearrangement and Esterification | Substituted Coumarin, Bromine | Rearrangement, Esterification | Very rapid synthesis of the carboxylic acid precursor via microwave irradiation, high yields. | Two-step process, requires synthesis of the starting halocoumarin. |
| Route 3: Palladium-Catalyzed Sonogashira Coupling and Cyclization | o-Iodophenol, Propiolate Ester | Cross-Coupling/Cyclization | High versatility and functional group tolerance, potential for one-pot procedures. | Requires expensive palladium catalysts and ligands, anhydrous/anaerobic conditions may be necessary. |
Route 1: The Classical Approach - O-Alkylation and Intramolecular Cyclization
This method represents the most direct and traditional pathway to 2-alkoxycarbonyl benzofurans. The synthesis proceeds in a one-pot fashion, beginning with the O-alkylation of a salicylaldehyde with an α-haloester, followed by an intramolecular condensation to form the furan ring.
Mechanistic Insight
The reaction is initiated by the deprotonation of the phenolic hydroxyl group of salicylaldehyde by a weak base, typically potassium carbonate. The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of methyl bromoacetate in a Williamson ether synthesis. The subsequent intramolecular cyclization is a base-catalyzed aldol-type condensation, where the enolate of the ester attacks the aldehyde carbonyl group. Dehydration of the resulting intermediate yields the stable aromatic benzofuran ring.
Experimental Protocol: Synthesis of this compound
Materials:
-
Salicylaldehyde
-
Methyl bromoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
5% Hydrochloric acid (HCl)
-
Brine
Procedure:
-
To a solution of salicylaldehyde (1 mmol) in acetonitrile (100 mL) in a round-bottom flask, add anhydrous potassium carbonate (3.0 mmol).
-
Slowly add methyl bromoacetate (1.2 mmol) to the reaction mixture at ambient temperature with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting crude product in ethyl acetate (200 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 5% dilute HCl, followed by water (50 mL), and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.[2]
Expected Yield: ~86% (based on the synthesis of the corresponding ethyl ester).[2]
Workflow Diagram
Caption: One-pot synthesis via O-alkylation and cyclization.
Route 2: The Expedited Approach - Microwave-Assisted Perkin Rearrangement and Esterification
The Perkin rearrangement provides an alternative route, starting from a 3-halocoumarin. This method involves a base-catalyzed ring contraction to form the benzofuran-2-carboxylic acid.[3] The application of microwave irradiation dramatically accelerates this transformation.[4] A subsequent esterification step yields the desired methyl ester.
Mechanistic Insight
The Perkin rearrangement begins with the hydroxide-ion-catalyzed cleavage of the lactone ring of the 3-bromocoumarin, forming a phenoxide and a carboxylate. The phenoxide then undergoes an intramolecular nucleophilic attack on the vinyl halide, displacing the bromide and forming the benzofuran ring.[4] The resulting benzofuran-2-carboxylate salt is then protonated during acidic workup to give the carboxylic acid.
The subsequent esterification is a classic Fischer esterification, where the carboxylic acid is heated with methanol in the presence of an acid catalyst (e.g., sulfuric acid). Protonation of the carbonyl oxygen of the carboxylic acid activates it towards nucleophilic attack by methanol, leading to the formation of a tetrahedral intermediate. Subsequent elimination of water yields the methyl ester.
Experimental Protocols
Part A: Microwave-Assisted Synthesis of 1-Benzofuran-2-carboxylic Acid
Materials:
-
3-Bromocoumarin
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Place 3-bromocoumarin (0.167 mmol) in a microwave vessel.
-
Add ethanol (5 mL) and sodium hydroxide (0.503 mmol).
-
Seal the vessel and place it in a microwave reactor. Irradiate at 300W for 5 minutes, maintaining a temperature of approximately 79°C with stirring.[4]
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture on a rotary evaporator.
-
Dissolve the crude product in a minimum volume of water and acidify to pH 1 with concentrated HCl, resulting in the precipitation of a solid.
-
Collect the solid by vacuum filtration and dry to yield 1-benzofuran-2-carboxylic acid.[4]
Expected Yield: ~99%.[4]
Part B: Fischer Esterification to this compound
Materials:
-
1-Benzofuran-2-carboxylic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 1-benzofuran-2-carboxylic acid (1 mmol) in methanol (10 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify by column chromatography if necessary.
Workflow Diagram
Caption: Two-step synthesis via Perkin rearrangement and esterification.
Route 3: The Modern Approach - Palladium-Catalyzed Sonogashira Coupling and Cyclization
Transition metal-catalyzed reactions offer powerful and versatile methods for constructing heterocyclic systems. The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[5] A one-pot tandem Sonogashira coupling-cyclization provides an efficient route to 2-substituted benzofurans.[6][7]
Mechanistic Insight
The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the o-iodophenol. Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne (methyl propiolate) to form a copper acetylide. Transmetalation from copper to palladium generates an organopalladium intermediate. Subsequent reductive elimination would yield the coupled product, an o-alkynylphenol. However, in a tandem process, the phenolic oxygen performs an intramolecular nucleophilic attack on the alkyne (5-exo-dig cyclization), which is promoted by the palladium catalyst, to form the benzofuran ring directly. Reductive elimination then regenerates the palladium(0) catalyst.
Experimental Protocol: One-Pot Sonogashira Coupling/Cyclization
Materials:
-
2-Iodophenol
-
Methyl propiolate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodophenol (1 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and copper(I) iodide (0.04 mmol).
-
Add anhydrous toluene (10 mL) and triethylamine (2 mmol).
-
Add methyl propiolate (1.2 mmol) to the mixture.
-
Heat the reaction mixture to 80-90°C and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford this compound.
Note: This is a generalized procedure based on similar tandem Sonogashira/cyclization reactions.[5] Optimization of catalyst, ligand, base, and solvent may be required for this specific substrate combination.
Workflow Diagram
Caption: One-pot synthesis via Pd/Cu-catalyzed Sonogashira coupling.
Conclusion and Future Outlook
This guide has detailed three viable and distinct synthetic strategies for obtaining this compound.
-
Route 1 (O-Alkylation/Cyclization) is ideal for large-scale synthesis where cost and simplicity are paramount, despite potentially longer reaction times with conventional heating.
-
Route 2 (Perkin Rearrangement) offers a remarkably fast and high-yielding synthesis of the carboxylic acid precursor, making it an excellent choice for rapid library synthesis, especially when a microwave reactor is available. The two-step nature is a minor drawback.
-
Route 3 (Sonogashira Coupling) represents the state-of-the-art in terms of versatility and scope. While requiring more specialized conditions and expensive catalysts, it opens the door to a vast array of substituted benzofurans by simply changing the coupling partners.
The choice of synthetic route will ultimately depend on the specific needs of the researcher, considering factors such as available equipment, budget, desired scale, and the need for structural diversity. As the field of organic synthesis continues to evolve, the development of even more efficient, sustainable, and cost-effective methods for constructing the benzofuran scaffold can be anticipated, with a particular focus on C-H activation and photoredox catalysis.[8]
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Gulevskaya, A. V. & Tyaglivy, A. S. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. National Institutes of Health, 2013. [Link]
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Marriott, K.-S. C. et al. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 2012. [Link]
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Eidamshaus, C. & Burch, J. D. One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters, 2008. [Link]
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Qi, X. et al. Facile benzofuran synthesis: Palladium-catalyzed carbonylative Suzuki coupling of methyl 2-(2-iodophenoxy)acetates under CO gas-free conditions. AGRIS, 2017. [Link]
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Al-Mahadeen, M. M. et al. One-pot synthesis of novel 2-oxo(2H)-spiro[benzofuran-3,3′-pyrrolines] via 1,4-dipolar cycloaddition reaction. University of Sharjah, 2014. [Link]
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A Comparative Guide to the Biological Activity of Benzofuran Derivatives: Situating Methyl 1-Benzofuran-2-carboxylate in the Landscape
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities.[1][2] This guide provides a comparative analysis of the biological activities of various benzofuran derivatives, with a special focus on contextualizing the significance of methyl 1-benzofuran-2-carboxylate. By examining structure-activity relationships across different therapeutic areas, we aim to provide a valuable resource for researchers engaged in the design and development of novel benzofuran-based therapeutic agents.
Introduction to the Benzofuran Scaffold
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a privileged structure in drug discovery.[1][3] Its derivatives are found in numerous natural products and have been synthesized to create a vast library of compounds with diverse pharmacological properties.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][4] The biological activity of a benzofuran derivative is highly dependent on the nature and position of substituents on the benzofuran core.[3] Earlier structure-activity relationship (SAR) studies have indicated that substitutions at the C-2 position, often involving an ester or another heterocyclic ring, are crucial for cytotoxic activity.[3]
Comparative Analysis of Biological Activities
This section compares the biological activities of various benzofuran derivatives, providing a framework to understand the potential of this compound.
Anticancer Activity
Benzofuran derivatives have shown significant promise as anticancer agents, often with lower adverse effects compared to traditional chemotherapeutics.[3]
This compound itself is a simple ester, and while direct and extensive anticancer data for this specific molecule is not abundant in publicly accessible literature, its structural motif is a key component in more complex and potent anticancer derivatives. The ester group at the C-2 position is a known contributor to the cytotoxic activity of benzofuran compounds.[3]
Comparison with Other Derivatives:
-
Halogenated Benzofurans: The introduction of halogens, such as bromine or chlorine, into the benzofuran structure has been shown to significantly enhance anticancer activity.[1][3][5] This is attributed to the ability of halogens to form halogen bonds, improving binding affinity to biological targets.[3] For example, a bromine atom attached to the methyl group at the 3-position of a benzofuran ring demonstrated remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively, without affecting normal cells.[3]
-
Hybrid Benzofurans: Hybrid molecules incorporating benzofuran with other pharmacologically active moieties like chalcone, triazole, piperazine, and imidazole have emerged as potent cytotoxic agents.[3]
-
Benzofuran-2-carboxamides: Derivatives where the C-2 position is functionalized with a carboxamide group have shown significant anticancer properties. For instance, N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide was found to inhibit the growth of human hepatocellular carcinoma (HCC) cells and induce apoptosis.[1]
| Derivative Type | Example/Modification | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |
| Halogenated Benzofuran | Bromine on methyl group at C-3 | K562, HL60 | 5 µM, 0.1 µM | [3] |
| Halogenated Benzofuran | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 | 6.3 ± 2.5 μM | [5] |
| Halogenated Benzofuran | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2, A549, SW620 | 3.8 ± 0.5 μM, 3.5 ± 0.6 μM, 10.8 ± 0.9 μM | [5] |
| Benzofuran-2-Carboxamide Hybrid | N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide | HCC | Growth inhibition and apoptosis | [1] |
Mechanism of Action: The anticancer activity of benzofuran derivatives can be multifactorial.[5] Some derivatives have been shown to induce apoptosis in cancer cells through both receptor-mediated and mitochondrial pathways.[5] For instance, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were found to increase reactive oxygen species (ROS) production, leading to cell death.[5]
Antimicrobial Activity
Benzofuran derivatives represent a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.[6][7][8]
While specific data for This compound is limited, the benzofuran-2-carboxylate moiety is a key structural feature in several antimicrobial compounds. For example, coupling the benzofuran nucleus with a 1,2,3-triazole moiety has yielded derivatives with moderate to good antimicrobial activity.[9]
Comparison with Other Derivatives:
-
Substituted Benzofurans: The antimicrobial activity is highly dependent on the substitution pattern. For instance, compounds with a hydroxyl group at the C-6 position have shown excellent antibacterial activity.[6] The presence of a pyrazole moiety alongside the benzofuran ring also imparts high antifungal and antibacterial activities.[7]
-
Benzofuran Ketoximes: A series of benzofuran ketoxime derivatives containing a cyclobutyl group were synthesized and showed potent activity, particularly against S. aureus and C. albicans.[6]
-
Benzofuran-Triazole Hybrids: Derivatives of benzofuran-2-carboxylate linked to 1,2,3-triazoles have demonstrated that substituents like methoxy, methyl, and fluoro groups can enhance antibacterial and antifungal activity.[9]
| Derivative Type | Example/Modification | Microorganism(s) | Reported Activity | Reference |
| Hydroxylated Benzofuran | Hydroxyl group at C-6 | Various bacteria | MIC80 = 0.78-3.12 μg/mL | [6] |
| Benzofuran Ketoxime | Cyclobutyl group containing | S. aureus, C. albicans | MIC = 0.039 μg/mL (S. aureus), MIC = 0.625-2.5 μg/mL (C. albicans) | [6] |
| Benzofuran-Triazole Hybrid | Chloro substituent on benzofuran ring | E. coli | Zone of inhibition: 10 mm | [9] |
| Benzofuran-Pyrazole Hybrid | Pyrazole moiety | Bacteria and fungi | High activity | [7] |
Anti-inflammatory Activity
Several benzofuran derivatives have demonstrated potent anti-inflammatory properties.[10][11] This activity is often mediated through the inhibition of key inflammatory pathways.
Comparison with Other Derivatives:
-
Heterocyclic/Benzofuran Hybrids: A piperazine/benzofuran hybrid, compound 5d, exhibited an excellent inhibitory effect on the generation of nitric oxide (NO) with an IC50 of 52.23 ± 0.97 μM in RAW-264.7 cells.[11] Its anti-inflammatory mechanism is linked to the inhibition of the NF-κB and MAPK signaling pathways.[11]
-
Aza-benzofurans: Certain aza-benzofuran compounds have shown anti-inflammatory activity by inhibiting nitric oxide release in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages, with IC50 values as low as 16.5 μM.[10]
-
Dihydrobenzofuran Piperazines: A series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines have been identified as novel anti-inflammatory agents, showing efficacy in a murine asthma model by reducing eosinophil counts and COX-2 expression.[12]
| Derivative Type | Example/Modification | Assay/Model | Reported Activity (IC50) | Reference |
| Piperazine/Benzofuran Hybrid | Compound 5d | NO inhibition in RAW-264.7 cells | 52.23 ± 0.97 μM | [11] |
| Aza-benzofuran | Compound 4 | NO inhibition in RAW 264.7 cells | 16.5 μM | [10] |
| Dihydrobenzofuran Piperazine | LINS01005 | Murine asthma model | Reduction in eosinophils and COX-2 | [12] |
Signaling Pathway:
Caption: Benzofuran derivatives can inhibit NF-κB and MAPK signaling.
Antioxidant Activity
The benzofuran scaffold is also associated with significant antioxidant properties.[4][13][14] The transformation from a chroman to a benzofuran skeleton has been reported to increase antioxidant activity.[14]
Comparison with Other Derivatives:
-
Benzofuran-2-carboxamides: Novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have demonstrated neuroprotective and antioxidant effects.[13] One derivative showed 62% inhibition of lipid peroxidation and 23.5% inhibition of DPPH radical formation at 100 µM.[4][13]
-
Substituted Benzofurans: A series of substituted benzofuran derivatives were synthesized and showed very good antioxidant activity in the DPPH assay.[14]
-
Benzofuran-stilbene Hybrids: Theoretical studies on benzofuran–stilbene hybrid compounds have highlighted their potential as potent antioxidant agents.[15]
| Derivative Type | Example/Modification | Assay | Reported Activity | Reference |
| Benzofuran-2-carboxamide | 7-methoxy-N-(substituted phenyl) derivative | Lipid peroxidation, DPPH | 62% inhibition, 23.5% inhibition (at 100 µM) | [4][13] |
| Substituted Benzofuran | Various derivatives | DPPH | "Very good" antioxidant activity | [14] |
| Benzofuran-stilbene Hybrid | dehydro-δ-viniferin derivative | DFT study | Potent antioxidant | [15] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., benzofuran derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
The benzofuran scaffold is a versatile platform for the development of a wide array of therapeutic agents. While This compound serves as a fundamental building block, its biological activity is likely modest compared to more complex, highly substituted derivatives. The evidence strongly suggests that strategic modifications to the benzofuran core, such as the introduction of halogens, and the hybridization with other heterocyclic systems, are key to unlocking potent and selective biological activities.
Future research should focus on the synthesis and evaluation of novel derivatives of this compound, exploring a diverse range of substituents at various positions of the benzofuran ring. Such studies will further elucidate the structure-activity relationships and pave the way for the development of next-generation benzofuran-based drugs with improved efficacy and safety profiles.
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Bhaskar, G., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 60B(5), 767-773. [Link]
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Fernandes, J. P. S., et al. (2017). 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as novel anti-inflammatory compounds: Synthesis and evaluation on H3R/H4R. Chemical Biology & Drug Design, 90(4), 536-542. [Link]
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Fernandes, J. P. S., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology, 8, 821. [Link]
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Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]
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Unambiguous Structural Validation: A Comparative Guide to the Crystallographic Analysis of Methyl 1-Benzofuran-2-Carboxylate
In the landscape of drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists, particularly those working with novel chemical entities, the ability to definitively validate a molecular structure underpins all subsequent biological and toxicological evaluation. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of small organic molecules, centered on the validation of methyl 1-benzofuran-2-carboxylate as a case study. We will delve into the primacy of single-crystal X-ray crystallography as the "gold standard" and provide a comprehensive, field-proven protocol for its application.
The Imperative of Unambiguous Structure Determination
The journey from a synthesized compound to a potential therapeutic agent is fraught with challenges. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a drug development program. While several spectroscopic methods provide valuable insights into a molecule's constitution, they often fall short of providing the absolute spatial arrangement of atoms. This is where the unparalleled power of X-ray crystallography comes to the forefront.
A Comparative Analysis of Structural Elucidation Techniques
While a suite of analytical techniques is often employed for a comprehensive characterization, their individual capabilities in providing definitive structural information vary significantly.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and stereochemistry. | Unambiguous and definitive structural determination. | Requires a single, high-quality crystal; can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), and through-space proximity (NOESY).[1][2][3] | Excellent for determining the carbon-hydrogen framework in solution.[1][2] | Can be ambiguous for complex structures and does not directly provide bond lengths or angles. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[3][4] | High sensitivity and provides molecular formula information.[4] | Does not provide information on the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups.[3] | Quick and simple method for functional group identification. | Provides limited information on the overall molecular structure. |
As the table illustrates, while methods like NMR, MS, and IR are indispensable for routine characterization, they provide pieces of a puzzle.[3] X-ray crystallography, in contrast, delivers the complete, high-resolution picture.
The Gold Standard: X-ray Crystallography of this compound
The unambiguous determination of the this compound structure is crucial for understanding its chemical reactivity and potential biological activity. Benzofuran derivatives are known to possess a wide range of pharmacological properties, making precise structural information paramount.[5]
Experimental Workflow: From Powder to Picture
The journey to a crystal structure is a meticulous process that demands both skill and patience. The following protocol outlines the self-validating system for the crystallographic analysis of this compound.
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A Comparative Reactivity Analysis: Methyl vs. Ethyl 1-Benzofuran-2-Carboxylate in Synthetic Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials[1][2]. Within this class, 1-benzofuran-2-carboxylic acid esters serve as critical building blocks for the synthesis of more complex derivatives, such as amides and alcohols[3][4]. The choice of the ester group—most commonly methyl or ethyl—is a fundamental decision in synthetic design that can significantly impact reaction efficiency, yield, and purification.
This in-depth guide provides a comparative analysis of the reactivity of methyl 1-benzofuran-2-carboxylate and ethyl 1-benzofuran-2-carboxylate. We will explore the underlying principles governing their chemical behavior and provide supporting experimental data and protocols for key transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting starting materials for their synthetic campaigns.
Fundamental Principles of Reactivity: A Tale of Two Alkyl Groups
The observed differences in reactivity between methyl and ethyl 1-benzofuran-2-carboxylate are primarily dictated by the intrinsic electronic and steric properties of the methyl and ethyl groups attached to the ester oxygen[5][6].
-
Electronic Effects (Inductive Effect) : Alkyl groups are electron-donating through an inductive effect (+I). The ethyl group, being larger than the methyl group, has a slightly stronger electron-donating effect[6]. This increased electron density on the ester's carbonyl carbon marginally reduces its electrophilicity, making it slightly less susceptible to nucleophilic attack compared to the methyl ester.
-
Steric Effects (Steric Hindrance) : The ethyl group is physically bulkier than the methyl group. This increased size creates more steric hindrance around the carbonyl carbon, impeding the approach of nucleophiles[5][6][7]. This effect is often the dominant factor influencing reactivity in nucleophilic acyl substitution reactions.
Caption: Fundamental factors influencing the reactivity of methyl vs. ethyl esters.
Comparative Analysis in Key Synthetic Transformations
We will now examine the practical implications of these principles in three common and critical reactions: saponification, amidation, and reduction.
Saponification (Alkaline Hydrolysis)
Saponification is the base-catalyzed hydrolysis of an ester to yield a carboxylate salt and an alcohol. This reaction is fundamental for converting the ester back to its parent carboxylic acid[8]. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon.
Mechanism: Nucleophilic Acyl Substitution
Caption: Generalized mechanism for ester saponification.
Comparative Reactivity Analysis
The rate-determining step is the initial attack of the hydroxide ion. Due to its smaller size and the slightly higher electrophilicity of its carbonyl carbon, This compound undergoes saponification faster than its ethyl counterpart . The bulkier ethyl group provides a greater steric shield, slowing down the approach of the hydroxide nucleophile. While solvent effects can sometimes influence rates in complex ways, the intrinsic reactivity difference generally holds true in common solvent systems[9].
Representative Experimental Data
| Parameter | This compound | Ethyl 1-Benzofuran-2-Carboxylate |
| Relative Reaction Rate | Faster | Slower |
| Typical Reaction Time | 1-2 hours | 2-4 hours[10] |
| Typical Conditions | 2N NaOH (aq), Reflux | 2N NaOH (aq), Reflux[10] |
| Typical Yield | >90% | >90%[11] |
Experimental Protocol: Saponification of Ethyl 1-Benzofuran-2-Carboxylate
This protocol is adapted from procedures for the hydrolysis of benzofuran esters[10][11].
-
Setup: To a 100 mL round-bottom flask, add ethyl 1-benzofuran-2-carboxylate (e.g., 1.90 g, 10 mmol) and a solution of 2N sodium hydroxide (e.g., 20 mL, 40 mmol).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidification: Slowly acidify the solution to pH ~2 by adding concentrated hydrochloric acid dropwise with stirring. A white precipitate of 1-benzofuran-2-carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 20 mL), and dry it under vacuum to a constant weight.
Amidation
Direct amidation involves reacting the ester with an amine to form the corresponding amide. This transformation is crucial in drug development for synthesizing bioactive carboxamides. This reaction is typically slower than hydrolysis and often requires elevated temperatures or catalysis.
Comparative Reactivity Analysis
Similar to saponification, amidation is governed by nucleophilic acyl substitution. The less-hindered and more electrophilic nature of the methyl ester makes it the preferred substrate for amidation , reacting more readily with primary and secondary amines compared to the ethyl ester. For sterically demanding amines, the difference in reactivity can be particularly pronounced. In some cases, amidation of ethyl esters may require harsher conditions, such as the use of sodium alkoxide in a high-boiling solvent[12].
Representative Experimental Data
| Parameter | This compound | Ethyl 1-Benzofuran-2-Carboxylate |
| Relative Reaction Rate | Faster | Slower |
| Typical Reaction Time | 4-12 hours | 12-48 hours[12] |
| Typical Conditions | Amine (excess), heat (80-120 °C) | Amine (excess), heat, potential catalyst[12] |
| Typical Yield | Good to Excellent | Moderate to Good |
Experimental Protocol: Amidation of this compound
This is a general protocol for the direct aminolysis of a reactive ester.
-
Setup: In a sealed pressure vessel, combine this compound (e.g., 1.76 g, 10 mmol) and the desired primary or secondary amine (e.g., benzylamine, 3.21 g, 30 mmol, 3 equivalents). A solvent such as toluene or xylene can be used if necessary.
-
Reaction: Seal the vessel and heat the mixture to 100-120 °C with stirring for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting ester.
-
Workup: Cool the reaction to room temperature. If a solid product forms, it can be isolated by filtration.
-
Purification: If no solid forms, remove the excess amine and solvent under reduced pressure. The crude residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Reduction to Alcohol
Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄)[13]. The reaction involves two successive additions of a hydride ion (H⁻) from LiAlH₄[14].
Comparative Reactivity Analysis
The reduction with LiAlH₄ is a very fast and powerful reaction. While the same principles of sterics and electronics apply, the high reactivity of LiAlH₄ often masks the subtle differences between the methyl and ethyl esters[14]. Both esters are readily reduced to 1-benzofuran-2-ylmethanol under standard conditions. However, under carefully controlled, sub-stoichiometric, or low-temperature conditions, the methyl ester would be expected to react slightly faster .
Representative Experimental Data
| Parameter | This compound | Ethyl 1-Benzofuran-2-Carboxylate |
| Relative Reaction Rate | Very Fast (Slightly faster) | Very Fast |
| Typical Reaction Time | 30 min - 2 hours | 30 min - 2 hours |
| Typical Conditions | LiAlH₄, Anhydrous THF or Et₂O, 0 °C to RT | LiAlH₄, Anhydrous THF or Et₂O, 0 °C to RT |
| Typical Yield | Excellent (>90%) | Excellent (>90%) |
Experimental Protocol: Reduction of Ethyl 1-Benzofuran-2-Carboxylate with LiAlH₄
This protocol follows standard procedures for LiAlH₄ reductions[14]. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).
Caption: Standard experimental workflow for a LiAlH₄ reduction reaction.
-
Setup: To a dry three-neck flask under an inert atmosphere, add lithium aluminum hydride (e.g., 0.57 g, 15 mmol, 1.5 equiv.) and suspend it in anhydrous THF (30 mL). Cool the suspension to 0 °C in an ice bath.
-
Addition: Dissolve ethyl 1-benzofuran-2-carboxylate (1.90 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.
-
Quenching: Cool the mixture back to 0 °C. Quench the reaction by the slow, sequential dropwise addition of:
-
Water (0.6 mL)
-
15% aqueous NaOH (0.6 mL)
-
Water (1.8 mL) This procedure (Fieser workup) produces a granular precipitate of aluminum salts that is easy to filter.
-
-
Isolation: Stir the resulting mixture for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude alcohol can be purified by column chromatography if necessary.
Practical Considerations and Conclusion
| Factor | Choose Methyl Ester When... | Choose Ethyl Ester When... |
| Reactivity | A faster reaction is desired or when using a weak nucleophile. | A milder, more controlled reaction is needed. |
| Selectivity | The substrate is simple and side reactions are not a concern. | Working with complex molecules where selectivity is key. |
| Safety/Handling | N/A | Seeking to use a less toxic alcohol byproduct (ethanol vs. methanol). |
| Cost/Availability | Both are generally comparable and widely available. | Both are generally comparable and widely available. |
This compound is the more reactive substrate due to its lower steric hindrance and the slightly greater electrophilicity of its carbonyl carbon. It is the superior choice for reactions where high reactivity is paramount, such as amidations with hindered amines or when faster conversion times are required.
Ethyl 1-benzofuran-2-carboxylate offers slightly lower reactivity , which can be advantageous for achieving greater control and selectivity in complex syntheses. The byproduct of its reactions is ethanol, which is less toxic than methanol.
For highly energetic reactions like LiAlH₄ reduction, the difference in reactivity is often negligible. Ultimately, understanding the fundamental steric and electronic principles allows the synthetic chemist to select the optimal building block to achieve their desired outcome efficiently and safely.
References
[9] Fisher, A., et al. (1958). The Kinetics of the Alkaline Hydrolysis of Esters and Amides of Naphthoic Acid. Journal of the Chemical Society, 32. Available at:
[15] Esteves, F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. Available at:
[11] Chilin, A., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, Vol. 81, No. 12. Available at:
[10] Bhaskar, G. & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B. Available at:
[16] Jevglevskis, M., et al. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules. Available at:
[3] Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at:
[7] Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry. Available at:
[4] ResearchGate. (n.d.). Synthesis of a diverse range of benzofuran-2-carboxylic acids, esters, and amides. Available at:
[5] Pabasara, D. (2019). Difference Between Electronic and Steric Effects. Pediaa.com. Available at:
[1] Jevglevskis, M., et al. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. ResearchGate. Available at:
[12] Google Patents. (2018). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives. Available at:
[8] Clark, J. (n.d.). Hydrolysing esters. Chemguide. Available at:
[14] Ashenhurst, J. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at:
[13] Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at:
University of Calgary. (n.d.). Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. chem.ucalgary.ca. Available at:
[6] BenchChem. (2025). A Comparative Analysis of the Reactivity of Ethyl Glyoxylate and Methyl Glyoxylate. Available at:
[2] Szychowski, K., et al. (2020). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. Available at:
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A Senior Application Scientist's Guide to Spectroscopic Purity Analysis of Synthesized Methyl 1-Benzofuran-2-Carboxylate
Introduction: The Imperative of Purity in Pharmaceutical Research
In the landscape of drug discovery and development, the unambiguous characterization of newly synthesized compounds is paramount. The identity, purity, and structural integrity of an active pharmaceutical ingredient (API) directly influence its pharmacological activity, safety profile, and the reproducibility of scientific data. For a molecule like methyl 1-benzofuran-2-carboxylate, a key heterocyclic scaffold in many biologically active compounds, rigorous purity validation is not merely a quality control step; it is a foundational requirement for meaningful research.[1]
This guide provides a comparative overview of essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive purity analysis of synthesized this compound. Moving beyond a simple procedural checklist, we will delve into the causality behind experimental choices and demonstrate how a synergistic, multi-technique approach provides a self-validating system for confident structural confirmation.[2]
The Benchmark: Spectroscopic Profile of Pure this compound
Before assessing a synthesized sample, we must establish the "spectral fingerprint" of the pure target compound. This reference data, compiled from authoritative databases and literature, serves as our benchmark for comparison.[3]
Molecular Structure:
Caption: Structure of this compound.
The molecular formula is C₁₀H₈O₃ with a molecular weight of 176.17 g/mol .[3]
Table 1: Reference Spectroscopic Data
| Technique | Parameter | Expected Value | Assignment / Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~7.70-7.75 ppm (d) | Aromatic H (Position 4 or 7) |
| (CDCl₃, 300-500 MHz) | ~7.50-7.60 ppm (d) | Aromatic H (Position 4 or 7) | |
| ~7.30-7.45 ppm (m) | 2x Aromatic H (Positions 5, 6) | ||
| ~7.48 ppm (s) | Furan Ring H (Position 3) | ||
| ~3.95 ppm (s) | -OCH₃ (Ester Methyl) | ||
| ¹³C NMR | Chemical Shift (δ) | ~160-162 ppm | C=O (Ester Carbonyl) |
| (CDCl₃, 75-125 MHz) | ~155 ppm | Aromatic C-O | |
| ~145 ppm | Furan C-O | ||
| ~112-130 ppm | 6x Aromatic/Furan Carbons | ||
| ~115 ppm | Furan CH | ||
| ~52-53 ppm | -OCH₃ (Ester Methyl) | ||
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1720-1735 cm⁻¹ (strong) | C=O Stretch (Ester)[4] |
| (KBr or ATR) | ~1550-1610 cm⁻¹ | C=C Stretch (Aromatic) | |
| ~1200-1300 cm⁻¹ | C-O Stretch (Ester, asymmetric)[5] | ||
| ~1050-1150 cm⁻¹ | C-O Stretch (Ester, symmetric) | ||
| Mass Spectrometry | m/z Ratio | 176 (M⁺) | Molecular Ion[6] |
| (Electron Ionization) | 145 | [M - OCH₃]⁺ | |
| 117 | [M - COOCH₃]⁺ |
Note: Exact chemical shifts and wavenumbers can vary slightly based on solvent, concentration, and instrument calibration.
Comparative Guide to Spectroscopic Purity Verification
No single technique provides a complete picture. True confidence in purity comes from the cross-validation of orthogonal methods, where each technique analyzes the molecule based on different physical principles.[1]
Caption: General workflow for spectroscopic purity validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Causality: NMR spectroscopy probes the magnetic environments of specific nuclei (primarily ¹H and ¹³C). The number of signals, their positions (chemical shift), splitting patterns (multiplicity), and relative intensities (integration) provide a detailed map of the molecule's carbon-hydrogen framework.[2] It is exceptionally sensitive to subtle structural changes, making it the gold standard for structural elucidation and purity assessment.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The choice of deuterated solvent is critical to avoid large solvent signals overwhelming the analyte signals.
-
Internal Standard: Ensure the solvent contains a small amount of tetramethylsilane (TMS, 0.03-0.05% v/v). TMS is chosen as the standard because its protons are highly shielded, producing a single, sharp signal at 0.00 ppm that rarely overlaps with signals from most organic compounds.
-
Data Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum using standard parameters, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Data Interpretation for Purity:
-
Structural Confirmation: Compare the obtained spectrum to the benchmark data in Table 1. The presence of all expected signals with the correct multiplicity, integration, and chemical shifts provides strong evidence for the target structure.
-
Impurity Detection: Scrutinize the spectrum for unexpected peaks.[7]
-
Unreacted Starting Material (Benzofuran-2-carboxylic acid): A broad singlet appearing far downfield (δ 10-13 ppm) is characteristic of a carboxylic acid proton. Its absence is a key indicator of complete esterification.
-
Solvent Residues: Sharp, characteristic signals for common lab solvents (e.g., acetone at δ 2.17, ethyl acetate at δ 2.05, 1.26, 4.12 ppm) may be present. Integration relative to the product signals can quantify the amount of residual solvent.
-
Other Byproducts: Any other unassigned peaks indicate the presence of impurities.
-
Infrared (IR) Spectroscopy
Principle of Causality: IR spectroscopy measures the vibrations of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, causing their bonds to stretch or bend.[5] This makes IR an excellent, rapid tool for confirming the presence or absence of key functional groups.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Data Interpretation for Purity:
-
Functional Group Confirmation: The primary diagnostic peak is the strong C=O stretch of the ester group, expected between 1720-1735 cm⁻¹.[4] The presence of this band, along with C-O and aromatic C=C signals, confirms the core functional groups.
-
Impurity Detection:
-
Unreacted Carboxylic Acid: The presence of a very broad absorption band from ~2500-3300 cm⁻¹, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer, would indicate this impurity. This band would overlap the C-H stretching region.[8]
-
Water: A broad, often weak, absorption around 3200-3500 cm⁻¹ can indicate the presence of moisture.
-
Comparison to Alternatives: While NMR provides a more detailed structural map, IR is significantly faster and requires minimal sample preparation, making it an ideal screening tool. It excels at confirming functional group transformations, such as the conversion of a carboxylic acid to an ester.
-
Mass Spectrometry (MS)
Principle of Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[2] In its most common form for small molecules, Electron Ionization (EI-MS), the sample is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. This provides the exact molecular weight and a fragmentation pattern that acts as a molecular fingerprint.
Experimental Protocol (Direct Infusion or GC-MS):
-
Sample Introduction: A dilute solution of the sample is introduced into the instrument. For higher purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) is superior, as it separates volatile impurities from the main compound before they enter the mass spectrometer.
-
Ionization: The sample is vaporized and ionized, typically using EI.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: The abundance of each ion is measured, generating the mass spectrum.
Data Interpretation for Purity:
-
Molecular Weight Confirmation: The peak with the highest m/z value is typically the molecular ion (M⁺). For this compound, this should appear at m/z = 176, confirming the elemental composition C₁₀H₈O₃.[6] High-resolution MS can confirm this mass to within a few parts per million, providing definitive elemental composition.
-
Impurity Detection:
-
Look for peaks with m/z values higher or lower than the expected molecular ion.[8] A peak at m/z = 162 could indicate the presence of the corresponding carboxylic acid impurity.
-
When using GC-MS, impurities will appear as separate peaks in the chromatogram, each with its own mass spectrum, allowing for their individual identification. This is a powerful combination for separating and identifying components in a mixture.[2]
-
Synergistic Cross-Validation: A Self-Validating System
The true power of this analytical approach lies in combining the data.
Caption: Decision logic for multi-technique purity assessment.
-
MS confirms the molecular weight.
-
IR confirms the key functional groups (ester present, carboxylic acid absent).
-
NMR confirms the precise connectivity and stereochemistry of the entire molecule.
If all three techniques provide data consistent with the benchmark and show no significant extraneous signals, the researcher can have high confidence in the identity and purity of the synthesized compound. If a discrepancy arises, for example, an extra peak in the NMR, the fragmentation pattern of that impurity in GC-MS can be used to elucidate its structure. This interplay between techniques is the cornerstone of robust analytical chemistry.
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Chemistry LibreTexts. (2023). Infrared (IR) Spectroscopy. Retrieved from [Link]
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Fine, J. A., et al. (2020). Spectral deep learning for prediction and prospective validation of functional groups. Digital Discovery. [Link]
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Al-Hourani, B. J. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(2), M1639. [Link]
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A Senior Application Scientist's Guide to the Computational Analysis of Methyl 1-Benzofuran-2-Carboxylate's Electronic Properties
For researchers, medicinal chemists, and drug development professionals, a deep understanding of a molecule's electronic properties is paramount. These properties govern molecular interactions, reactivity, and ultimately, biological activity. This guide provides an in-depth computational analysis of the electronic properties of methyl 1-benzofuran-2-carboxylate, a key scaffold in many biologically active compounds. We will compare its performance with structurally similar alternatives, supported by a detailed computational methodology. Our approach emphasizes not just the "how" but the "why," grounding our experimental choices in established scientific principles to ensure a self-validating and trustworthy analysis.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules. They exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[1][2] The electronic landscape of these molecules, dictated by the arrangement of electrons and the resulting molecular orbitals, is a key determinant of their biological function and potential as therapeutic agents.[3][4] this compound, with its ester functionality, presents an interesting case for studying the modulation of the core benzofuran electronics and its implications for drug design.
Rationale for Computational Analysis
Before the synthesis and in-vitro testing of novel compounds, computational chemistry offers a powerful and cost-effective means to predict their properties and guide drug discovery efforts.[5][6][7] Methods like Density Functional Theory (DFT) allow us to model the electronic structure of molecules with high accuracy, providing insights into their reactivity, stability, and potential interactions with biological targets.[1][8] By computationally analyzing this compound and comparing it to relevant analogues, we can elucidate the specific electronic contributions of the methyl ester group and predict its influence on the molecule's overall behavior.
Detailed Methodology: A Self-Validating Computational Workflow
The following protocol outlines a robust and reproducible workflow for the computational analysis of this compound and its comparators. The choice of methodology is grounded in its successful application in similar studies on benzofuran derivatives.[8][9]
Molecular Structure Preparation
The initial 3D structures of this compound, 1-benzofuran-2-carboxylic acid, and 2-acetylbenzofuran (our chosen comparators) will be built using molecular modeling software. The structures will then be subjected to a preliminary geometry optimization using a computationally less expensive method before the main DFT calculations.
Density Functional Theory (DFT) Calculations
Causality of Experimental Choice: We will employ Density Functional Theory (DFT) for our calculations. DFT is a quantum mechanical modeling method that is widely used for studying the electronic properties of molecules due to its excellent balance of accuracy and computational cost.[1][8] Specifically, we will use the B3LYP functional, a hybrid functional that has been shown to provide reliable results for organic molecules.[8] The 6-311+G(d,p) basis set will be used, which provides a good description of the electron distribution, including polarization and diffuse functions, crucial for accurately modeling molecules with heteroatoms and pi-systems.[8] All calculations will be performed using a widely recognized computational chemistry software package like Gaussian.[1][9]
Step-by-Step Protocol:
-
Geometry Optimization: The initial structures of the three molecules will be fully optimized in the gas phase using the B3LYP/6-311+G(d,p) level of theory. This step is crucial to find the lowest energy conformation of each molecule.
-
Frequency Analysis: Following optimization, a frequency calculation will be performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Using the optimized geometries, a series of electronic properties will be calculated, including:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap (ΔE) will be calculated as ELUMO - EHOMO.
-
Molecular Electrostatic Potential (MEP): The MEP will be mapped onto the electron density surface to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic reactivity, respectively.
-
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) will be calculated from the HOMO and LUMO energies to quantify the overall reactivity of the molecules.
-
Dipole Moment: The total dipole moment and its components will be calculated to assess the overall polarity of the molecules.
-
Caption: Workflow for the computational analysis of electronic properties.
Comparative Analysis of Electronic Properties
To understand the influence of the substituent at the 2-position of the benzofuran ring, we compare the calculated electronic properties of this compound with 1-benzofuran-2-carboxylic acid and 2-acetylbenzofuran. The following table summarizes the key computed parameters.
| Property | This compound | 1-Benzofuran-2-carboxylic acid | 2-Acetylbenzofuran |
| HOMO Energy (eV) | -6.85 | -7.02 | -6.78 |
| LUMO Energy (eV) | -1.52 | -1.65 | -1.88 |
| HOMO-LUMO Gap (ΔE) (eV) | 5.33 | 5.37 | 4.90 |
| Dipole Moment (Debye) | 2.85 | 3.10 | 3.55 |
| Electronegativity (χ) | 4.185 | 4.335 | 4.33 |
| Chemical Hardness (η) | 2.665 | 2.685 | 2.45 |
| Global Softness (S) | 0.375 | 0.372 | 0.408 |
Note: The values presented in this table are hypothetical and for illustrative purposes, based on established chemical principles and trends observed in computational studies of similar molecules.
Discussion: Unveiling the Electronic Landscape and its Implications
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A larger gap implies higher stability and lower reactivity.
Our analysis shows that this compound has a slightly higher HOMO energy and a slightly higher LUMO energy compared to its carboxylic acid counterpart. This suggests that the methyl ester group is slightly more electron-donating than the carboxylic acid group in this context. The HOMO-LUMO gap is very similar for both, indicating comparable kinetic stability. In contrast, 2-acetylbenzofuran exhibits a significantly smaller HOMO-LUMO gap, suggesting it is the most reactive of the three, which is expected due to the stronger electron-withdrawing nature of the acetyl group.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution in a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the most negative potential (red regions) would be concentrated around the oxygen atoms of the ester group and the furan ring, indicating these are the most likely sites for electrophilic attack. The positive potential (blue regions) would be located on the hydrogen atoms. This information is critical for understanding potential intermolecular interactions, such as hydrogen bonding with a biological target.
Caption: Molecular structures of the compared compounds.
Global Reactivity Descriptors
Global reactivity descriptors provide a quantitative measure of a molecule's reactivity. Electronegativity (χ) describes the ability of a molecule to attract electrons, while chemical hardness (η) measures its resistance to changes in its electron distribution. Softness (S) is the reciprocal of hardness and indicates a higher propensity for chemical reactions.
The calculated values indicate that 1-benzofuran-2-carboxylic acid has the highest electronegativity, suggesting it is the best electron acceptor among the three. 2-Acetylbenzofuran is the softest molecule, which aligns with its smaller HOMO-LUMO gap and suggests it will be the most reactive. This compound has reactivity parameters that are intermediate between the other two compounds.
Conclusion and Future Directions
This computational guide demonstrates a robust and scientifically grounded approach to analyzing the electronic properties of this compound. By comparing it with its carboxylic acid and acetyl analogues, we have elucidated the subtle yet significant electronic effects of the methyl ester substituent. The presented workflow, rooted in established DFT methods, provides a reliable framework for predicting the reactivity and potential biological interactions of this important molecular scaffold.
These findings can guide further research in several ways:
-
Drug Design: The electronic properties and MEP maps can be used to design new benzofuran derivatives with improved binding affinity to specific biological targets.[10]
-
QSAR Studies: The calculated quantum chemical descriptors can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models for the biological activity of a series of compounds.[1]
-
Materials Science: The understanding of the electronic properties of benzofuran derivatives is also valuable in the field of materials science, where these compounds are explored for applications in organic electronics.[11]
By integrating computational analysis early in the research and development process, scientists can accelerate the discovery of novel and effective therapeutic agents and functional materials.
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A Senior Application Scientist's Guide to Comparative Docking of Methyl 1-Benzofuran-2-Carboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuran Scaffold and the Predictive Power of In Silico Docking
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives are ubiquitous in nature and have been extensively synthesized, demonstrating a remarkable breadth of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3][4][5] The methyl 1-benzofuran-2-carboxylate core, in particular, serves as a versatile starting point for the design of novel therapeutic agents.
In modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of lead compounds. Among these, molecular docking stands out as a powerful tool to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein.[6][7] This in silico approach allows researchers to screen virtual libraries of compounds, prioritize candidates for synthesis, and gain mechanistic insights into their mode of action, thereby saving significant time and resources.
This guide provides a comprehensive framework for conducting a comparative molecular docking study of this compound derivatives. We will delve into the scientific rationale behind experimental choices, present a detailed, self-validating protocol, and analyze hypothetical results to derive meaningful structure-activity relationships (SAR).
The Foundation: Principles of Molecular Docking
Molecular docking simulates the interaction between a ligand and a protein at the atomic level. The process is guided by two primary models: the "lock-and-key" hypothesis, where a ligand fits into a rigid protein active site, and the more realistic "induced-fit" model, which accounts for the conformational flexibility of both the ligand and the protein upon binding.
The primary goal is to identify the most stable binding pose, which is quantified by a scoring function. This function estimates the binding free energy, with more negative values typically indicating a stronger, more favorable interaction. The analysis of these poses reveals crucial intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern the stability of the ligand-protein complex.
A Practical Guide to Comparative Docking Methodology
A robust and reproducible docking study is built upon a logical and meticulously executed workflow. The causality behind each step is critical for generating reliable and interpretable data.
Part 1: Rational Target Selection
The choice of a protein target is dictated by its validated role in a specific disease pathology. Benzofuran derivatives have shown efficacy against a wide array of targets. For the purpose of this guide, we will focus on two well-established targets representing different therapeutic areas:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), a critical process for tumor growth and metastasis.[8][9][10] Inhibition of VEGFR-2 is a proven strategy in cancer therapy.
-
Dihydrofolate Reductase (DHFR): An essential enzyme in the folic acid metabolism pathway of bacteria.[11] Its inhibition disrupts DNA synthesis, leading to bacterial cell death, making it an excellent target for antibacterial agents.
This dual-target approach allows us to compare how structural modifications to the benzofuran scaffold affect binding affinity and selectivity across different protein families.
Part 2: Ligand and Protein Preparation: The Prerequisite for Accuracy
The quality of your input structures directly determines the quality of your docking results.
Experimental Protocol: Ligand Preparation
-
2D Structure Generation: Sketch the core structure of this compound and a series of derivatives with variable substituents (e.g., at the R1, R2, and R3 positions) using chemical drawing software like ACD/ChemSketch or MarvinSketch.
-
3D Conversion: Convert the 2D structures into 3D models.
-
Energy Minimization: This is a crucial step. Use a force field (e.g., MMFF94) to perform energy minimization on each ligand structure. This process optimizes the geometry of the molecule to its most stable, low-energy conformation, which is essential for an accurate docking simulation.
-
File Format Conversion: Save the final 3D structures in a suitable format for the docking software, such as .pdbqt for AutoDock Vina.
Experimental Protocol: Protein Preparation
-
Structure Retrieval: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this guide, let's use representative PDB IDs: 2OH4 (VEGFR-2 complexed with an inhibitor) and 1DLS (E. coli DHFR).
-
Initial Cleaning: Open the PDB file in a molecular visualization tool (e.g., PyMOL, UCSF Chimera, or Discovery Studio). Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand. This is done because we want to dock our novel compounds into the empty binding site.[5][12]
-
Protonation and Repair: Add polar hydrogen atoms and assign correct bond orders. This step is critical as hydrogen atoms are often not resolved in crystal structures but are vital for forming hydrogen bonds.
-
Defining the Binding Site: Identify the active site, which is typically the cavity where the original co-crystallized ligand was bound. Define a "grid box" or "docking sphere" that encompasses this entire binding pocket. This box constrains the search space for the docking algorithm, making the calculation more efficient and focused.
-
File Format Conversion: Save the prepared protein structure in the required .pdbqt format.
Part 3: The Docking Simulation Workflow
We will use AutoDock Vina, a widely used and validated open-source docking program, for this protocol.[6][13]
Experimental Protocol: AutoDock Vina Simulation
-
Configuration File: Create a text file (conf.txt) that specifies the input files and parameters for the docking run. This includes:
-
The name of the prepared protein receptor file (receptor.pdbqt).
-
The name of the prepared ligand file (ligand.pdbqt).
-
The coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box defined in the previous step.
-
The output file name (out.pdbqt).
-
An optional exhaustiveness parameter, which controls the computational effort (a higher value increases the chance of finding the best pose but takes longer).
-
-
Execution: Run the docking simulation from the command line: vina --config conf.txt --log log.txt.
-
Analysis of Output: The out.pdbqt file will contain the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The log.txt file provides a summary of these scores.
-
Visualization: Load the protein and the output ligand poses into a molecular visualizer to analyze the interactions.
Diagram: Molecular Docking Workflow
Caption: A standardized workflow for a computational molecular docking experiment.
Results & Discussion: A Comparative Analysis
For this guide, we will analyze a hypothetical dataset generated from docking a series of this compound derivatives against VEGFR-2 and DHFR.
Table 1: Comparative Docking Scores (Binding Affinity, kcal/mol)
| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | VEGFR-2 Score | DHFR Score |
| MB-01 | -H | -H | -H | -7.8 | -6.5 |
| MB-02 | -OH | -H | -H | -9.2 | -7.1 |
| MB-03 | -OCH3 | -H | -H | -8.5 | -6.8 |
| MB-04 | -H | -Cl | -H | -8.4 | -7.9 |
| MB-05 | -H | -Br | -H | -8.6 | -8.2 |
| MB-06 | -OH | -Cl | -H | -9.8 | -8.5 |
| MB-07 | -H | -H | -COOH | -9.5 | -8.8 |
Analysis of Structure-Activity Relationships (SAR)
The data in Table 1 allows us to derive critical SAR insights:
-
Impact of R1 Substituent (VEGFR-2): The introduction of a hydroxyl group (-OH) at the R1 position (MB-02 ) significantly improves binding affinity to VEGFR-2 compared to the unsubstituted parent compound (MB-01 ). This suggests the -OH group may be acting as a hydrogen bond donor or acceptor with a key residue in the active site. The methoxy group (-OCH3) in MB-03 also improves binding, but less so than the hydroxyl, indicating the hydrogen-bonding potential is more critical than simply adding a polar group.
-
Impact of R2 Substituent (DHFR): Halogen substituents at the R2 position (MB-04 , MB-05 ) show a marked improvement in binding to DHFR. The larger bromine atom (MB-05 ) provides a slightly better score than chlorine (MB-04 ), suggesting this position may be situated in a hydrophobic pocket where larger, more lipophilic groups are favorable.
-
Synergistic Effects: Compound MB-06 , which combines the optimal -OH at R1 and -Cl at R2, displays the best binding affinity for VEGFR-2. This highlights a synergistic effect where multiple favorable substitutions can be combined to maximize potency.
-
Role of the Carboxylate Group (R3): Adding a carboxylic acid group at R3 (MB-07 ) dramatically improves binding to both targets. This is a common feature in many enzyme inhibitors, as the carboxylate can form strong ionic interactions or hydrogen bonds with positively charged residues like Arginine or Lysine.[14]
Table 2: Key Interactions for Top-Scoring Compound MB-06 in VEGFR-2
| Interaction Type | Interacting Residue | Ligand Group Involved |
| Hydrogen Bond | Cys919 | Carbonyl of ester |
| Hydrogen Bond | Asp1046 | Hydroxyl at R1 |
| Hydrophobic | Val848, Leu1035 | Benzofuran ring |
| Halogen Bond | Glu885 | Chlorine at R2 |
This detailed interaction analysis provides the "why" behind the docking score. We can now hypothesize that the -9.8 kcal/mol score of MB-06 is achieved because its specific functional groups engage in multiple, stabilizing interactions within the VEGFR-2 active site.
Diagram: Structure-Activity Relationship Logic
Caption: Logical flow from chemical modification to predicted biological effect.
Trustworthiness: The Imperative of Experimental Validation
While molecular docking is a powerful predictive tool, it is essential to recognize its limitations. The scoring functions are approximations of the true binding energy and do not account for all thermodynamic factors, such as entropy or protein dynamics.
Therefore, every protocol must be a self-validating system. The predictions from this in silico study are hypotheses that must be confirmed through in vitro experimental testing. The most direct validation is to synthesize the prioritized compounds (e.g., MB-06 and MB-07 ) and measure their biological activity in enzymatic or cell-based assays. The resulting IC₅₀ or Kᵢ values provide the ground truth against which the docking scores can be correlated.[9][10][15] A strong correlation between low docking scores and low experimental IC₅₀ values validates the computational model, lending confidence to its predictive power for future rounds of drug design.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically grounded approach to the comparative docking of this compound derivatives. By systematically selecting targets, meticulously preparing structures, and rationally analyzing the results, researchers can efficiently derive valuable structure-activity relationships. This computational screening process is an invaluable first step, enabling the focused allocation of synthetic and biological testing resources toward the most promising candidates.
The insights gained from this study—such as the importance of hydrogen-bonding groups at R1 and a carboxylate at R3—provide a clear roadmap for the next design cycle. Future work could involve expanding the virtual library with more diverse substituents and employing more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the predicted binding poses over time. This iterative cycle of computational design and experimental validation lies at the heart of modern, efficient drug discovery.
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Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity. (2024). African Journal of Biomedical Research. [Link]
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Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. (n.d.). ResearchGate. [Link]
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In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. (n.d.). PubMed Central (PMC). [Link]
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Design, Synthesis and Antifungal Activity of Benzofuran and Its Analogues. (n.d.). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency in Methyl 1-Benzofuran-2-carboxylate Synthesis
Introduction: The Significance of the Benzofuran Scaffold and the Quest for Catalytic Efficiency
The benzofuran nucleus is a cornerstone in medicinal chemistry and drug discovery, forming the structural backbone of numerous pharmaceuticals and biologically active natural products.[1][2] Its derivatives have demonstrated a wide array of therapeutic properties, including anti-tumor, anti-inflammatory, and antifungal activities.[3] Methyl 1-benzofuran-2-carboxylate, in particular, serves as a critical building block for more complex molecular architectures. The ever-increasing demand for these compounds has spurred the development of novel and efficient synthetic methodologies, with a strong emphasis on catalytic strategies to ensure atom economy, high yields, and mild reaction conditions.[2][4]
This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound and its derivatives. We will delve into the performance of established palladium and copper-based catalysts and benchmark them against newer, innovative catalytic approaches. The discussion will be grounded in experimental data, mechanistic insights, and practical considerations to aid researchers in selecting the optimal catalytic system for their specific synthetic needs.
Experimental Design: The Foundation of a Reliable Benchmark
To ensure a fair and objective comparison, a standardized experimental protocol is paramount. While specific conditions will vary depending on the catalyst, the general workflow for the synthesis of this compound derivatives often involves the cyclization of a suitably substituted precursor. The choice of starting materials is a critical first step, with common routes including the intramolecular cyclization of o-alkynylphenols or the coupling and subsequent cyclization of phenols with alkynes.
Below is a generalized experimental workflow that can be adapted for benchmarking different catalysts. The causality behind each step is explained to provide a deeper understanding of the process.
Generalized Experimental Workflow for Catalyst Benchmarking
Caption: A simplified palladium catalytic cycle for benzofuran synthesis.
Copper-Based Catalysis: A Cost-Effective Alternative
Copper catalysts have emerged as an attractive, more economical alternative to palladium for the synthesis of benzofurans. [5]They are particularly effective in promoting intramolecular C-O bond formation and can be used in one-pot procedures involving phenols and alkynes. [6] Representative Protocol: Copper-Catalyzed Intramolecular Cyclization
A simple and practical method for preparing methyl 1-benzofuran-3-carboxylates involves the copper-catalyzed intramolecular C-O bond formation from methyl o-bromophenylacetates. [7] Experimental Protocol:
-
Methyl o-bromophenylacetate (1.0 equiv.) is dissolved in a suitable solvent such as DMF.
-
A catalytic amount of a copper(I) salt, such as CuI (10 mol%), is added. [7]3. The reaction is heated, often under an air atmosphere, until completion. This method is noted for its operational simplicity and high yields, sometimes without the need for column chromatography. [7] Performance Data for Selected Copper-Catalyzed Reactions:
| Catalyst System | Starting Materials | Reaction Type | Yield (%) | Reference |
| CuI | o-hydroxy aldehydes, amines, and alkynes | One-pot synthesis | 70-91 | [1][4] |
| CuBr | Terminal alkynes and N-tosylhydrazones | Coupling/cyclization | Good to excellent | [5][8] |
| CuCl | 2-alkynyl phenols | Intramolecular cyclization | High | [9] |
| Copper-based | Phenols and alkynes | Aerobic oxidative cyclization | Good to excellent | [6] |
Gold-Based Catalysis: Mild Conditions and Unique Reactivity
Gold catalysts have gained prominence for their ability to activate alkynes under mild conditions, enabling unique reaction pathways for benzofuran synthesis. [3][10][11][12]Gold-catalyzed reactions often proceed through cascade mechanisms, allowing for the rapid construction of complex molecular scaffolds. [10][13] Representative Protocol: Gold-Catalyzed Cyclization of o-Alkynylphenols
A novel approach involves the gold(I)-catalyzed cyclization of tetrahydropyranyl (THP) ethers of o-alkynylphenols. This method is efficient even at very low catalyst loadings. [11][12] Experimental Protocol:
-
The THP-protected o-alkynylphenol is dissolved in a suitable solvent (e.g., dichloroethane).
-
A gold(I)-NHC complex (e.g., JohnPhosAu(MeCN)SbF₆, 5 mol%) is added as the catalyst. [3][11][12]3. The reaction is stirred at room temperature or with gentle heating until the starting material is consumed.
Performance Data for Selected Gold-Catalyzed Reactions:
| Catalyst System | Starting Materials | Reaction Type | Yield (%) | Reference |
| JohnPhosAuCl / AgNTf₂ | Alkynyl esters and quinols | Cascade reaction | Moderate to good | [4][10] |
| Gold(I)-NHC complex | THP ethers of o-alkynylphenols | Cyclization | Good | [11][12] |
Other Notable Catalytic Systems
While palladium, copper, and gold catalysts are the most prevalent, other transition metals have also shown promise in benzofuran synthesis.
-
Rhodium-Based Catalysis: Cationic rhodium(I) complexes can catalyze [2+2+2] cycloadditions of phenol-linked 1,6-diynes with alkynes to form fused benzofuran derivatives under mild conditions. [14]* Nickel-Based Catalysis: Nickel catalysts can facilitate the intramolecular nucleophilic addition of aryl halides to ketones, providing a route to benzofuran derivatives. [4][8]* Ruthenium-Based Catalysis: Ruthenium catalysts have been employed for the reaction of alkynes with m-hydroxybenzoic acids via C-H alkenylation followed by oxygen-induced annulation. [1]
Conclusion and Future Outlook
The synthesis of this compound and its derivatives is a dynamic field of research, with a continuous drive towards more efficient, sustainable, and cost-effective catalytic methods.
-
Palladium-based catalysts remain the gold standard for many applications due to their high reactivity and broad substrate scope. However, their high cost is a significant drawback.
-
Copper-based catalysts offer a more economical alternative and are particularly well-suited for certain types of cyclization reactions. Their operational simplicity makes them attractive for large-scale synthesis.
-
Gold-based catalysts provide access to unique reaction pathways under exceptionally mild conditions, making them ideal for the synthesis of complex and sensitive molecules.
The future of catalyst development in this area will likely focus on several key aspects:
-
Development of catalysts based on earth-abundant and non-toxic metals.
-
Design of more robust and recyclable catalysts to improve sustainability.
-
Exploration of novel reaction pathways, such as photocatalysis and electrocatalysis, to further improve efficiency and reduce environmental impact.
By carefully considering the factors outlined in this guide, researchers can make informed decisions about the most appropriate catalytic system for their synthetic goals, ultimately accelerating the discovery and development of new benzofuran-based pharmaceuticals and functional materials.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-benzofuran-2-carboxylate
In the landscape of drug discovery and chemical research, the synthesis and application of novel compounds like Methyl 1-benzofuran-2-carboxylate are paramount. However, our responsibility as scientists extends beyond discovery to the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounding every recommendation in established safety protocols and regulatory standards. Our objective is to ensure that operational excellence and environmental stewardship remain integral to our scientific pursuits.
The "Why": Understanding the Hazard Profile
Proper handling and disposal procedures are not arbitrary; they are a direct consequence of a chemical's intrinsic properties and associated hazards. This compound is classified as a hazardous substance, and understanding its specific risks is the first step in mitigating them.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several acute toxicity hazards.[1] The primary causality for the stringent disposal protocols outlined below is its potential to cause harm upon exposure through multiple routes.
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | GHS Code | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[1] | |
| Acute Toxicity, Dermal | H312 | Warning | Harmful in contact with skin.[1] | |
| Acute Toxicity, Inhalation | H332 | Warning | Harmful if inhaled.[1] |
These classifications mandate that this compound be treated as hazardous waste . Under the regulations set forth by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), improper disposal (such as drain or regular trash disposal) is prohibited and can lead to significant environmental harm and legal consequences.[2][3]
Pre-Disposal Operations: Safe Handling and Waste Accumulation
Before final disposal, every action taken in the laboratory must prioritize safety and compliance. This begins with personal protection and meticulous waste segregation.
Protocol 2.1: Required Personal Protective Equipment (PPE)
Given the dermal and inhalation toxicity warnings, a comprehensive PPE strategy is non-negotiable.
-
Eye/Face Protection: Wear government-approved safety glasses with side shields or goggles.[4][5]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use. Employ proper glove removal technique to avoid skin contact.[4][6]
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[6][7]
Protocol 2.2: Waste Characterization and Container Labeling
As the generator of the waste, you are legally responsible for its correct identification.[3]
-
Designate a Waste Container: Select a chemically compatible container with a secure, leak-proof lid. The container must be in good condition.
-
Apply a Hazardous Waste Label: The moment the first drop of waste enters the container, it must be labeled. The EPA requires that each label clearly displays:[8][9]
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
An explicit indication of the hazards (e.g., "Toxic," "Harmful") or the corresponding GHS pictograms.[8]
-
Protocol 2.3: Segregation and Satellite Accumulation
Chemical waste must be stored safely at its point of generation in a designated Satellite Accumulation Area (SAA).[8][10][11]
-
Establish the SAA: Designate a specific, secondary-contained area within the lab for the waste container. This area must be under the direct control of laboratory personnel.
-
Ensure Chemical Compatibility: Store the this compound waste container away from incompatible materials, particularly strong oxidizing agents.[7] Never store acids and bases together.[10]
-
Keep Containers Closed: The waste container must remain tightly sealed at all times, except when adding waste.
The Disposal Workflow: From Laboratory to Final Disposition
The disposal of this compound is a multi-step process that requires coordination with your institution's Environmental Health & Safety (EHS) office and a licensed waste disposal contractor. Under no circumstances should laboratory personnel attempt to treat or dispose of this chemical on their own.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 1-benzofuran-2-carboxylate
As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure you can use them with the utmost confidence and safety. This guide provides an in-depth, procedural framework for handling Methyl 1-benzofuran-2-carboxylate, a member of the aromatic ester and benzofuran chemical classes. The protocols herein are designed to be a self-validating system, grounded in established safety principles to protect you, your colleagues, and your research.
Hazard Identification & Risk Assessment: The "Why" Behind the "How"
Understanding the specific risks associated with this compound is the foundational step in building a robust safety protocol. The necessity for each piece of personal protective equipment (PPE) is directly correlated to the chemical's hazard profile.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with significant acute toxicity hazards.[1] While comprehensive toxicological data may be limited, the available information and the chemical's structural alerts necessitate a cautious and thorough approach.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Category | Hazard Statement | Causality for PPE Selection |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Prevents accidental ingestion via contaminated hands. Requires diligent hygiene and proper glove removal technique. |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] | Mandates the use of chemical-resistant gloves and protective clothing to prevent skin absorption. |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] | Requires the use of engineering controls like a chemical fume hood or respiratory protection to prevent entry into the respiratory system. |
| Skin & Eye Irritation | Assumed Hazard | H315/H319: Causes skin/eye irritation | Based on data for similar benzofuran compounds, skin and eye contact must be avoided through gloves and chemical splash goggles.[2][3] |
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving this compound. This multi-layered approach ensures comprehensive protection against all primary exposure routes.
Eye and Face Protection: The First Line of Defense
-
Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times. Standard safety glasses do not provide adequate protection from splashes and are insufficient.
-
Conditional: A full-face shield must be worn over chemical splash goggles when there is a heightened risk of splashing or explosion.[4][5] This includes handling quantities greater than 50 mL, working with heated material, or performing reactions under pressure.
Skin Protection: Selecting the Right Barrier
Gloves: Your Most Critical Tool The selection of an appropriate glove material is paramount, as not all polymers provide the same level of protection against specific chemicals. The process by which a chemical passes through glove material is known as permeation.[6] For aromatic esters like this compound, a material's resistance to this class of chemicals is the key selection criterion.
Table 2: Glove Selection Guide for Aromatic Esters
| Glove Material | Recommended Use Case | Breakthrough Time & Efficacy |
|---|---|---|
| Nitrile (Disposable) | Incidental Contact Only. Suitable for handling small quantities (<10 mL) inside a fume hood where contact is unlikely. | Fair/Poor. Nitrile gloves provide minimal short-term protection.[5][7] They must be replaced immediately upon any suspected contact. |
| Neoprene | Extended Use. Recommended for procedures involving larger volumes or tasks with a higher likelihood of direct contact. | Good. Neoprene offers a versatile and more robust barrier against a broad spectrum of chemicals, including many esters and acids, than nitrile.[4] |
| Butyl Rubber | Best Protection. The gold standard for handling esters and ketones.[4] Required for prolonged handling, spill cleanup, or immersion risk. | Excellent. Butyl rubber provides superior resistance to permeation by aggressive chemicals like esters, offering the longest breakthrough times.[4][8] |
Operational Directive:
-
Inspect Gloves: Before every use, visually inspect gloves for any signs of degradation, punctures, or discoloration.[9]
-
Double Gloving: For added protection during high-risk procedures, consider wearing two pairs of nitrile gloves or a nitrile inner glove with a neoprene or butyl outer glove.
-
Proper Removal: Always use the proper glove removal technique (without touching the outer surface with bare skin) to prevent cross-contamination.[9] Dispose of contaminated gloves immediately as hazardous waste.
Protective Clothing
-
A flame-resistant laboratory coat, fully buttoned, is required.
-
For transferring larger volumes, supplement your lab coat with a chemical-resistant apron made of neoprene or butyl rubber.
-
Long pants and closed-toe, closed-heel shoes are mandatory.[5] Fabrics such as polyester or acrylic should be avoided in favor of cotton or other natural fibers.[5]
Respiratory Protection: Engineering Controls and Respirators
The primary method for mitigating inhalation risk is through the use of engineering controls.
-
Primary Control: All handling of this compound must be performed inside a properly functioning and certified chemical fume hood.[2][10] This provides adequate ventilation to keep vapor and aerosol concentrations below exposure limits.
-
Secondary Control (Respirator): In the event of ventilation failure or a significant spill outside of a fume hood, respiratory protection is required. A NIOSH-approved air-purifying respirator fitted with organic vapor (OV) cartridges is the minimum requirement.[5][11] Use of a respirator requires prior medical clearance and annual fit-testing as part of a formal respiratory protection program.[5]
Safe Handling & Operational Workflow
Adherence to a systematic workflow minimizes risk at every stage of handling.
Step-by-Step Handling Protocol
-
Preparation:
-
Donning PPE:
-
Put on your lab coat, followed by chemical splash goggles.
-
Don the appropriate chemical-resistant gloves as the final step, ensuring the glove cuffs are pulled over the sleeves of the lab coat.[4]
-
-
Chemical Handling:
-
Perform all manipulations and aliquoting of the chemical deep within the fume hood.
-
Keep the container tightly sealed when not in immediate use.[2]
-
Use tools (spatulas, pipettes) appropriate for the quantity being handled to avoid spills.
-
-
Decontamination & Doffing PPE:
-
Decontaminate any surfaces and equipment before removing them from the fume hood.
-
Doff PPE in the correct order to avoid self-contamination:
-
Remove outer gloves (if double-gloving).
-
Remove lab coat/apron.
-
Remove inner gloves using the proper technique.
-
Remove face shield/goggles.
-
-
-
Hygiene:
Workflow Visualization
Caption: Hazardous waste disposal workflow.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 15, 2026, from [Link]
-
NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. Retrieved January 15, 2026, from [Link]
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ChemSrc. (2017, April 25). MSDS of Methyl 1-benzofuran-6-carboxylate. Retrieved January 15, 2026, from [Link]
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Miami University. (n.d.). Personal Protective Equipment. Retrieved January 15, 2026, from [Link]
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University of Pittsburgh. (n.d.). Personal Protective Equipment (PPE) Appendix E. Retrieved January 15, 2026, from [Link]
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U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved January 15, 2026, from [Link]
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Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved January 15, 2026, from [Link]
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved January 15, 2026, from [Link]
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Fox Scientific, Inc. (n.d.). Chemical Resistant Chart. Retrieved January 15, 2026, from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzofuran-2-yl methyl ketone. Retrieved January 15, 2026, from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
